molecular formula C11H12N2O2S B184143 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid CAS No. 21547-71-7

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Cat. No.: B184143
CAS No.: 21547-71-7
M. Wt: 236.29 g/mol
InChI Key: PUNPYITWFHQFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed by integrating a benzimidazole heterocycle with a butyric acid chain through a sulfanyl linker. The benzimidazole core is a privileged scaffold in pharmacology, known for its versatile biological activities. It acts as a key synthon for developing bioactive molecules and serves as a pharmacophore in therapeutic agents with documented anticancer, antimicrobial, antifungal, anti-inflammatory, and antiulcer properties . This nucleus is recognized for its ability to interact with various biological polymers, functioning as a structural isostere of nucleotides, which can lead to a broad spectrum of biological activities . The butyric acid moiety and its derivatives contribute another layer of bioactive potential. Butyric acid is a short-chain fatty acid that plays a critical role in cellular physiology and has been investigated for its ability to inhibit histone deacetylases (HDAC) . Aberrant HDAC activity is associated with the development of certain cancers, making HDAC inhibition a valuable mechanism in oncology research . Furthermore, butyric acid derivatives are noted for their immunomodulatory activities, such as reducing microbial colonization and suppressing inflammation . The strategic combination of these two motifs in a single molecule creates a bifunctional agent with potential multifaceted applications. Researchers can leverage this compound as a versatile building block for the synthesis of novel chemical entities or as a lead structure for optimizing new pharmacologically active products, particularly in the fields of antimicrobial and anticancer agent development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-9(10(14)15)16-11-12-7-5-3-4-6-8(7)13-11/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNPYITWFHQFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378257
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21547-71-7
Record name 2-(1H-Benzimidazol-2-ylthio)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21547-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, a molecule of interest in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and the analytical validation of the final compound.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The incorporation of a butyric acid moiety via a thioether linkage at the 2-position of the benzimidazole ring creates a molecule with potential for novel biological activities, making its efficient synthesis a key objective for researchers in the field.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached through a retrosynthetic disconnection that breaks the sulfur-carbon bond. This strategy points to two primary starting materials: 2-mercaptobenzimidazole and a reactive derivative of butyric acid, such as 2-bromobutanoic acid. This approach is based on the well-established nucleophilicity of the thiol group on 2-mercaptobenzimidazole, which readily undergoes S-alkylation with suitable electrophiles.

G Target This compound Disconnection C-S Disconnection Target->Disconnection Intermediates Starting Materials Disconnection->Intermediates Retrosynthesis MBI 2-Mercaptobenzimidazole Intermediates->MBI ButyricAcidDerivative 2-Bromobutanoic Acid Intermediates->ButyricAcidDerivative

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Core Precursor: 2-Mercaptobenzimidazole

The foundational starting material, 2-mercaptobenzimidazole (also known as 1H-benzo[d]imidazole-2-thiol), is readily synthesized from o-phenylenediamine. Several methods exist for this transformation, with the reaction with carbon disulfide being a common and efficient approach.[3]

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole

Materials:

  • o-Phenylenediamine

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq) in ethanol.

  • To this solution, add o-phenylenediamine (1.0 eq) and stir until fully dissolved.

  • Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 eq) dropwise.

  • After the addition is complete, reflux the reaction mixture for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the solution with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-mercaptobenzimidazole.

The Core Reaction: S-Alkylation for the Synthesis of this compound

The key synthetic step involves the nucleophilic substitution reaction between the thiol group of 2-mercaptobenzimidazole and 2-bromobutanoic acid. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions MBI 2-Mercaptobenzimidazole Product This compound MBI->Product ButyricAcid 2-Bromobutanoic Acid ButyricAcid->Product Base Base (e.g., KOH, Na2CO3) Base->Product Solvent Solvent (e.g., Ethanol, DMF) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: Workflow for the S-alkylation reaction.

Detailed Experimental Protocol

Materials:

  • 2-Mercaptobenzimidazole

  • 2-Bromobutanoic acid

  • Potassium hydroxide (or Sodium Carbonate)

  • Ethanol (or Dimethylformamide)

  • Water

  • Dilute Hydrochloric Acid

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.0 eq) and potassium hydroxide (2.0 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate salt.

  • Add 2-bromobutanoic acid (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water to remove any inorganic salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point indicates high purity.
¹H NMR Signals corresponding to the aromatic protons of the benzimidazole ring, the methine proton of the butyric acid chain, the methylene protons, and the terminal methyl group. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butyric acid side chain.
FTIR Characteristic absorption bands for the N-H stretch of the imidazole ring, the C=O stretch of the carboxylic acid, C-H stretches (aromatic and aliphatic), and the C-S stretch.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂N₂O₂S, 236.29 g/mol ).[4]

Causality in Experimental Choices

  • Choice of Base: A base such as potassium hydroxide or sodium carbonate is crucial to deprotonate the thiol group of 2-mercaptobenzimidazole, forming the more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of 2-bromobutanoic acid.

  • Choice of Solvent: Polar protic solvents like ethanol are often used as they can dissolve the reactants and the inorganic base. Aprotic polar solvents like DMF can also be employed to enhance the reaction rate.

  • Reaction Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

  • Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Conclusion

The synthesis of this compound is a straightforward yet important transformation in medicinal chemistry. The S-alkylation of 2-mercaptobenzimidazole with 2-bromobutanoic acid provides a reliable and efficient route to this target molecule. Careful control of reaction conditions and thorough purification are key to obtaining a high-purity product. The analytical data presented in this guide serve as a benchmark for researchers to validate their synthetic outcomes.

References

  • Al-kazweeny, R., Muhi-eldeen, Z. A., Al-kaissi, E., Al-tameemi, S., Tayeh, S. S., & Al-hussenini, J. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole as possible antimicrobial agents. International Journal of Medical Research & Health Sciences, 9(12), 1-13.
  • Bayer AG. (1986). Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids.
  • BenchChem. (2023).
  • Indian Journal of Pharmaceutical Sciences. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif.
  • MDPI. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
  • MDPI. (2019).
  • MDPI. (2020).
  • MDPI. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines.
  • National Center for Biotechnology Information. (n.d.). 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one.
  • PubMed. (2018).
  • ResearchGate. (2012). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties.
  • ResearchGate. (2014). Methods for Synthesizing Benzimidazole Carboxylic Acids.
  • RSC Publishing. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.
  • Sciforum. (2017). Microwave assisted synthesis of 2-aryl benzimidazole.
  • Angene Chemical. (n.d.). 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). butanoic acid, 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-.
  • WIPO. (2013). Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.

Sources

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No. 21547-71-7). The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] This document delves into the specific characteristics imparted by the 2-thiobutyric acid substitution, offering a foundational resource for researchers in chemical synthesis, drug discovery, and materials science. We will explore its physicochemical properties, provide a detailed synthetic protocol and analytical characterization workflow, and discuss its potential reactivity and biological significance based on analogous structures.

Introduction to the Benzimidazole Scaffold

The benzimidazole ring system, an isomeric form of purine, is a cornerstone of heterocyclic chemistry and drug development. Its rigid structure and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal pharmacophore for targeting a diverse array of biological macromolecules. Molecules incorporating this scaffold have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, antihypertensive, and antifungal properties.[2][3][4][5]

This compound incorporates three key functional motifs:

  • The Benzimidazole Core: Provides the foundational aromatic and heterocyclic character.

  • A Thioether Linkage: Introduces conformational flexibility and acts as a key linker.

  • A Butyric Acid Side-Chain: Adds a chiral center (at C2 of the butyric acid) and a carboxylic acid group, which can modulate solubility and serve as a handle for further derivatization or as a key binding element to biological targets.

This guide aims to synthesize the available data and provide expert insights into the chemical behavior of this specific molecule.

Physicochemical and Computed Properties

Quantitative data on this compound is not extensively published. However, we can consolidate its basic identifiers and present computed properties based on its structure. These predictions are valuable for designing experimental conditions, such as selecting appropriate solvent systems for reactions or chromatographic purification.

PropertyValueSource
CAS Number 21547-71-7[6][7]
Molecular Formula C₁₁H₁₂N₂O₂S[7]
Molecular Weight 236.29 g/mol [7]
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid[7]
Predicted pKa 4.49 ± 0.10 (for a similar isomer)[8]
Predicted Boiling Point 505.6 ± 52.0 °C (for a similar isomer)[8]
Predicted Density 1.38 ± 0.1 g/cm³ (for a similar isomer)[8]
Complexity 262[7]

Note: Predicted values are for the related compound 4-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-BUTYRIC ACID and should be used as estimations.

Synthesis and Purification

The most logical and widely applicable method for synthesizing this compound is through the nucleophilic substitution of a 2-halobutyric acid derivative by the sulfur atom of 2-mercaptobenzimidazole (benzimidazole-2-thione).

Proposed Synthetic Pathway

The synthesis proceeds via an S-alkylation reaction. The thiol group of 2-mercaptobenzimidazole is first deprotonated by a suitable base to form a more potent thiolate nucleophile. This nucleophile then attacks the electrophilic carbon of 2-bromobutyric acid, displacing the bromide ion in a classic Sₙ2 reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Final Product A 2-Mercaptobenzimidazole (Benzimidazole-2-thione) P1 Deprotonation A->P1 B 2-Bromobutyric Acid P2 SN2 Attack B->P2 C Base (e.g., K₂CO₃, NaH) C->P1 D Solvent (e.g., DMF, DMSO) D->P2 P1->P2 Thiolate Nucleophile P3 Work-up & Purification P2->P3 Crude Product E 2-(1H-Benzoimidazol-2-ylsulfanyl)- butyric acid P3->E

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions and monitoring.

Materials:

  • 2-Mercaptobenzimidazole (1.0 eq)

  • 2-Bromobutyric acid (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-mercaptobenzimidazole and anhydrous DMF. Stir the suspension at room temperature.

    • Causality: An inert atmosphere prevents oxidation of the thiol and potential side reactions. Anhydrous solvent is critical as water can interfere with the base and the nucleophilic attack.

  • Base Addition: Add anhydrous potassium carbonate to the suspension. Stir for 30 minutes at room temperature.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the thiol, generating the thiolate anion. It is preferred over stronger bases like NaH for safety and to avoid potential side reactions with the carboxylic acid moiety of the other reactant.

  • Substrate Addition: Dissolve 2-bromobutyric acid in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Gentle heating increases the rate of the Sₙ2 reaction. TLC is used to track the consumption of the starting material (2-mercaptobenzimidazole), ensuring the reaction goes to completion.

  • Quenching and Work-up: Once the reaction is complete, cool the flask to room temperature and pour the mixture into ice-cold water.

  • Acidification: Slowly acidify the aqueous solution with 1 M HCl until the pH is approximately 3-4. A precipitate should form.

    • Causality: Acidification protonates the carboxylate salt (formed under basic conditions), rendering the final product less water-soluble and causing it to precipitate.

  • Extraction: If a precipitate does not form or is incomplete, extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water from the organic phase. MgSO₄ is a drying agent that removes the last traces of water.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides an orthogonal and thus highly reliable validation of the chemical structure.

G cluster_input Input cluster_methods Analytical Methods cluster_output Output Input Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (MS) Input->MS IR Infrared Spectroscopy (IR) Input->IR EA Elemental Analysis (CHN) Input->EA Structure Structural Confirmation NMR->Structure MS->Structure Molecular Weight IR->Structure Functional Groups Purity Purity Assessment EA->Purity Elemental Composition

Caption: A multi-technique workflow for the analytical validation of the synthesized product.

Expected Spectroscopic Data:
  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Multiplets in the range of δ 7.2-7.6 ppm corresponding to the four protons on the benzene ring.

    • N-H Proton: A broad singlet, typically downfield (> δ 12 ppm), which is exchangeable with D₂O.

    • Carboxylic Acid Proton: A very broad singlet, typically > δ 10 ppm.

    • Methine Proton (-CH-S): A triplet around δ 4.5-5.0 ppm.

    • Methylene Protons (-CH₂-): A multiplet (sextet) around δ 1.9-2.2 ppm.

    • Methyl Protons (-CH₃): A triplet around δ 1.0-1.2 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A peak around δ 170-175 ppm.

    • Benzimidazole C2 (C-S): A peak around δ 150-155 ppm.

    • Aromatic Carbons: Multiple peaks in the range of δ 110-140 ppm.

    • Methine Carbon: A peak around δ 45-50 ppm.

    • Methylene and Methyl Carbons: Peaks in the aliphatic region (< δ 30 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch: A broad band around 3100-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

    • C=N and C=C Stretches: Peaks in the 1450-1650 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): Expected at m/z = 236.

    • Key Fragments: Loss of the carboxyl group (-COOH, 45 Da), fragmentation of the butyric acid chain.

Potential Biological Significance and Applications

While specific bioactivity data for this compound is sparse, the benzimidazole class of molecules is rich in pharmacological activity.[1] The structural features of this compound suggest several avenues for investigation.

  • Antimicrobial and Antifungal Activity: Many benzimidazole-2-thiol derivatives exhibit potent antimicrobial properties.[4][5] The thioether linkage and the acidic side chain may contribute to activity against various bacterial and fungal strains.

  • Anticancer Activity: The benzimidazole core is present in numerous compounds evaluated for anticancer properties.[2] The molecule could be investigated for its effects on cell proliferation and apoptosis in cancer cell lines.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a zinc-binding group, suggesting potential inhibitory activity against metalloenzymes.

cluster_structure Chemical Structure cluster_activity Potential Biological Activities structure Benzimidazole Core Thioether Linker Carboxylic Acid act1 Antimicrobial structure:f0->act1 Pharmacophore structure:f1->act1 act2 Anticancer structure:f0->act2 Scaffold act3 Enzyme Inhibition structure:f2->act3 Binding Group

Caption: Relationship between the structural motifs of the molecule and its potential biological activities.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for further research and application. This guide has provided a framework for its chemical synthesis, purification, and comprehensive characterization. The established importance of the benzimidazole scaffold, combined with the unique properties of the 2-thiobutyric acid side chain, makes this molecule a compelling candidate for screening in drug discovery programs and as a building block in materials science. The protocols and analytical data presented herein serve as a foundational resource for scientists and researchers aiming to explore the full potential of this compound.

References

  • ChemicalBook. 21547-71-7(2-(1 H-BENZOIMIDAZOL-2-YLSULFANYL)-BUTYRIC ACID) Product Description.
  • Angene Chemical. 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid(CAS# 21547-71-7).
  • MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
  • ChemicalBook. 4-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-BUTYRIC ACID | 69002-94-4.
  • PMC - NIH.
  • PubMed.
  • MDPI.
  • ResearchGate.
  • PMC - NIH.
  • MDPI.

Sources

biological activity of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity and Investigational Framework for 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by the strategic combination of known pharmacophores to generate novel molecular entities with enhanced or unique biological activities. The compound this compound represents a compelling example of this approach, integrating two moieties of significant pharmacological interest: the benzimidazole core and a butyric acid side chain. The benzimidazole ring is a privileged heterocyclic structure found in a wide array of therapeutic agents, renowned for its diverse biological activities including antimicrobial, antiviral, and antitumor effects.[1][2] Butyric acid, a short-chain fatty acid, is a well-established histone deacetylase (HDAC) inhibitor with demonstrated roles in cell differentiation, apoptosis, and inflammation modulation.[3][4]

This technical guide provides a comprehensive theoretical framework for the investigation of this compound. As direct empirical data for this specific molecule is limited, this document serves as a predictive guide, hypothesizing its biological potential based on the well-documented activities of its constituent parts. We will delve into its predicted mechanisms of action, propose detailed experimental workflows for validation, and outline a clear path for its evaluation as a potential therapeutic lead compound.

Predicted Biological Activities and Mechanisms of Action

The unique hybrid structure of this compound suggests a multi-target biological profile. We predict primary activities in the realms of oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

The combination of the benzimidazole scaffold and the butyric acid side chain strongly suggests potential as an anticancer agent, possibly acting through synergistic mechanisms.

  • HDAC Inhibition: The butyric acid moiety is a known inhibitor of Class I and II histone deacetylases (HDACs).[3][4] By inhibiting HDACs, the compound could induce hyperacetylation of histones, leading to a more open chromatin structure. This can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • Modulation of Cancer-Related Signaling Pathways: Benzimidazole derivatives are known to interact with various key targets in cancer progression. These include inhibition of tubulin polymerization, VEGFR-2 kinase, and PARP. The benzimidazole core of the title compound could contribute to its anticancer profile by targeting one or more of these pathways.

  • Synergistic Effect: The dual nature of the molecule could lead to a potent synergistic anticancer effect. For instance, while the butyric acid component induces epigenetic modifications, the benzimidazole part could simultaneously disrupt cytoskeletal function or angiogenesis, leading to a more comprehensive and effective antitumor response.

A proposed signaling pathway for the anticancer activity is illustrated below:

anticancer_pathway Compound 2-(1H-Benzoimidazol-2-ylsulfanyl)- butyric acid HDAC HDAC Inhibition Compound->HDAC Histones Histone Hyperacetylation HDAC->Histones Genes Tumor Suppressor Gene Re-expression (e.g., p21) Histones->Genes CellCycle Cell Cycle Arrest Genes->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed anticancer mechanism via HDAC inhibition.

Antimicrobial Activity

The benzimidazole nucleus is a cornerstone of many antimicrobial agents.[1][5] This activity is often attributed to its ability to disrupt key microbial processes.

  • Targeting Microbial-Specific Enzymes: It is plausible that this compound could inhibit enzymes essential for microbial survival that are absent in mammalian cells, leading to a selective antimicrobial effect.

  • Disruption of Microbial Cell Integrity: The compound might interfere with the synthesis of the microbial cell wall or membrane, leading to cell lysis.

Given the prevalence of antimicrobial resistance, novel agents are urgently needed. The unique structure of this compound makes it a candidate for overcoming existing resistance mechanisms.

Anti-inflammatory Activity

Both butyric acid and certain benzimidazole derivatives possess anti-inflammatory properties.

  • Modulation of Inflammatory Cytokines: Butyric acid is known to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, while promoting the expression of anti-inflammatory cytokines like IL-10.[3] This is often mediated through the inhibition of the NF-κB signaling pathway.

  • G-Protein Coupled Receptor (GPCR) Activation: Butyrate can also exert anti-inflammatory effects by activating GPCRs such as GPR109A.

The combination of these effects could make this compound a potent anti-inflammatory agent.

Proposed Experimental Workflows for Validation

A systematic, multi-tiered approach is essential to validate the predicted biological activities.

Chemical Synthesis

The first step is the synthesis of the target compound. A proposed synthetic route is outlined below.

synthesis_workflow start 2-Mercaptobenzimidazole conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->conditions reagent1 2-Bromobutyric acid reagent1->conditions product 2-(1H-Benzoimidazol-2-ylsulfanyl)- butyric acid conditions->product

Caption: Proposed synthesis workflow for the title compound.

Protocol for Synthesis:

  • To a solution of 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromobutyric acid (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

In Vitro Biological Evaluation

A comprehensive in vitro screening is crucial to determine the compound's biological activity profile.

Experimental Workflow for In Vitro Screening:

invitro_workflow cluster_assays Primary Screening cluster_mechanistic Mechanistic Studies start Synthesized Compound cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial hdac HDAC Inhibition Assay cytotoxicity->hdac If active inflammation Anti-inflammatory Assay (e.g., NF-κB Reporter Assay) cytotoxicity->inflammation apoptosis Apoptosis Assay (e.g., Western Blot for Caspases) hdac->apoptosis

Caption: Tiered experimental workflow for in vitro evaluation.

A. Anticancer Activity Screening:

  • Cytotoxicity Assay (MTT Protocol):

    • Seed cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values.

  • HDAC Inhibition Assay:

    • Use a commercially available HDAC activity assay kit.

    • Incubate the nuclear extract (as a source of HDACs) with the compound at various concentrations.

    • Add the HDAC substrate and incubate.

    • Add the developer to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence and calculate the percentage of HDAC inhibition.

B. Antimicrobial Activity Screening:

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC):

    • Prepare a twofold serial dilution of the compound in a 96-well plate containing broth medium.

    • Inoculate each well with a standardized microbial suspension (e.g., S. aureus, E. coli, C. albicans).

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation:

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell LineCompoundDoxorubicin (Control)
MCF-7 (Breast Cancer)5.20.8
HCT116 (Colon Cancer)3.80.5
A549 (Lung Cancer)7.11.2
HEK293 (Normal)> 5010.5

Table 2: Hypothetical Antimicrobial Data (MIC in µg/mL)

MicroorganismCompoundCiprofloxacin (Control)
S. aureus81
E. coli160.5
C. albicans322
Proposed In Vivo Evaluation

Promising in vitro results would warrant further investigation in animal models.

  • Acute Toxicity Study: A preliminary study in rodents to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

  • Xenograft Mouse Model of Cancer: If the compound shows potent and selective anticancer activity in vitro, its efficacy can be evaluated in a xenograft model. Tumor-bearing mice would be treated with the compound, and tumor growth inhibition would be monitored over time.

  • LPS-Induced Inflammation Model: To assess in vivo anti-inflammatory activity, mice can be challenged with lipopolysaccharide (LPS) with or without pre-treatment with the compound. Inflammatory markers in the serum can then be quantified.

Conclusion and Future Directions

This compound is a molecule of considerable interest, designed by combining two pharmacologically significant scaffolds. Based on its structure, we predict a promising profile as a multi-target agent with potential applications in oncology, infectious diseases, and inflammatory conditions. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of these predicted activities.

Future work should also focus on structure-activity relationship (SAR) studies. By synthesizing and testing analogs of the parent compound, it may be possible to optimize its potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a novel therapeutic agent.

References

  • The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PubMed Central. Available at: [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]

  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. Available at: [Link]

  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed Central. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. ResearchGate. Available at: [Link]

  • Butyric acid enhances in vivo expression of hTNF-alpha in transduced melanoma cell line. Anticancer Research. Available at: [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. Available at: [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health. Available at: [Link]

  • Butyric Acid Increases the Therapeutic Effect of EHLJ7 on Ulcerative Colitis by Inhibiting JAK2/STAT3/SOCS1 Signaling Pathway. PubMed. Available at: [Link]

  • Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. PubMed Central. Available at: [Link]

  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed. Available at: [Link]

Sources

Technical Guide: Spectroscopic Elucidation of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, a molecule of interest due to its core benzimidazole scaffold—a privileged structure in medicinal chemistry and drug development.[1][2][3] We delve into the core spectroscopic techniques essential for its structural confirmation and purity assessment: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental design and data interpretation. Each section provides a self-validating framework, combining theoretical principles with practical, field-proven protocols and predictive data analysis.

Introduction: The Significance of Structural Verification

The benzimidazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a vast range of biological activities including antimicrobial, antiviral, and analgesic properties.[1][3][4] The compound this compound integrates this potent heterocyclic system with a thioether linkage and a butyric acid side chain, creating a molecule with significant potential for further functionalization and pharmacological screening.

Precise structural elucidation is the bedrock of chemical and pharmaceutical research. It validates synthesis pathways, confirms the identity of the target compound, and ensures the purity required for biological assays. Spectroscopic analysis provides an empirical, non-destructive window into the molecular architecture, making it an indispensable tool. This guide will systematically unpack the spectroscopic signature of this compound.

Molecular Structure

Caption: Molecular Structure of this compound.

Analytical Workflow: A Multi-faceted Approach

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation synthesis Synthesized Compound This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms structure Structural Confirmation (Connectivity & Functional Groups) nmr->structure purity Purity Assessment nmr->purity ftir->structure ms->structure ms->purity

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Principle: ¹H NMR detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The precise frequency at which a proton resonates (its chemical shift) is highly sensitive to its local electronic environment, providing a unique fingerprint for each type of proton in the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the dried sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar carboxylic acid and the benzimidazole moiety, and its residual proton peak does not obscure key signal regions.[1][5]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

The structure of this compound presents several distinct proton environments. The expected chemical shifts are influenced by inductive effects from electronegative atoms (O, N, S) and the anisotropic effects of the aromatic ring.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
-COOH ~12.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
-NH- ~12.6Broad Singlet1HThe imidazole N-H proton is also acidic and deshielded, appearing as a characteristic broad peak at a low field.[5]
Ar-H (4H) ~7.10 - 7.50Multiplet4HProtons on the benzene ring of the benzimidazole moiety. They typically appear as two symmetric multiplets due to the C₂ symmetry of the core.
-S-CH- ~4.50 - 4.70Triplet1HThis methine proton is alpha to both the sulfur atom and the carbonyl group, resulting in significant deshielding. It will be split by the adjacent CH₂ group.
-CH₂- ~1.90 - 2.10Sextet2HDiastereotopic protons adjacent to the chiral center (-S-CH-) and the terminal methyl group. The complex splitting pattern arises from coupling to both neighbors.
-CH₃ ~0.90 - 1.10Triplet3HThe terminal methyl group protons are the most shielded. They are split into a triplet by the adjacent CH₂ group.[6]
¹³C NMR Spectroscopy

Principle: ¹³C NMR operates on the same principle as ¹H NMR but observes the ¹³C nucleus. Although ¹³C has a low natural abundance (~1.1%), modern NMR techniques (like proton decoupling) allow for the acquisition of clean spectra where each unique carbon atom appears as a single sharp line.

Experimental Protocol: The sample prepared for ¹H NMR can be used directly. A proton-decoupled ¹³C NMR experiment is typically run, requiring a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

The prediction of ¹³C chemical shifts is based on established values for similar functional groups and molecular fragments.[7][8]

Carbon Assignment Predicted δ (ppm) Rationale
-COOH ~173 - 175The carbonyl carbon of a carboxylic acid is strongly deshielded and appears significantly downfield.[9]
C=N (C2) ~150 - 155The C2 carbon of the benzimidazole ring, bonded to two nitrogen atoms and sulfur, is highly deshielded.
Ar-C (C3a/C7a) ~135 - 143Quaternary carbons of the benzimidazole ring fused to the benzene ring.
Ar-CH (C4/C7, C5/C6) ~110 - 125Aromatic methine carbons. Due to symmetry, two signals are expected for the four carbons.
-S-CH- ~45 - 50The methine carbon attached to sulfur. The sulfur atom has a moderate deshielding effect.
-CH₂- ~25 - 30Aliphatic methylene carbon.
-CH₃ ~10 - 15The terminal methyl carbon, being the most shielded aliphatic carbon, appears furthest upfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The frequencies of these absorptions are characteristic of the specific bonds and functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Compress the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Predicted FT-IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3400 - 2500 (broad)O-H StretchCarboxylic acid hydroxyl group. The broadness is due to extensive hydrogen bonding.
3100 - 3000N-H StretchImidazole N-H group.[4][10]
3050 - 3000C-H StretchAromatic C-H bonds.
2980 - 2850C-H StretchAliphatic C-H bonds from the butyric acid chain.
~1700C=O StretchCarbonyl of the carboxylic acid. This is a strong, sharp, and characteristic absorption.[11]
~1620C=N StretchImidazole ring C=N bond.[4]
~1590, ~1450C=C StretchAromatic ring skeletal vibrations.
~740C-H BendAromatic C-H out-of-plane bending, indicative of ortho-disubstitution on the benzene ring.
~700 - 600C-S StretchCarbon-sulfur bond. This absorption is typically weak.[4]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized, and the resulting molecular ion (and any fragment ions formed) are separated based on their m/z. This provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace of formic acid (for positive ion mode) or ammonia (for negative ion mode) can be added to aid ionization.[12]

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to get complementary information.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe the resulting product ions.[12]

Predicted Mass Spectrum:

The molecular formula is C₁₁H₁₂N₂O₂S, giving a monoisotopic mass of 236.06 g/mol .

  • Positive Ion Mode (ESI+): The pseudomolecular ion [M+H]⁺ will be observed at m/z 237.07 .

  • Negative Ion Mode (ESI-): The pseudomolecular ion [M-H]⁻ will be observed at m/z 235.05 .

Key Fragmentation Pathways:

The fragmentation pattern provides a roadmap of the molecule's structure. The weakest bonds are typically the first to cleave. For this compound, key fragmentations would include cleavage of the butyric acid side chain.[13][14]

G cluster_frags Key Fragments M_H [M+H]⁺ m/z 237 F1 Loss of H₂O (-18) m/z 219 M_H->F1 - H₂O F2 Loss of COOH (-45) m/z 192 M_H->F2 - •COOH F3 Loss of Butyric Acid (-88) m/z 149 (2-mercaptobenzimidazole) M_H->F3 - C₄H₈O₂ F4 Loss of C₃H₇ radical (α-cleavage) m/z 194 M_H->F4 - •C₃H₇

Caption: Predicted major fragmentation pathways in positive-ion ESI-MS.

  • Loss of Carboxyl Radical (•COOH): A common fragmentation for carboxylic acids, leading to a fragment at m/z 192.[13]

  • Cleavage of the C-S Bond: Scission of the bond between the sulfur and the butyric acid chain would result in the loss of the entire side chain, leaving the stable 2-mercaptobenzimidazole cation at m/z 149/150. This is often a very prominent peak.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the chiral carbon can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 194.

  • McLafferty Rearrangement: While less direct, a rearrangement involving the carbonyl group could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z 195.

Conclusion

The spectroscopic analysis of this compound is a systematic process that leverages the strengths of multiple analytical techniques. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, FT-IR confirms the presence of key functional groups (acid, amine, aromatic ring), and Mass Spectrometry provides the definitive molecular weight and reveals structural motifs through fragmentation. The convergence of the predicted data presented in this guide with experimentally acquired spectra provides a robust and trustworthy method for the complete structural elucidation and verification of this compound, a critical step in its journey through the drug discovery and development pipeline.

References

  • El Kihel, A. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4).

  • Ahamed, M. R. (n.d.).
  • Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applied Science Research, 1(2), 132-138.
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectral data of benzimidazole derivative.

  • Anandarajagopal, K., et al. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research, 2(3), 230-236.
  • ResearchGate. (n.d.). FT-IR spectra of benzimidazole-containing imide oligomers.

  • El-Kaoutit, M., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(21), 7215.

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Biological Magnetic Resonance Bank. (n.d.). Butyric Acid at BMRB.

  • SlidePlayer. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview.

  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • ChemicalBook. (n.d.). Butyric Acid(107-92-6) 13C NMR spectrum.

  • ChemicalBook. (n.d.). Butyric Acid(107-92-6) 1H NMR spectrum.

  • Gwaram, N. S., et al. (2012). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(9), 4356-4362.
  • Claramunt, R. M., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3290.

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid.

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups.

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid.

Sources

crystal structure of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Determination of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in determining the single-crystal X-ray structure of this compound. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.

Introduction: The Significance of Benzimidazole Derivatives

Benzimidazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry, renowned for their diverse biological activities.[1][2] These compounds are integral to the structures of numerous pharmaceuticals and bioactive molecules, exhibiting properties that include antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, the precise determination of their crystal structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.

The target molecule of this guide, this compound, combines the benzimidazole scaffold with a butyric acid moiety via a thioether linkage. This combination of functional groups suggests potential for interesting pharmacological activities and complex intermolecular interactions.[5] A definitive crystal structure would elucidate key features such as molecular conformation, bond lengths, bond angles, and intermolecular hydrogen bonding patterns, providing invaluable insights for drug development professionals.

Synthesis of this compound

The synthesis of the title compound can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 2-mercaptobenzimidazole with an appropriate butyric acid derivative.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-mercaptobenzimidazole 2-Mercaptobenzimidazole conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat 2-mercaptobenzimidazole->conditions 2-bromobutyric_acid 2-Bromobutyric acid 2-bromobutyric_acid->conditions product This compound conditions->product

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol) and a suitable base such as anhydrous potassium carbonate in an appropriate solvent like dimethylformamide (DMF).[6]

  • Addition of Alkylating Agent: To this solution, add 2-bromobutyric acid (10 mmol).

  • Reaction: The mixture is then heated and stirred, typically under reflux, for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[8]

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] The process involves several critical stages, from obtaining high-quality single crystals to refining the final structural model.

Crystal Growth

The foundation of a successful SC-XRD experiment is a high-quality single crystal, typically 0.05 to 0.25 mm in its largest dimension, free from cracks and other defects.[10][11]

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[10]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[10]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9] The crystal is rotated, and the diffraction pattern is recorded by a detector.

Experimental Workflow for Data Collection:

Data_Collection_Workflow Crystal_Selection Select a High-Quality Single Crystal Mounting Mount the Crystal on a Goniometer Crystal_Selection->Mounting Centering Center the Crystal in the X-ray Beam Mounting->Centering Data_Acquisition Collect Diffraction Data (Rotating the Crystal) Centering->Data_Acquisition Data_Processing Process Raw Data (Integration, Scaling, Absorption Correction) Data_Acquisition->Data_Processing Structure_Solution Solve the Phase Problem Data_Processing->Structure_Solution

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The diffraction data provides the intensities of the diffracted X-rays, but not their phases. This is known as the "phase problem" in crystallography.[12][13]

Methods for Solving the Phase Problem:

  • Direct Methods: These methods use statistical relationships between the intensities to directly determine the phases. This is the most common method for small molecules.[12]

  • Patterson Methods: This technique is useful when the structure contains a heavy atom, as the positions of the heavy atoms can be determined from a Patterson map, and this information can be used to calculate the initial phases.

Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed and calculated diffraction data.[14][15] This is typically done using a least-squares minimization process.[12] The refinement process involves adjusting atomic positions, thermal parameters, and occupancies.[12][16]

Illustrative Crystallographic Data:

While the specific is not publicly available, we can refer to the crystallographic data of a closely related compound, 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one, to illustrate the type of information obtained.[17]

Parameter Value (for a related structure[17]) Significance
Chemical FormulaC₁₂H₁₃N₃O₂SElemental composition of the molecule.
Formula Weight263.31Molecular mass.
Crystal SystemOrthorhombicThe shape of the unit cell.
Space GroupPbc2₁The symmetry elements within the unit cell.
a (Å)8.258 (1)Unit cell dimension.
b (Å)10.074 (1)Unit cell dimension.
c (Å)29.201 (3)Unit cell dimension.
V (ų)2429.3 (5)Volume of the unit cell.
Z8Number of molecules in the unit cell.
R[F² > 2σ(F²)]0.048A measure of the agreement between the observed and calculated structure factors.
wR(F²)0.138A weighted measure of the agreement.
Goodness-of-fit (S)1.04An indicator of the quality of the refinement.

Structural Analysis and Interpretation

A successfully refined crystal structure provides a wealth of information:

  • Molecular Conformation: The three-dimensional shape of the molecule, including the torsion angles between different functional groups.

  • Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds. These can be compared to standard values to identify any unusual geometric features.

  • Intermolecular Interactions: The structure reveals how molecules are packed in the crystal lattice and identifies non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid and can provide insights into how the molecule might interact with a biological target.[18]

For this compound, key areas of interest in the structural analysis would include:

  • The dihedral angle between the benzimidazole ring and the butyric acid chain.

  • The conformation of the butyric acid side chain.

  • The hydrogen bonding network, particularly involving the carboxylic acid group and the N-H of the benzimidazole ring.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in understanding its chemical and physical properties and in evaluating its potential as a therapeutic agent. This guide has outlined the essential experimental and computational steps involved in this process, from synthesis and crystal growth to data collection and structure refinement. A successful structural determination will provide an invaluable atomic-level blueprint for further research and development in the field of medicinal chemistry.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
  • Recent developments in phasing and structure refinement for macromolecular crystallography - PMC - PubMed Central. (n.d.).
  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.).
  • Structure refinement: some background theory and practical strategies - MIT. (n.d.).
  • Single-Crystal X-Ray Diffraction | Materials Characterization - ASM Digital Library. (n.d.).
  • Single-crystal X-ray Diffraction - SERC (Carleton). (n.d.).
  • Structure Refinement - The University of Oklahoma. (n.d.).
  • Structure refinement: Some background theory and practical strategies - ResearchGate. (n.d.).
  • 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one - NIH. (n.d.).
  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. (n.d.).
  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - ResearchGate. (n.d.).
  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC - NIH. (n.d.).
  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PubMed. (n.d.).
  • 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid(CAS# 21547-71-7 ) - angenechemical.com. (n.d.).
  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (n.d.).
  • Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. (n.d.).
  • 21547-71-7(2-(1 H-BENZOIMIDAZOL-2-YLSULFANYL)-BUTYRIC ACID) Product Description - ChemicalBook. (n.d.).
  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines - MDPI. (n.d.).
  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid - Akademik Veri Yönetim Sistemi | AVESİS. (n.d.).
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - NIH. (n.d.).
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. (n.d.).
  • Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides - PubMed. (n.d.).
  • 4-(1H-1,3-benzodiazol-2-yl)butanoic acid | C11H12N2O2 | CID 755565 - PubChem. (n.d.).
  • 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester - PubChem. (n.d.).

Sources

A Computational Chemistry Guide to Unraveling the Therapeutic Potential of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] This technical guide provides a comprehensive, in-depth framework for the computational investigation of a promising, yet underexplored, derivative: 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. We will navigate the essential in silico techniques, from fundamental quantum mechanical calculations to sophisticated molecular dynamics simulations, to predict its physicochemical properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and design of novel therapeutics.

Introduction: The Benzimidazole Moiety and the Promise of this compound

Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole. This privileged scaffold is found in numerous natural and synthetic molecules with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and anthelmintic properties.[1][2] The versatility of the benzimidazole ring system, with its ability to engage in various non-covalent interactions, makes it an attractive starting point for drug design.

While extensive research exists on various benzimidazole derivatives, this compound remains a relatively uncharacterized compound. Its structure, featuring a flexible butyric acid side chain linked to the benzimidazole core via a thioether bond, suggests potential for unique interactions with biological macromolecules. This guide will use this molecule as a central case study to illustrate a robust computational workflow for characterizing novel drug candidates.

Foundational Analysis: Quantum Chemical Calculations with Density Functional Theory (DFT)

Before investigating the interaction of our compound with biological systems, it is crucial to understand its intrinsic electronic and structural properties. Density Functional Theory (T) is a powerful quantum mechanical method that allows for the accurate calculation of molecular properties.[3][4]

Rationale for DFT

DFT provides a balance between computational cost and accuracy, making it ideal for studying molecules of pharmaceutical interest. Key properties that can be elucidated through DFT include:

  • Optimized Molecular Geometry: Determining the most stable 3D conformation of the molecule.

  • Electronic Properties: Calculating the distribution of electrons, which governs reactivity. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand regions susceptible to electrophilic and nucleophilic attack.[5]

  • Vibrational Frequencies: Predicting the infrared (IR) spectrum, which can be used to validate the synthesized compound.

  • Molecular Electrostatic Potential (MEP): Visualizing the charge distribution to identify regions likely to participate in hydrogen bonding and other electrostatic interactions.[6]

Protocol: DFT Calculation of this compound
  • Structure Preparation:

    • Draw the 2D structure of this compound using a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D model.

    • Perform an initial geometry optimization using a faster, less computationally intensive method like a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup:

    • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

    • Functional: Select a suitable functional. The B3LYP hybrid functional is a popular and well-validated choice for organic molecules.[5]

    • Basis Set: Choose a basis set that provides a good description of the electronic structure. The 6-31G(d,p) basis set is a common starting point, offering a good compromise between accuracy and computational time.[4]

    • Solvation Model: To mimic physiological conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using water as the solvent.

    • Calculation Type: Perform a geometry optimization followed by a frequency calculation to ensure the optimized structure corresponds to a true energy minimum.

  • Analysis of Results:

    • Visualize the optimized geometry and analyze bond lengths and angles.

    • Plot the HOMO and LUMO to identify reactive sites.

    • Generate the MEP map to visualize electrostatic potential.

    • Compare the calculated vibrational frequencies with experimental IR data if available.

Target Identification and Binding Affinity: Molecular Docking

With a well-characterized molecular structure, the next step is to identify potential biological targets and estimate the binding affinity. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7]

The Logic of Target Selection

Given the broad bioactivity of benzimidazole derivatives, several potential target classes can be considered. Based on existing literature, promising targets for benzimidazole-containing compounds include:

  • Tubulin: Many benzimidazole anthelmintics, like albendazole, function by inhibiting tubulin polymerization.[2]

  • Cyclooxygenase (COX) enzymes: Some benzimidazole derivatives exhibit anti-inflammatory activity through COX inhibition.[8]

  • Viral Proteins: Benzimidazoles have been investigated as inhibitors of various viral proteins, including SARS-CoV-2 Mpro.[9]

  • Kinases: The benzimidazole scaffold is present in several kinase inhibitors used in cancer therapy.

For this guide, we will focus on docking this compound against human beta-tubulin .

Step-by-Step Molecular Docking Protocol
  • Preparation of the Receptor:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For beta-tubulin, a suitable PDB entry would be one complexed with a known benzimidazole inhibitor.

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera), prepare the protein by:

      • Removing water molecules and any co-crystallized ligands.

      • Adding hydrogen atoms.

      • Assigning partial charges.

  • Preparation of the Ligand:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds.

  • Docking Simulation:

    • Software: Use a docking program like AutoDock Vina, Glide, or GOLD.[10][11]

    • Grid Box Definition: Define the search space (grid box) around the known binding site of the receptor.

    • Execution: Run the docking simulation. The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding free energy.

  • Analysis of Docking Results:

    • Examine the predicted binding poses and their corresponding docking scores.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the top-ranked poses.

    • Compare the binding mode of your compound to that of known inhibitors.

Parameter Description Example Value
PDB ID Protein Data Bank identifier for the receptore.g., 1SA0 (Tubulin-colchicine complex)
Docking Score Estimated binding affinity (e.g., in kcal/mol)-8.5 kcal/mol
Key Interacting Residues Amino acids in the binding pocket that form significant interactionsCys241, Leu248, Ala316
Interaction Types Nature of the non-covalent bondsHydrogen bond, hydrophobic, pi-alkyl

Dynamic Behavior and Stability: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions under physiological conditions.[8][12]

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the time evolution of the system. This can be used to:

  • Assess the stability of the docked pose: Determine if the ligand remains bound to the receptor in a stable conformation.

  • Characterize the dynamics of the binding site: Observe how the receptor accommodates the ligand.

  • Calculate binding free energies: Employ more rigorous methods like MM/PBSA or free energy perturbation (FEP) to obtain more accurate estimates of binding affinity.

Workflow for MD Simulation

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Start with Docked Complex solvate Solvate with Water start->solvate ions Add Ions solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD equilibrate->production rmsd RMSD production->rmsd rmsf RMSF production->rmsf hbond Hydrogen Bond Analysis production->hbond

Caption: A typical workflow for molecular dynamics simulation.

Protocol for MD Simulation of the Ligand-Receptor Complex
  • System Setup (using software like GROMACS, AMBER, or NAMD):

    • Start with the best-ranked pose from molecular docking.

    • Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then adjust the pressure to the desired level (e.g., 1 atm). This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible and rigid regions.

    • Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the receptor over the course of the simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive computational workflow for the initial investigation of this compound as a potential therapeutic agent. By integrating DFT, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecule's properties, potential targets, and mechanism of action before embarking on costly and time-consuming experimental studies.

The findings from these computational studies can guide the chemical synthesis of the compound and its analogs, as well as inform the design of in vitro and in vivo experiments to validate the computational predictions. This synergy between in silico and experimental approaches is paramount in modern drug discovery, accelerating the journey from a promising molecule to a life-saving medicine.

References

  • Molecular Dynamics Simulation of 2-Benzimidazolyl-Urea with DPPC Lipid Membrane and Comparison with a Copper(II) Complex Derivative. (2021). MDPI. [Link]

  • Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (n.d.). PMC. [Link]

  • Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (n.d.). PubMed Central. [Link]

  • Molecular dynamics simulation of benzimidazole derivatives in complex... (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). PMC - PubMed Central. [Link]

  • 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. (n.d.). PubMed Central. [Link]

  • Integrative Experimental and DFT Study of Sulfonyl Hybrid Benzimidazole‐Based Zwitterions: Crystallography, HSA, and Electronic Properties. (n.d.). ResearchGate. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). MDPI. [Link]

  • 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. (n.d.). NIH. [Link]

  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (n.d.). PMC - NIH. [Link]

  • Butyric Acid Increases the Therapeutic Effect of EHLJ7 on Ulcerative Colitis by Inhibiting JAK2/STAT3/SOCS1 Signaling Pathway. (2020). PubMed. [Link]

  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. (n.d.). PubMed. [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (n.d.). MDPI. [Link]

  • Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[ d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor. (2019). PubMed. [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2025). ResearchGate. [Link]

  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. (n.d.). ResearchGate. [Link]

  • The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. (n.d.). MDPI. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). PubMed Central. [Link]

  • Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents. (2020). PubMed. [Link]

  • Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process. (n.d.). Wiley Online Library. [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). MDPI. [Link]

  • (PDF) 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. (2025). ResearchGate. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). NIH. [Link]

  • 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid(CAS# 21547-71-7 ). (n.d.). angenechemical.com. [Link]

  • 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester. (n.d.). PubChem. [Link]

Sources

Unraveling the Therapeutic Potential of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid: A Guide to Putative Targets and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Benzimidazole Compound

In the landscape of modern drug discovery, the exploration of novel chemical entities with multifaceted pharmacological potential is paramount. This guide focuses on 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, a compound that, while not extensively studied, presents a compelling scaffold for therapeutic intervention. Its hybrid structure, combining the well-established benzimidazole core with a butyric acid moiety, suggests a convergence of biological activities. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, aiming to illuminate the potential therapeutic targets of this compound and to provide a strategic framework for its investigation. We will delve into the putative mechanisms of action, drawing upon the rich pharmacology of its constituent parts, and propose a roadmap for its preclinical evaluation.

I. Deconstructing the Molecule: A Synthesis of Two Pharmacophores

The therapeutic promise of this compound lies in its unique chemical architecture. It is a conjugate of two biologically significant moieties:

  • The Benzimidazole Core: A heterocyclic aromatic compound, benzimidazole is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[2][3] The versatility of the benzimidazole ring allows for substitutions that can fine-tune its biological activity.[4]

  • The Butyric Acid Side Chain: Butyric acid, a short-chain fatty acid (SCFA), is a natural product of gut microbiota fermentation and a key player in maintaining host health.[5][6] Its primary mechanisms of action include the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), which in turn modulate gene expression, cell differentiation, apoptosis, and inflammation.[5][7]

The conjugation of these two pharmacophores suggests the potential for synergistic or novel therapeutic activities. The butyric acid moiety may not only confer its own biological effects but could also modulate the pharmacokinetic and pharmacodynamic properties of the benzimidazole core.

II. Potential Therapeutic Arenas and Key Molecular Targets

Based on the known pharmacology of its constituent parts, we can hypothesize several key therapeutic areas and molecular targets for this compound.

A. Oncology: A Dual-Pronged Attack on Cancer Cells

The benzimidazole scaffold is a component of numerous anticancer agents.[8] Coupled with the known anticancer effects of butyric acid, this hybrid molecule is a strong candidate for oncological applications.

1. Histone Deacetylase (HDAC) Inhibition:

  • Mechanistic Rationale: Butyric acid is a well-established HDAC inhibitor.[5][6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, butyric acid can induce histone hyperacetylation, leading to the re-expression of these silenced genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.[7] The presence of the butyric acid moiety in our compound of interest strongly suggests HDAC inhibition as a primary mechanism of action.

  • Potential Impact: This could be particularly relevant in hematological malignancies and solid tumors where aberrant HDAC activity is a known driver of tumorigenesis.

2. Modulation of Apoptotic Pathways:

  • Mechanistic Rationale: Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.[9] Butyrate is also known to be a potent inducer of apoptosis.[10] The combined effect could lead to a robust pro-apoptotic response.

  • Potential Targets: Key proteins in the apoptotic cascade such as Bcl-2 family members, caspases, and p53 could be modulated by this compound.

B. Inflammatory and Autoimmune Disorders: Taming the Inflammatory Cascade

Both benzimidazole derivatives and butyric acid possess significant anti-inflammatory properties.[5][11]

1. Inhibition of Pro-inflammatory Cytokines:

  • Mechanistic Rationale: Butyric acid can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 by inhibiting the NF-κB signaling pathway.[5] Certain benzimidazole derivatives also exhibit anti-inflammatory effects.[3]

  • Potential Impact: This dual action could be beneficial in chronic inflammatory conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis, and psoriasis. A study has shown that butyric acid can enhance the therapeutic effect of other drugs on ulcerative colitis by inhibiting the JAK2/STAT3/SOCS1 signaling pathway.[12][13]

2. G-Protein Coupled Receptor (GPCR) Activation:

  • Mechanistic Rationale: Butyric acid is an agonist for several GPCRs, including GPR41, GPR43, and GPR109A, which are expressed on immune cells and intestinal epithelial cells.[5] Activation of these receptors can lead to the resolution of inflammation and enhancement of the gut barrier function.

C. Infectious Diseases: A Broad-Spectrum Antimicrobial Scaffold

The benzimidazole core is a cornerstone of many antimicrobial drugs.[4][14]

1. Disruption of Microbial Cellular Processes:

  • Mechanistic Rationale: Benzimidazole derivatives can interfere with various microbial processes, including nucleic acid synthesis, protein synthesis, and cell wall formation.[15] The specific mechanism is often dependent on the substitutions on the benzimidazole ring.

  • Potential Targets: This compound could be investigated for its activity against a broad range of pathogens, including bacteria, fungi, and protozoa.[11][16]

III. A Strategic Framework for Preclinical Investigation

To validate the therapeutic potential of this compound, a systematic and rigorous preclinical evaluation is necessary. The following section outlines key experimental workflows.

A. Target Validation and Mechanistic Studies

1. In Vitro HDAC Inhibition Assay:

  • Objective: To determine if this compound directly inhibits HDAC activity.

  • Methodology:

    • Utilize a commercially available fluorometric or colorimetric HDAC activity assay kit.

    • Incubate recombinant human HDAC enzymes (a panel of different isoforms) with varying concentrations of the test compound.

    • Add the acetylated substrate and developer.

    • Measure the fluorescence or absorbance to quantify HDAC activity.

    • Calculate the IC50 value for each HDAC isoform to determine potency and selectivity.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement with HDACs in a cellular context.

  • Methodology:

    • Treat intact cancer cells with the test compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting using antibodies against specific HDAC isoforms.

    • A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

3. Gene Expression Analysis:

  • Objective: To assess the downstream effects of HDAC inhibition on gene expression.

  • Methodology:

    • Treat cancer cell lines with the test compound for various time points.

    • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq).

    • Analyze the expression levels of known HDAC target genes, such as p21 and other cell cycle regulators.

B. In Vitro Efficacy Evaluation

1. Cell Viability and Proliferation Assays:

  • Objective: To determine the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

  • Methodology:

    • Plate cancer cells in 96-well plates.

    • Treat with a dose-response range of the test compound for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Calculate GI50 (50% growth inhibition) values.

2. Apoptosis Assays:

  • Objective: To quantify the induction of apoptosis.

  • Methodology:

    • Treat cells with the test compound.

    • Stain with Annexin V and propidium iodide (PI) and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

    • Perform Western blot analysis for cleavage of caspase-3 and PARP.

3. Anti-inflammatory Activity Assays:

  • Objective: To evaluate the compound's ability to suppress inflammatory responses.

  • Methodology:

    • Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) as an in vitro model of inflammation.

    • Treat the cells with the test compound prior to or concurrently with LPS stimulation.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using ELISA.

    • Assess the activation of the NF-κB pathway by Western blotting for phosphorylated IκBα and p65.

C. In Vivo Proof-of-Concept Studies

1. Xenograft Tumor Models:

  • Objective: To evaluate the in vivo antitumor efficacy.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunodeficient mice.

    • Once tumors are established, treat the mice with the test compound via an appropriate route of administration (e.g., oral, intraperitoneal).

    • Monitor tumor growth over time.

    • At the end of the study, excise the tumors and perform histological and immunohistochemical analysis for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

2. Animal Models of Inflammation:

  • Objective: To assess the in vivo anti-inflammatory effects.

  • Methodology:

    • Utilize established animal models of inflammation, such as the dextran sulfate sodium (DSS)-induced colitis model for IBD.

    • Administer the test compound to the animals before or during the induction of inflammation.

    • Evaluate disease activity indices, colon length, and histological signs of inflammation.

    • Measure cytokine levels in the colon tissue.

IV. Visualizing the Pathways and Processes

To better illustrate the proposed mechanisms and experimental workflows, the following diagrams are provided.

G cluster_compound This compound cluster_targets Potential Molecular Targets cluster_outcomes Therapeutic Outcomes Compound Hybrid Molecule HDACs HDACs Compound->HDACs Inhibition Apoptosis_Proteins Apoptosis Proteins (Bcl-2, Caspases, p53) Compound->Apoptosis_Proteins Modulation NFkB NF-κB Pathway Compound->NFkB Inhibition GPCRs GPCRs (GPR41, GPR43, GPR109A) Compound->GPCRs Activation Antimicrobial Antimicrobial Activity Compound->Antimicrobial Direct Effect on Microbes Anticancer Anticancer Effects (Apoptosis, Cell Cycle Arrest) HDACs->Anticancer Apoptosis_Proteins->Anticancer Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory GPCRs->Anti_inflammatory G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Proof-of-Concept Target_Validation Target Validation (HDAC Assay, CETSA) Efficacy Efficacy Studies (Viability, Apoptosis, Cytokine Release) Target_Validation->Efficacy Xenograft Xenograft Models (Antitumor Efficacy) Efficacy->Xenograft Inflammation_Model Inflammation Models (Anti-inflammatory Efficacy) Efficacy->Inflammation_Model Start Compound Synthesis & Characterization Start->Target_Validation

Figure 2: A streamlined experimental workflow for the preclinical evaluation of the compound.

V. Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, chemical entity with the potential for significant therapeutic impact across multiple disease areas. The strategic amalgamation of the benzimidazole scaffold with a butyric acid side chain provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The proposed preclinical investigation workflow provides a clear and logical path forward for elucidating its mechanism of action and validating its therapeutic efficacy. Further derivatization of this lead compound could also be explored to optimize its potency, selectivity, and pharmacokinetic properties. The journey from a promising molecule to a clinically approved drug is long and challenging, but for this compound, the scientific foundation is compelling, and the path forward is ripe for exploration.

VI. References

  • Nevade, P. S., Lokapure, S. A., & Kalyane, N. V. (2013). Synthesis and Pharmacological Evaluation of Some Novel 2-Mercapto Benzimidazole Derivatives. ResearchGate.

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Ghorbani, M. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2289.

  • Walia, R., Hedaitullah, M., Naaz, S. F., Iqbal, K., & Lamba, H. S. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry, 1(3), 565-574.

  • Kumar, A., Sharma, S., & Sharma, V. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31.

  • Hernández-Vázquez, E., & Gudiño-Gómez, L. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(11), 3169.

  • Li, G., Lin, J., Zhang, C., et al. (2024). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research, 17, 1-18.

  • Dahiya, R., & Pathak, D. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. European Journal of Medicinal Chemistry, 45(5), 1991-1999.

  • Patel, R. V., Patel, J. K., & Kumari, P. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences, 73(3), 312-317.

  • Wang, Y., Liu, Y., & Zhang, J. (2015). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of the Chinese Chemical Society, 62(1), 69-74.

  • McGarvey, T. W., & Persky, B. (1989). The effects of retinoic acid and butyric acid on in vitro migration by murine B16a cells: a quantitative scanning electron microscopic study. Scanning Microscopy, 3(2), 591-603.

  • Abdel-Halim, A. M., El-Gendy, M. S., & El-Sayed, M. A. (2002). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 7(5), 416-425.

  • Kovalenko, S., Antypenko, L., & Bilyi, A. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 26(23), 7338.

  • Dahiya, R., & Pathak, D. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. European Journal of Medicinal Chemistry, 45(5), 1991-1999.

  • Hernández-Luis, F., Hernández-Hernández, J. M., & Castillo, R. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4164-4168.

  • Yotova, L., Stoyanov, N., & Pencheva, T. (2019). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Future Medicinal Chemistry, 11(15), 1933-1946.

  • Alam, M. S., & Lee, D. U. (2016). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 9, S150-S165.

  • Tang, X., Li, X., Wang, Y., et al. (2020). Butyric Acid Increases the Therapeutic Effect of EHLJ7 on Ulcerative Colitis by Inhibiting JAK2/STAT3/SOCS1 Signaling Pathway. Frontiers in Pharmacology, 10, 1553.

  • Kovaleva, M., & Rybalchenko, O. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Vavilov Journal of Genetics and Breeding, 28(1), 108-115.

  • Tang, X., Li, X., Wang, Y., et al. (2020). Butyric Acid Increases the Therapeutic Effect of EHLJ7 on Ulcerative Colitis by Inhibiting JAK2/STAT3/SOCS1 Signaling Pathway. Frontiers in Pharmacology, 10, 1553.

  • Perrine, S. P. (2008). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Current Pharmaceutical Design, 14(32), 3423-3430.

  • Giermasz, A., Grzela, T., Nowis, D., et al. (2001). Butyric acid enhances in vivo expression of hTNF-alpha in transduced melanoma cell line. Anticancer Research, 21(6A), 4001-4004.

  • Chen, J., & Vitetta, L. (2025). Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. Cell Communication and Signaling, 23(1), 20.

  • Al-Ghorbani, M., Al-Tamimi, A. M., & Al-Ostoot, F. H. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481.

  • Rephaeli, A., Nudelman, A., & Aviram, A. (2000). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications. Drug Development Research, 50(3-4), 370-391.

  • Liu, Z., & Liu, Y. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Biomaterials and Nanobiotechnology, 3(2), 213-218.

  • Wang, Y., Liu, Y., & Zhang, J. (2018). Di-2-pyridylhydrazone Dithiocarbamate Butyric Acid Ester Exerted Its Proliferative Inhibition against Gastric Cell via ROS-Mediated Apoptosis and Autophagy. Oxidative Medicine and Cellular Longevity, 2018, 4950705.

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid in a suite of antimicrobial susceptibility assays. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure robust and reproducible results. We present detailed, self-validating protocols for determining the Minimum Inhibitory Concentration (MIC), assessing susceptibility via agar disk diffusion, and characterizing the bactericidal or bacteriostatic nature of the compound through time-kill kinetic assays, all grounded in internationally recognized standards.

Introduction and Scientific Background

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[3] Benzimidazole derivatives have emerged as a promising class of compounds due to their structural versatility and broad biological activity.[1][2] The core structure, a fusion of benzene and imidazole rings, is a key pharmacophore found in numerous FDA-approved drugs.[4] The antimicrobial mechanism of action for many benzimidazoles is attributed to their ability to interfere with essential cellular processes. For instance, some derivatives inhibit microtubule polymerization by binding to β-tubulin, which disrupts cell division, while others are known to inhibit key enzymes like mitochondrial fumarate reductase, crippling cellular energy production.[5]

The target compound, this compound (CAS No. 21547-71-7), combines the benzimidazole nucleus with a thioether linkage and a butyric acid moiety.[6][7] This combination is strategic; the thioether group can enhance the compound's interaction with biological targets, and the butyric acid side chain, as an organic acid, may contribute to antimicrobial effects by disrupting the cell membrane or intracellular pH of pathogens.[8][9]

These application notes provide the foundational protocols to rigorously evaluate the antimicrobial potential of this compound, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[10][11][12]

General Experimental Workflow

A systematic approach is crucial for evaluating a novel antimicrobial agent. The workflow begins with determining the potency of the compound (MIC), followed by a qualitative assessment of its activity spectrum (Disk Diffusion), and culminates in a dynamic characterization of its effect on microbial viability over time (Time-Kill Assay).

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Analysis Compound_Prep Compound Solubilization & Stock Preparation Inoculum_Prep Bacterial Inoculum Standardization (0.5 McFarland) MIC Broth Microdilution (Determine MIC) Compound_Prep->MIC Add Compound Disk Agar Disk Diffusion (Zone of Inhibition) Compound_Prep->Disk Add Compound TimeKill Time-Kill Kinetics (Bactericidal/Bacteriostatic) Compound_Prep->TimeKill Add Compound Inoculum_Prep->MIC Inoculate Assays Inoculum_Prep->Disk Inoculate Assays Inoculum_Prep->TimeKill Inoculate Assays Data_Collection Data Collection (Visual Reading / CFU Counting) MIC->Data_Collection Disk->Data_Collection TimeKill->Data_Collection Interpretation Interpretation & Reporting (MIC values, Zone Diameters, Log Reduction) Data_Collection->Interpretation

Caption: General workflow for antimicrobial evaluation.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Broth (TSB) or other appropriate growth broth

    • Blood Agar plates (for colony counting)

  • Microorganisms:

    • Gram-positive strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

    • Gram-negative strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Control Antibiotics: Ciprofloxacin, Vancomycin, Gentamicin (as appropriate for test strains)

  • Reagents:

    • Sterile 0.85% saline

    • 0.5 McFarland turbidity standard

  • Equipment & Consumables:

    • Sterile 96-well microtiter plates

    • Sterile Petri dishes (100 mm or 150 mm)

    • Sterile filter paper disks (6 mm)

    • Adjustable micropipettes and sterile tips

    • Incubator (35°C ± 2°C)

    • Vortex mixer

    • Spectrophotometer or nephelometer

    • Sterile cotton swabs

    • Calipers or ruler

Detailed Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The protocol is based on CLSI document M07.[11]

Rationale: The MIC value is the gold standard for quantifying the potency of an antimicrobial. By using a standardized inoculum and cation-adjusted medium, this method ensures high reproducibility and provides a reliable benchmark for comparing different compounds.

G cluster_dilution Serial Dilution of Compound cluster_result Example Result (MIC = 128 µg/mL) plate Well 1 Well 2 Well 3 Well 4 ... Well 10 Well 11 (Growth Control) Well 12 (Sterility Control) growth Turbid | Turbid | Clear | Clear | ... | Clear | Turbid | Clear conc 512 µg/mL -> 256 µg/mL -> 128 µg/mL -> 64 µg/mL -> ... -> 1 µg/mL -> 0 µg/mL -> No Inoculum

Caption: Schematic of a 96-well plate for MIC determination.

Step-by-Step Methodology:

  • Compound Stock Preparation: Prepare a 10.24 mg/mL stock solution of this compound in sterile DMSO. This high concentration minimizes the amount of solvent carried over into the assay, reducing potential toxicity.

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution:

    • Create an intermediate dilution of the stock to 1024 µg/mL in CAMHB.

    • Add 100 µL of this 1024 µg/mL solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient from 512 µg/mL to 1 µg/mL after the inoculum is added.

  • Control Wells:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well receives inoculum but no drug.

    • Sterility Control (Well 12): Add 100 µL of CAMHB. This well receives no drug and no inoculum to verify media sterility.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for result consistency.[13][14]

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 1 x 10⁶ CFU/mL. The final inoculum for the wells will be 5 x 10⁵ CFU/mL.

  • Inoculation: Within 15 minutes of preparation, add 50 µL of the final bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[13] The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This qualitative assay determines the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a drug-impregnated disk.[15][16] It is a valuable tool for screening activity against multiple organisms.

Rationale: This method provides a rapid visual assessment of a compound's efficacy. The size of the inhibition zone is influenced by the drug's potency and its rate of diffusion through the agar.[10] While not quantitative like an MIC, it is excellent for preliminary screening.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1, Step 5.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.[14] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[17]

  • Disk Preparation and Application:

    • Prepare a solution of the test compound at a desired concentration (e.g., 1 mg/mL) in a volatile solvent like ethanol or methanol.

    • Aseptically apply a precise volume (e.g., 20 µL) onto a sterile 6 mm paper disk to achieve a specific drug load (e.g., 20 µ g/disk ). Allow the solvent to fully evaporate in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the inoculated MHA plate, pressing gently to ensure full contact with the agar surface.[15] Do not move a disk once it has been placed.

    • Place disks at least 24 mm apart to prevent zone overlap.[17]

  • Controls: Place a disk impregnated with the pure solvent (and allowed to dry) as a negative control. Also, use disks containing a standard antibiotic (e.g., Ciprofloxacin 5 µg) as a positive control.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. The plates should be placed in the incubator within 15 minutes of disk application.[18]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers or a ruler.

Protocol 3: Time-Kill Kinetic Assay

This assay provides dynamic information on the antimicrobial effect over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[19][20]

Rationale: An MIC value only indicates the concentration needed for inhibition at a single time point. A time-kill assay reveals the rate of killing and is crucial for understanding a drug's pharmacodynamics. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[20]

Step-by-Step Methodology:

  • Preparation: Prepare flasks or tubes containing CAMHB with the test compound at concentrations relevant to its MIC (e.g., 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC). Include a positive control antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Initiation of Assay: Inoculate the prepared flasks/tubes with the bacterial suspension. Immediately withdraw a sample from the growth control flask for the 0-hour time point.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control flask.

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto blood agar or MHA plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible.

  • Data Analysis: Count the number of colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point. Plot the results as log₁₀ CFU/mL versus time.

Data Presentation and Interpretation
Table 1: Example MIC Data for this compound
OrganismStrainMIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 29213160.5
Enterococcus faecalisATCC 29212321
Escherichia coliATCC 25922640.015
Pseudomonas aeruginosaATCC 27853>1280.25

Interpretation: The compound shows moderate activity against Gram-positive bacteria and weaker activity against Gram-negative bacteria in this hypothetical example. The high MIC against P. aeruginosa suggests low potency or potential resistance mechanisms like efflux pumps.

Table 2: Example Disk Diffusion Data (20 µ g/disk )
OrganismStrainZone of Inhibition (mm)Ciprofloxacin (5 µg) Zone (mm)
Staphylococcus aureusATCC 292131825
Enterococcus faecalisATCC 292121522
Escherichia coliATCC 259221232
Pseudomonas aeruginosaATCC 278536 (No Zone)28

Interpretation: The zone diameters correlate with the MIC data. Larger zones indicate greater susceptibility. The lack of a zone for P. aeruginosa confirms its resistance to the compound at this concentration.[16]

Hypothetical Mechanism of Action

Based on known activities of benzimidazole derivatives, this compound may exert its antimicrobial effect by targeting essential bacterial enzymes or structural proteins. One plausible pathway is the inhibition of bacterial cell division through interference with microtubule synthesis, a mechanism observed for other benzimidazoles.[5]

G Compound 2-(1H-Benzoimidazol-2-ylsulfanyl) -butyric acid Target Bacterial β-tubulin (or other key enzyme) Compound->Target Binds to Inhibition X Compound->Inhibition Causes Process Microtubule Polymerization Target->Process Process->Inhibition Effect1 Disruption of Cytoskeleton Inhibition->Effect1 Effect2 Arrest of Cell Division Effect1->Effect2 Outcome Bacteriostatic / Bactericidal Effect Effect2->Outcome

Caption: Hypothetical mechanism targeting cell division.

References
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Routledge. Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]

  • ASM Journals. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • NIH. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Scribd. Time Kill Assay. [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Angenechemical.com. 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid(CAS# 21547-71-7). [Link]

  • YouTube. (2020, October 19). Anthelmintics Benzimidazole derivatives. [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • NIH. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]

  • PubMed. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. [Link]

  • MDPI. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

  • PubMed Central. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

  • ResearchGate. Mechanism of action of benzimidazole derivatives as Anticancer agent. [Link]

  • PubChem. 4-({1-[(4-Methyl-1-Benzothiophen-3-Yl)methyl]-1h-Benzimidazol-2-Yl}sulfanyl)butanoic Acid. [Link]

  • PubMed. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. [Link]

  • NIH. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. [Link]

  • NIH. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. [Link]

  • PubMed. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. [Link]

  • NIH. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Link]

  • PubChem. 4-(1H-1,3-benzodiazol-2-yl)butanoic acid. [Link]

  • ResearchGate. (PDF) Efficacy of Butyric and Valeric Acid Esters in a Necrotic Enteritis Challenge Model. [Link]

  • SciELO. Meta-Analysis of Butyric Acid: a Performance-Enhancing Additive to Replace Antibiotics for Broiler Chickens. [Link]

  • PubMed. Applications of butyric acid in poultry production: the dynamics of gut health, performance, nutrient utilization, egg quality, and osteoporosis. [Link]

Sources

Synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric Acid Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Benzimidazole Scaffold

The benzimidazole ring system is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with various biopolymers, leading to a broad spectrum of pharmacological activities. Benzimidazole derivatives have demonstrated a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. The incorporation of a thioalkanoic acid side chain at the 2-position of the benzimidazole core, as in 2-(1H-benzoimidazol-2-ylsulfanyl)-butyric acid and its derivatives, has been shown to be a promising strategy for the development of novel therapeutic agents, particularly in the realm of antimicrobial and antifungal research.[1][2][3][4][5]

This application note provides a comprehensive guide to the synthesis of this compound derivatives. It is designed to offer researchers and drug development professionals a detailed, step-by-step protocol, underpinned by a thorough explanation of the chemical principles and experimental considerations.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compounds is efficiently achieved through a two-step reaction sequence. The first step involves the S-alkylation of 2-mercaptobenzimidazole with an ethyl 2-bromobutanoate. This is followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid derivative. This approach is versatile and can be adapted for the synthesis of a variety of analogous compounds.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Hydrolysis A 2-Mercaptobenzimidazole C Ethyl 2-(1H-benzoimidazol-2-ylsulfanyl)butanoate A->C Base (e.g., NaOEt) Ethanol, Reflux B Ethyl 2-bromobutanoate B->C D Ethyl 2-(1H-benzoimidazol-2-ylsulfanyl)butanoate E 2-(1H-benzoimidazol-2-ylsulfanyl)butyric acid D->E Base (e.g., NaOH) Ethanol/Water, Reflux

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Ethyl 2-(1H-benzoimidazol-2-ylsulfanyl)butanoate

This section details the S-alkylation of 2-mercaptobenzimidazole. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion of 2-mercaptobenzimidazole attacks the electrophilic carbon of ethyl 2-bromobutanoate.

Protocol 1: S-Alkylation of 2-Mercaptobenzimidazole

Materials and Reagents:

Reagent/MaterialFormulaM.W.QuantityMoles
2-MercaptobenzimidazoleC₇H₆N₂S150.211.50 g0.01
Sodium MetalNa22.990.23 g0.01
Absolute EthanolC₂H₅OH46.0750 mL-
Ethyl 2-bromobutanoateC₆H₁₁BrO₂195.051.95 g0.01

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 0.23 g (0.01 mol) of sodium metal in 25 mL of absolute ethanol. This should be done under a dry atmosphere (e.g., using a drying tube) as sodium reacts vigorously with water. The dissolution of sodium in ethanol generates sodium ethoxide in situ.

  • Addition of 2-Mercaptobenzimidazole: Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 1.50 g (0.01 mol) of 2-mercaptobenzimidazole dissolved in 25 mL of absolute ethanol. Stir the mixture for 15 minutes at room temperature. This step generates the sodium salt of 2-mercaptobenzimidazole, a potent nucleophile.

  • Alkylation: Add 1.95 g (0.01 mol) of ethyl 2-bromobutanoate dropwise to the reaction mixture through the dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Isolation and Purification: To the residue, add 50 mL of cold water. The product, ethyl 2-(1H-benzoimidazol-2-ylsulfanyl)butanoate, will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold water, and dry it in a vacuum oven. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol-water.

Expected Yield: ~80-90%

Characterization (Anticipated):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.50 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.05 (t, J = 7.0 Hz, 1H, -SCH-), 2.10-1.90 (m, 2H, -CH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.00 (t, J = 7.4 Hz, 3H, -CH₂CH₃).

  • IR (KBr, cm⁻¹): ~3400 (N-H), ~2980 (C-H, aliphatic), ~1730 (C=O, ester), ~1440 (C=N).

Caption: Mechanism of S-alkylation of 2-mercaptobenzimidazole.

Part 2: Synthesis of this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by base-catalyzed hydrolysis (saponification), followed by acidification.

Protocol 2: Hydrolysis of the Ester

Materials and Reagents:

Reagent/MaterialFormulaM.W.QuantityMoles
Ethyl 2-(1H-benzoimidazol-2-ylsulfanyl)butanoateC₁₃H₁₆N₂O₂S264.352.64 g0.01
Sodium HydroxideNaOH40.000.80 g0.02
EthanolC₂H₅OH46.0720 mL-
WaterH₂O18.0220 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Saponification: In a 100 mL round-bottom flask, dissolve 2.64 g (0.01 mol) of ethyl 2-(1H-benzoimidazol-2-ylsulfanyl)butanoate in 20 mL of ethanol. Add a solution of 0.80 g (0.02 mol) of sodium hydroxide in 20 mL of water.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The completion of the hydrolysis can be monitored by the disappearance of the starting ester spot on TLC.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool it in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • Isolation and Purification: The product, this compound, will precipitate as a solid. Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it in a vacuum oven. Recrystallization from a suitable solvent like ethanol or acetone can be performed for further purification.

Expected Yield: ~85-95%

Characterization (Anticipated):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.50 (br s, 1H, -COOH), 7.55-7.45 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 4.10 (t, J = 7.0 Hz, 1H, -SCH-), 2.05-1.85 (m, 2H, -CH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, -CH₂CH₃). The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary.

  • IR (KBr, cm⁻¹): ~3400 (N-H), ~3000-2500 (O-H, broad, carboxylic acid), ~1700 (C=O, carboxylic acid), ~1440 (C=N).

Discussion and Mechanistic Insights

S-Alkylation Selectivity: 2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione and thiol forms. In the presence of a base, the thiol form is deprotonated to generate a thiolate anion, which is a soft nucleophile. According to Hard and Soft Acids and Bases (HSAB) theory, the soft thiolate preferentially attacks the soft electrophilic sp³ carbon of the alkyl halide, leading to selective S-alkylation over N-alkylation.

Ester Hydrolysis: The base-catalyzed hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group, to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[6][7]

Applications and Future Directions

Derivatives of this compound are of significant interest for their potential biological activities. The benzimidazole core is a well-established pharmacophore, and the thioether linkage coupled with the carboxylic acid functionality provides multiple points for interaction with biological targets. These compounds have been investigated for their antimicrobial and antifungal properties.[1][2][4][5] Further derivatization of the carboxylic acid group to amides or other esters can lead to a library of compounds for structure-activity relationship (SAR) studies, aiding in the discovery of more potent and selective therapeutic agents.

References

  • Antioxidant and antifungal properties of benzimidazole derivatives. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Base Catalyzed Ester Hydrolysis because you have to know. (2023, March 17). YouTube. Retrieved January 15, 2026, from [Link]

  • Antibacterial and antifungal activity of some 2-and 1,2-substituted benzimidazole derivatives. (2022, June 27). Farmacia, 60(1), 75-81. Retrieved January 15, 2026, from [Link]

  • Antifungal Activity of Selected Benzimidazole Compounds. (1971, June). Applied Microbiology, 21(5), 944-5. Retrieved January 15, 2026, from [Link]

  • Synthesis of ethyl 4-(benzimidazol-2-yl)mercaptobutanoate. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2021, September 17). Molecules, 26(18), 5635. Retrieved January 15, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. (2010). European Journal of Medicinal Chemistry, 45(8), 3396-403. Retrieved January 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. (2013, July 15). European Journal of Medicinal Chemistry, 65, 333-341. Retrieved January 15, 2026, from [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2018). Molbank, 2018(4), M1017. Retrieved January 15, 2026, from [Link]

  • 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • THE CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis, 20, 219-222. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The novel compound, 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, integrates this key heterocycle with a butyric acid moiety, a short-chain fatty acid known for its own anti-inflammatory and potential anticancer effects.[3] This unique combination suggests a promising candidate for therapeutic development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of this compound. The protocols herein are designed to establish a foundational understanding of its bioactivity, starting with broad cytotoxicity screening and progressing to more specific assays for anticancer, anti-inflammatory, and antimicrobial efficacy. The experimental design emphasizes a logical, stepwise approach to efficiently evaluate the compound's therapeutic potential.

Part 1: Foundational Analysis - General Cytotoxicity and Cell Viability

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability.[4][5] This initial screening provides a therapeutic window and guides the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6][7]

Protocol 1: General Cytotoxicity Screening using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cell lines, including both cancerous and non-cancerous lines to assess preliminary selectivity.[7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma, DLD-1 - colorectal adenocarcinoma)[8][9]

  • Non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells)[6]

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]

  • MTT solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[8]

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a table for clear comparison.

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data
DLD-1Colorectal AdenocarcinomaExperimental DataExperimental Data
HEK293Embryonic KidneyExperimental DataExperimental Data
Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Dilution Prepare Serial Dilutions of Compound Compound_Dilution->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 Apoptosis_Pathway Compound 2-(1H-Benzoimidazol-2-ylsulfanyl)- butyric acid Mitochondrion Mitochondrion Compound->Mitochondrion Stress Signal Bax Bax/Bak Activation Mitochondrion->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis signaling pathway.

Part 3: Anti-inflammatory Potential

The presence of the butyric acid moiety suggests potential anti-inflammatory activity. [3]Simple and reliable in vitro assays can provide a preliminary assessment of these properties.

Protocol 3: Inhibition of Protein Denaturation Assay

Objective: To evaluate the anti-inflammatory activity of the test compound by measuring its ability to inhibit the denaturation of bovine serum albumin (BSA), a process analogous to protein denaturation in inflammatory responses. [10][11] Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Diclofenac sodium (as a standard anti-inflammatory drug) [11]* Phosphate Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of various concentrations of the test compound (e.g., 100-500 µg/mL) and 0.5 mL of 1% aqueous BSA solution.

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes. [12]4. Cooling and Measurement: After cooling, add 2.5 mL of PBS to each sample and measure the absorbance (turbidity) at 660 nm. [12]5. Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100. [11]

Part 4: Antimicrobial Screening

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity. [13][14][15]A primary screening against common pathogenic bacteria and fungi is essential.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a panel of microorganisms.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) [13][16]* Fungal strains (e.g., Candida albicans, Aspergillus niger) [13][16]* Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) [13][17] Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. [17]2. Inoculum Preparation: Prepare a standardized inoculum of each microorganism as per CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Data Presentation: Antimicrobial Activity
MicroorganismTypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Standard Drug
Staphylococcus aureusGram-positive BacteriaExperimental DataExperimental Data
Escherichia coliGram-negative BacteriaExperimental DataExperimental Data
Candida albicansFungus (Yeast)Experimental DataExperimental Data
Aspergillus nigerFungus (Mold)Experimental DataExperimental Data

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. The data generated will establish a critical foundation for its potential as a therapeutic agent. Positive results in any of these assays should be followed by more detailed mechanistic studies, such as specific enzyme inhibition assays (e.g., COX/LOX for inflammation),[10] investigation of specific signaling pathways in cancer, or time-kill kinetic studies for antimicrobial effects. This structured approach ensures a thorough and efficient evaluation, paving the way for further preclinical development.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • Cytotoxicity Assays | Life Science Applic
  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). JoVE.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
  • Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI.
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.
  • In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry.
  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide deriv
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry.
  • In Vitro Efficacy of Dimethyl-Benzimidazole Derivatives: A Compar
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025).
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
  • In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Deriv
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
  • Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). PubMed Central.
  • Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles.
  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011). Arabian Journal of Chemistry.
  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). ACS Chemical Neuroscience.
  • Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. PubMed.
  • 4-[1-(Substituted aryl/alkyl carbonyl)
  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI.
  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytop
  • Butyric Acid from Probiotic Staphylococcus epidermidis in the Skin Microbiome Down-Regulates the Ultraviolet-Induced Pro-Inflammatory IL-6 Cytokine via Short-Chain F
  • Antiviral and antiproliferative activity in vitro of some new benzimidazole deriv

Sources

Application Notes & Protocols for In Vivo Investigation of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Preclinical Landscape for a Novel Benzimidazole Compound

The compound 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid represents a compelling intersection of two biologically significant moieties: the benzimidazole scaffold and butyric acid. The benzimidazole core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Butyric acid, a short-chain fatty acid, is a critical molecule in gut health and systemic immunity, primarily functioning as a histone deacetylase (HDAC) inhibitor.[2][3]

To date, specific in vivo studies on this compound are not extensively documented in publicly accessible literature. Therefore, this guide is formulated to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for designing and executing initial in vivo evaluations of this compound. The protocols herein are synthesized from established methodologies for related benzimidazole derivatives and the known pharmacology of butyric acid, ensuring a logical and evidence-based approach to preclinical investigation.

Hypothesized Mechanism of Action and Therapeutic Potential

The dual nature of this compound suggests a multi-faceted mechanism of action. It is plausible that the compound could function as a pro-drug, releasing butyric acid to exert its HDAC inhibitory effects, while the benzimidazole moiety may engage other targets. The synergistic or additive effects of these two components could lead to enhanced therapeutic efficacy in several domains.

Potential Therapeutic Areas:

  • Oncology: The HDAC inhibitory action of butyric acid, combined with the potential anti-proliferative effects of the benzimidazole core, makes cancer a primary target.[3]

  • Inflammatory Diseases: Butyric acid is a known modulator of immune responses, often suppressing inflammatory pathways.[2] Many benzimidazole derivatives also possess anti-inflammatory properties.[4]

  • Neuroprotection: Emerging evidence suggests that both HDAC inhibitors and certain benzimidazole derivatives can offer neuroprotective benefits, potentially by reducing oxidative stress and neuroinflammation.[5]

Proposed Signaling Pathway Interaction:

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, integrating the HDAC inhibition from the butyric acid component and potential kinase inhibition or anti-inflammatory effects from the benzimidazole scaffold.

Proposed_Signaling_Pathway Compound 2-(1H-Benzoimidazol-2-ylsulfanyl)- butyric acid Butyric_Acid Butyric Acid Release Compound->Butyric_Acid Metabolic Cleavage Benzimidazole_Moiety Benzimidazole Moiety Compound->Benzimidazole_Moiety HDAC Histone Deacetylase (HDAC) Butyric_Acid->HDAC Inhibition Inflammatory_Pathways Pro-inflammatory Pathways (e.g., NF-κB, TNF-α) Benzimidazole_Moiety->Inflammatory_Pathways Potential Inhibition Chromatin Chromatin Remodeling HDAC->Chromatin Deacetylation Gene_Expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Anti_inflammatory_Response Anti-inflammatory Response Inflammatory_Pathways->Anti_inflammatory_Response

Caption: Hypothesized dual mechanism of action.

Foundational In Vivo Studies: Pharmacokinetics and Safety

Prior to efficacy studies, a thorough understanding of the compound's pharmacokinetic (PK) profile and safety is paramount.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and the systemic exposure to its potential metabolite, butyric acid.

Animal Model: Male and female Swiss CD1 mice (8-10 weeks old).

Protocol:

  • Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Sonication may be required for uniform suspension.

  • Dosing:

    • Administer a single oral (p.o.) gavage dose (e.g., 50 mg/kg) and a single intravenous (i.v.) dose (e.g., 10 mg/kg) to separate cohorts of animals (n=3-5 per time point).

    • The rapid elimination of butyric acid is a known challenge, with a half-life of less than 5 minutes in mice.[6][7] Therefore, a frequent blood sampling schedule is critical.

  • Blood Sampling: Collect blood samples (e.g., 50 µL) via tail vein or saphenous vein at pre-dose (0), and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of the parent compound and butyric acid in plasma.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last point
AUC (0-inf) Area under the curve extrapolated to infinity
t1/2 Half-life of the compound
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated from oral and IV data)
Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.

Protocol:

  • Animal Model: Use a small cohort of mice (e.g., n=3 per dose group).

  • Dose Escalation: Administer single, escalating doses of the compound (e.g., 100, 300, 1000, 2000 mg/kg) via the intended therapeutic route (e.g., oral gavage).

  • Observation: Monitor animals closely for 14 days for clinical signs of toxicity, changes in body weight, and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.

Efficacy Study Protocols: Template Designs

The following are template protocols for evaluating the efficacy of this compound in key therapeutic areas.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a classic model for acute inflammation, suitable for initial screening of anti-inflammatory potential, as demonstrated with other benzimidazole derivatives.[4]

Experimental Workflow:

Anti_Inflammatory_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups (n=6-8/group) Acclimatization->Grouping Dosing Administer Compound (e.g., 25, 50, 100 mg/kg, p.o.) or Vehicle Grouping->Dosing Induction Inject Carrageenan (1% in saline) into paw (1 hour post-dose) Dosing->Induction Measurement Measure Paw Volume (Plebthysmometer) at 0, 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Calculate % Inhibition of Edema and Statistical Analysis Measurement->Analysis

Sources

Application Note: Comprehensive Characterization of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a heterocyclic compound incorporating a benzimidazole core, a thioether linkage, and a butyric acid moiety. The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The specific combination of the benzimidazole ring with a thio-butyric acid side chain suggests potential for unique chemical and biological characteristics, making its thorough characterization essential for research, drug development, and quality control purposes.

This application note provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical methodologies and sample preparation techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂S[4]
Molecular Weight 236.29 g/mol [4]
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid[4]
CAS Number 21547-71-7[4]

Structural Elucidation Workflow

A multi-technique approach is necessary for the unambiguous structural confirmation of this compound. The following workflow is recommended:

Structural Elucidation Workflow cluster_0 Primary Identification cluster_1 Detailed Structural Confirmation cluster_2 Purity & Quantification MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) MS->NMR Confirms Mass FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Confirms Functional Groups HPLC HPLC-UV (Purity & Assay) NMR->HPLC Structure Verified UV_Vis UV-Vis Spectroscopy (Chromophore) HPLC->UV_Vis Purity Confirmed

Caption: Recommended workflow for the comprehensive characterization of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain insights into its fragmentation pattern for structural confirmation.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation and Parameters:

    • Ionization Mode: Both positive and negative ESI modes should be evaluated. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is anticipated. The carboxylic acid moiety makes negative mode particularly suitable.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (for positive mode) or 0.1% ammonia/formic acid (for negative mode) is a good starting point.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Temperature: 300-350 °C.

Data Interpretation:

  • Expected Molecular Ions:

    • Positive Mode ([M+H]⁺): m/z 237.07

    • Negative Mode ([M-H]⁻): m/z 235.06

  • Fragmentation Analysis (MS/MS): Fragmentation of the molecular ion can provide structural information. Key expected fragments include the loss of the butyric acid side chain and cleavages within the thioether linkage and the benzimidazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically sufficient.

  • Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.

Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
3100 - 2500 (broad)O-H stretchCarboxylic acid[5]
~3050C-H stretchAromatic[2]
2960 - 2850C-H stretchAliphatic (butyric acid chain)[6]
~1700C=O stretchCarboxylic acid[2]
~1620 & ~1580C=N and C=C stretchBenzimidazole ring[2]
~1250C-O stretchCarboxylic acid
~740C-H out-of-plane bendortho-disubstituted benzene

The presence of a broad O-H stretch, a sharp C=O stretch, and characteristic aromatic and aliphatic C-H and C=C/C=N stretches will confirm the major structural components.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.

Protocols: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the potential for hydrogen bonding with the carboxylic acid and benzimidazole N-H protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Data Interpretation (Predicted Chemical Shifts):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)Integration (¹H)
Benzimidazole Aromatic CH7.1 - 7.6110 - 145m4H
Benzimidazole N-H~12.5 (broad)-s1H
Carboxylic Acid O-H>12 (very broad)~175s1H
α-CH4.0 - 4.545 - 55t or dd1H
β-CH₂1.8 - 2.225 - 35m2H
γ-CH₃0.9 - 1.210 - 15t3H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broad signals for the N-H and O-H protons are characteristic and may exchange with D₂O.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and to quantify it in mixtures. This technique is also crucial for stability studies and for monitoring potential impurities and degradation products.

HPLC Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Reversed-Phase C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 275 nm) Separation->Detection Quantification Data Analysis (Peak Area vs. Standard) Detection->Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation:

    • A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes can be used for initial method development.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: The benzimidazole ring system is expected to have strong UV absorbance. A PDA detector can be used to identify the optimal wavelength, likely around 270-280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation:

  • Purity: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Profiling: The method should be validated to detect and quantify potential impurities, which may include starting materials, by-products from the synthesis, or degradation products.[9][10] Common impurities in benzimidazole synthesis could arise from incomplete cyclization or side reactions.[11]

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) for use in HPLC detection and for quantitative analysis using Beer-Lambert's law.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) at a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Scan Range: 200 - 400 nm.

    • Blank: Use the same solvent as a blank to zero the instrument.

Data Interpretation:

  • The UV spectrum of benzimidazole derivatives typically shows two main absorption bands. For this compound, expect a strong absorption peak (λmax) in the range of 270-280 nm, corresponding to the π→π* transitions of the benzimidazole chromophore.[12]

Conclusion

The analytical methodologies detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of mass spectrometry, FTIR, NMR, HPLC, and UV-Vis spectroscopy ensures the unambiguous confirmation of its structure and the reliable assessment of its purity. These protocols can be adapted and validated for routine quality control, stability testing, and in-depth research applications.

References

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

  • IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Bentham Science. Retrieved from [Link]

  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343. [Link]

  • Vyas, K. K., Rajpurohit, S., & Vaishnav, Y. (2022). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry, 38(3), 624-630. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2012). Journal of Young Pharmacists, 4(3), 151-156. Retrieved from [Link]

  • Synthesis, characterization, and molecular docking analysis of novel benzimidazole derivatives as cholinesterase inhibitors. (2015). Archiv der Pharmazie, 348(11), 778-791. Retrieved from [Link]

  • 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid(CAS# 21547-71-7). (n.d.). Angene Chemical. Retrieved from [Link]

  • Butyric Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • Benzimidazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. (2021). Research Journal of Pharmacy and Technology, 14(1), 1-6. Retrieved from [Link]

  • Experimental UV–Vis spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. (2009). European Journal of Medicinal Chemistry, 44(10), 4169-4174. Retrieved from [Link]

  • Butyric Acid, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzimidazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. (2019). Journal of Chromatography A, 1604, 460470. Retrieved from [Link]

  • Mobile phase for determination of butyric acid by HPLC? (2017). ResearchGate. Retrieved from [Link]

  • Toxicity and Potential Dangers. The Saturated Monobasic Acids and their Esters. (1951). British Journal of Industrial Medicine, 8(4), 259-270. Retrieved from [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2022). Forensic Chemistry, 28, 100412. Retrieved from [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Chemistry, 9, 748162. Retrieved from [Link]

  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. (2003). Journal of the American Society for Mass Spectrometry, 14(11), 1259-1269. Retrieved from [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(7), 883-888. Retrieved from [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). IUCrData, 6(7), x210672. Retrieved from [Link]

  • Cross Sections / Organics (acids). (n.d.). The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Retrieved from [Link]

  • UV/Vis + Photochemistry Database. (n.d.). science-softCon. Retrieved from [Link]

  • Butyric acid, 4-(1H-benzoimidazol-2-yl)-. (n.d.). SpectraBase. Retrieved from [Link]

  • 4-(1H-1,3-benzodiazol-2-yl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • butanoic acid, 2-[[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-4-piperidinyl]carbonyl]amino]-4-(methylthio)-, (2S)-. (n.d.). SpectraBase. Retrieved from [Link]

  • An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. (2025). ACG Publications. Retrieved from [Link]

Sources

Application Notes and Protocols for Developing Assays for 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the biological activity of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. Given the compound's structure, which combines a benzimidazole scaffold with a butyric acid moiety, a multifaceted screening approach is proposed to explore its potential as an anticancer agent or a modulator of key cellular enzymes. This guide offers detailed, step-by-step protocols for a tiered assay system, beginning with broad phenotypic screens and progressing to specific target-based biochemical and mechanistic cellular assays. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.

Introduction: A Compound of Bimodal Potential

The small molecule this compound presents an intriguing subject for drug discovery. Its chemical architecture is a hybrid of two biologically significant moieties. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities, including kinase and topoisomerase inhibition.[1] Concurrently, butyric acid is a short-chain fatty acid known to function as a histone deacetylase (HDAC) inhibitor, a class of enzymes that play a critical role in epigenetic regulation and are validated targets in oncology.[2]

This structural duality suggests that the compound could act through various mechanisms, such as inducing cytotoxicity in cancer cells, inhibiting key enzymes involved in cell signaling and proliferation, or modulating epigenetic pathways. Therefore, a systematic and multi-pronged approach is essential to elucidate its biological activity and identify its molecular targets.

This guide presents a logical, three-tiered assay cascade designed to comprehensively profile the activity of this compound. The workflow is designed to first identify if the compound has a cellular effect, then to deconvolute its potential molecular target(s), and finally to characterize its mechanism of action within a cellular context.

A Tiered Approach to Assay Development

A structured, tiered approach is the most efficient method for characterizing a novel compound. This strategy minimizes resource expenditure by using broad, high-throughput screens in the initial phase to determine general bioactivity before committing to more complex, resource-intensive mechanistic studies.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Deconvolution (Biochemical Assays) cluster_2 Tier 3: Cellular Mechanism of Action T1_1 Cytotoxicity/Cell Viability Assays (MTT, CellTiter-Glo) T1_2 Broad Cancer Cell Line Panel T1_1->T1_2 If active T2_1 Kinase Inhibition (ADP-Glo™) T1_2->T2_1 Based on hits & structural hypotheses T2_2 HDAC Inhibition (Fluorometric Assay) T1_2->T2_2 Based on hits & structural hypotheses T2_3 Topoisomerase Inhibition (DNA Relaxation Assay) T1_2->T2_3 Based on hits & structural hypotheses T2_4 DPP Inhibition (DPPIV-Glo™) T1_2->T2_4 Based on hits & structural hypotheses T3_1 Cell Cycle Analysis (Flow Cytometry) T2_1->T3_1 If target is confirmed T3_2 Apoptosis Assays (Annexin V Staining) T2_1->T3_2 If target is confirmed T3_3 Signaling Pathway Analysis (Western Blot) T2_1->T3_3 If target is confirmed T2_2->T3_1 If target is confirmed T2_2->T3_2 If target is confirmed T2_2->T3_3 If target is confirmed T2_3->T3_1 If target is confirmed T2_3->T3_2 If target is confirmed T2_3->T3_3 If target is confirmed T2_4->T3_1 If target is confirmed T2_4->T3_2 If target is confirmed T2_4->T3_3 If target is confirmed G cluster_0 Apoptosis Assay Workflow A Treat Cells with Compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min, RT, Dark) E->F G Analyze via Flow Cytometry F->G

Caption: Workflow for Annexin V/PI Apoptosis Detection.

3.3 Signaling Pathway Analysis

Protocol 9: Western Blot Analysis

  • Principle: Western blotting allows for the detection of specific proteins in a cell lysate. This can be used to assess changes in the expression or phosphorylation status of key signaling proteins downstream of a potential target (e.g., p-Akt if a kinase is inhibited, or acetylated histones if an HDAC is inhibited). [3][4]* Materials:

    • SDS-PAGE and Western blotting equipment

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p-Akt, anti-Akt, anti-acetyl-H3, anti-H3)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection reagent

    • Imaging system (e.g., ChemiDoc)

  • Step-by-Step Methodology:

    • Cell Treatment and Lysis: Treat cells with the compound for a specified time. Wash with cold PBS and lyse the cells on ice using lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Sample Preparation: Normalize protein concentrations and prepare samples by boiling in Laemmli sample buffer. [3] 4. SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody overnight at 4°C. [4] 7. Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and capture the chemiluminescent signal. [3] 8. Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Conclusion

The provided application notes and protocols describe a comprehensive, tiered strategy for characterizing the biological activity of this compound. By starting with broad phenotypic screens and systematically progressing to more defined biochemical and cellular assays, researchers can efficiently identify the compound's potency, molecular target(s), and cellular mechanism of action. This logical workflow ensures a thorough investigation, leveraging the compound's unique chemical structure to explore its potential as a novel therapeutic agent. Each protocol is a self-validating system when appropriate controls are included, ensuring the generation of reliable and reproducible data.

References
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
  • Deweese, J. E., & Osheroff, N. (2009). Topoisomerase II assays. Methods in Molecular Biology, 582, 1-13.
  • National Center for Biotechnology Information. (2013). Topoisomerase Assays. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Eagle, A. L., et al. (2015). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 71, 7.21.1-7.21.15.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Merck. (n.d.). HDAC Activity Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

Sources

Guide to the Formulation of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid for Preclinical Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formulation of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, a member of the therapeutically significant benzimidazole class of compounds.[1][2] Given that many benzimidazole derivatives exhibit poor aqueous solubility, a systematic formulation approach is critical to ensure reliable and reproducible results in biological studies.[3][4][5] This guide details essential pre-formulation analyses, presents multiple formulation strategies ranging from simple co-solvent systems for in vitro screening to advanced lipid-based systems for in vivo oral delivery, and provides step-by-step protocols for their preparation and characterization. The methodologies are grounded in established pharmaceutical principles to ensure scientific integrity and experimental success.

Introduction: The Formulation Challenge

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[2][6] this compound (MW: 236.29 g/mol , Formula: C₁₁H₁₂N₂O₂S) is a promising candidate for biological investigation.[7][8] However, like many heterocyclic compounds, it is anticipated to have low aqueous solubility, posing a significant challenge for biological testing.[9] Inadequate solubility can lead to underestimated potency in in vitro assays and poor or erratic bioavailability in in vivo models.

A robust formulation strategy is therefore not merely a preparatory step but a critical component of the experimental design. The goal is to develop a delivery system that maintains the compound in a solubilized state, ensuring its availability at the biological target. This guide provides a logical workflow, from initial characterization to the development of tailored formulations suitable for various research needs.

Pre-formulation Assessment: Characterizing the API

Before any formulation can be designed, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential. These studies form the bedrock of a rational formulation design.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 21547-71-7[7][8]
Molecular Formula C₁₁H₁₂N₂O₂S[7][8]
Molecular Weight 236.29 g/mol [8]
Appearance Solid (visual inspection)N/A
pKa (predicted) ~4.0 (acid), ~5.5 (base)(Predicted based on structure)
LogP (predicted) ~2.5 - 3.5(Predicted based on structure)

The predicted LogP value suggests moderate lipophilicity, which often correlates with poor water solubility. The presence of both an acidic carboxylic acid group and a basic benzimidazole ring means its solubility will be highly pH-dependent.

Protocol: Solubility Profiling

Objective: To determine the approximate solubility of the compound in a range of pharmaceutically acceptable solvents. This data is crucial for selecting an appropriate formulation strategy.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

  • Scintillation vials (20 mL)

  • Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 N HCl, 0.1 N NaOH, Dimethyl Sulfoxide (DMSO), Ethanol (95%), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Tween® 80, Solutol® HS 15.

Methodology:

  • Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each selected solvent in a labeled scintillation vial. This ensures that a saturated solution is formed.

  • Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium. A shaker or rotator is ideal.

  • After equilibration, centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (HPLC-UV is preferred for specificity).

  • Quantify the concentration of the dissolved compound against a standard curve.

  • Express the solubility in mg/mL or µg/mL.

Protocol: pH-Dependent Stability Assessment

Objective: To evaluate the chemical stability of the compound in aqueous solutions at different pH values, following ICH guidelines for preliminary stability studies.[10][11]

Materials:

  • Stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Buffer solutions: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), pH 7.4 (PBS).

  • HPLC-UV system with a validated stability-indicating method.

  • Incubators set to 25°C and 40°C.

Methodology:

  • Prepare solutions of the compound (~10-20 µg/mL) in each buffer. The final organic solvent concentration should be minimal (<1%) to avoid influencing stability.

  • Immediately after preparation (T=0), analyze an aliquot from each solution by HPLC to determine the initial concentration and purity.

  • Store the remaining solutions in sealed, light-protected vials at both 25°C/60% RH and 40°C/75% RH (accelerated condition).[12]

  • Withdraw aliquots at predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks).

  • Analyze the samples by HPLC. Monitor for a decrease in the parent peak area and the appearance of new peaks (degradants).

  • Calculate the percentage of the compound remaining at each time point relative to T=0.

Formulation Development Workflow

The selection of a formulation strategy is a stepwise process guided by the pre-formulation data and the intended biological application (in vitro vs. in vivo).

G cluster_0 Pre-formulation Data cluster_1 Application cluster_2 Formulation Strategy PFS Solubility & Stability Profiling SOL Aqueous Solution (pH modification) PFS->SOL If pH-dependent solubility is high COS Co-Solvent System (e.g., DMSO/Saline) PFS->COS If soluble in organic solvents CYC Cyclodextrin Complex (e.g., HP-β-CD) PFS->CYC If moderately lipophilic SEDDS Lipid-Based System (e.g., SEDDS) PFS->SEDDS If highly lipophilic INVITRO In Vitro Studies (e.g., Cell-based Assays) INVIVO In Vivo Studies (e.g., Oral Gavage) SOL->INVITRO SOL->INVIVO COS->INVITRO Use <0.5% DMSO to avoid toxicity CYC->INVIVO SEDDS->INVIVO Enhances oral absorption G cluster_0 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior) COMPLEX Soluble Inclusion Complex CD->COMPLEX DRUG Drug Molecule (Lipophilic) DRUG->COMPLEX Encapsulation WATER Water Molecules COMPLEX->WATER Disperses in Water

Caption: Mechanism of cyclodextrin solubilization.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or saline

  • Magnetic stirrer with heating capability

Methodology:

  • Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. For example, to make a 30% solution, dissolve 30 g of HP-β-CD in water and make up the final volume to 100 mL. Gentle warming (40-50°C) may be required.

  • Once the HP-β-CD solution is clear, slowly add the powdered compound while stirring vigorously.

  • Continue stirring the mixture for several hours (4-24 hours) at room temperature or with gentle heat to facilitate the formation of the inclusion complex.

  • After stirring, visually inspect the solution for clarity. If any undissolved particles remain, filter the solution through a 0.22 µm syringe filter to sterilize it and remove any non-encapsulated drug.

  • Determine the final concentration of the solubilized drug in the filtrate using a validated HPLC method.

Protocol 4.3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Bioavailability

Rationale: For highly lipophilic compounds, a SEDDS can significantly enhance oral absorption. [4][9]A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids of the gastrointestinal tract. [5]This presents the drug in a solubilized state with a large surface area for absorption.

Materials:

  • Oils (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactants (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvents (e.g., Transcutol® HP, PEG 400)

Methodology (Screening & Preparation):

  • Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-solvents using the method described in Protocol 2.2. Select the excipients that show the highest solubilizing capacity.

  • Construct Ternary Phase Diagram: Systematically mix the chosen oil, surfactant, and co-solvent in different ratios. For each mixture, add a small amount of water and observe its ability to form a clear or bluish-white emulsion. This helps identify the optimal ratios for self-emulsification.

  • Preparation of Drug-Loaded SEDDS: a. Weigh the selected amounts of oil, surfactant, and co-solvent into a glass vial. b. Heat the mixture to approximately 40°C to reduce viscosity. c. Add the pre-weighed amount of this compound. d. Vortex and stir until a clear, homogenous solution is obtained. This is the pre-concentrate.

  • Characterization: The pre-concentrate should be characterized for its emulsification properties by diluting it in water and measuring the resulting droplet size (typically <200 nm for a good SEDDS).

Characterization and Quality Control of Formulations

Protocol 5.1: In Vitro Drug Release using Dialysis

Objective: To assess the rate at which the drug is released from the formulated product into a release medium. This is particularly important for complex formulations like cyclodextrin complexes or SEDDS. While standardized protocols for nanomaterials are still evolving, the dialysis membrane method is widely used. [13][14][15] Materials:

  • Dialysis tubing (e.g., with a 1 kDa molecular weight cut-off)

  • Release medium (e.g., PBS pH 7.4, potentially with 0.5% Tween® 80 to maintain sink conditions)

  • Large beaker with a magnetic stirrer

  • Constant temperature water bath (37°C)

  • HPLC-UV system

Methodology:

  • Place a known volume of the release medium (e.g., 500 mL) in a beaker and maintain it at 37°C with constant stirring.

  • Accurately pipette a known volume of the drug formulation (e.g., 1 mL) into a pre-soaked dialysis bag and seal both ends.

  • Place the dialysis bag into the release medium. This is time T=0.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions. [15]6. Analyze the drug concentration in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released over time.

Stability of the Final Formulation

The stability of the final liquid formulation must be confirmed to ensure the drug remains solubilized and does not degrade during the study period. The protocol is similar to 2.3 but is performed on the final formulated product (e.g., the cyclodextrin solution). Testing should be conducted under the intended storage conditions (e.g., 4°C) and at an accelerated condition (e.g., 25°C). [10][16][17]Key parameters to monitor are drug concentration (potency), pH, and visual appearance (clarity, precipitation).

References

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Mude, G. et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Datta Meghe Institute of Higher Education & Research. Available at: [Link]

  • Al-Ghananeem, A. M. et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC, NIH. Available at: [Link]

  • O'Lenick, T. G. et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Available at: [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available at: [Link]

  • Guzman, A. et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC, NIH. Available at: [Link]

  • KK Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. Available at: [Link]

  • Shaji, J. & Patole, V. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, NIH. Available at: [Link]

  • Various Authors. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Taylor & Francis Online. Available at: [Link]

  • AAPS. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Available at: [Link]

  • Brishty, F. R. et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]

  • Liu, X. et al. (2014). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC, NIH. Available at: [Link]

  • Shukla, A. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Unissa, A. et al. (2024). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org. Available at: [Link]

  • Zangade, S. B. et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC, NIH. Available at: [Link]

  • Semantic Scholar. (n.d.). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Available at: [Link]

  • García-Arias, A. et al. (2022). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. NIH. Available at: [Link]

  • ResearchGate. (2019). (PDF) In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Available at: [Link]

  • Angene Chemical. (n.d.). 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid(CAS# 21547-71-7). Available at: [Link]

  • Al-wsabie, A. et al. (2020). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]

  • Kumar, B. V. et al. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester. Available at: [Link]

  • Ghorab, M. M. et al. (2020). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. Available at: [Link]

  • Gerbov, V. et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. NIH. Available at: [Link]

  • Ayati, A. et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Available at: [Link]

  • Aleksić, M. et al. (2018). Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric Acid Analogs for Monoamine Oxidase B Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid analog libraries to identify novel inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters and its inhibition is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[1] The benzimidazole scaffold has been identified as a privileged structure in the development of potent and selective MAO-B inhibitors.[2][3] This document details a robust HTS cascade, from primary biochemical screening and hit confirmation to cell-based secondary and counter-screening assays, ensuring the identification of high-quality, biologically relevant lead compounds.

Introduction: Targeting MAO-B with Benzimidazole Analogs

Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane-bound flavoenzyme that plays a critical role in the oxidative deamination of biogenic and xenobiotic amines, including the neurotransmitter dopamine. In the context of Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor deficits. Inhibition of MAO-B activity can increase the synaptic availability of dopamine, providing symptomatic relief.[1] Furthermore, the catalytic action of MAO-B can generate reactive oxygen species, contributing to oxidative stress and neuronal damage. Therefore, MAO-B inhibitors may also possess neuroprotective properties.[1]

The this compound scaffold represents a promising starting point for the discovery of novel MAO-B inhibitors. Numerous studies have demonstrated that derivatives of benzimidazole can act as potent, selective, and reversible inhibitors of MAO-B.[2][4] The structural versatility of this scaffold allows for the exploration of a wide chemical space to optimize potency, selectivity over the MAO-A isoform, and pharmacokinetic properties.

This application note outlines a complete HTS workflow designed to efficiently screen a library of analogs derived from this core structure. The workflow is structured to maximize the identification of true positive hits while systematically eliminating artifacts and non-specific compounds through a logical, multi-tiered screening approach.

The HTS Workflow: A Tiered Approach to Hit Discovery

A successful HTS campaign relies on a carefully designed workflow that progresses from a broad primary screen to increasingly specific secondary and counter-assays. This tiered approach ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary & Counter-Screening cluster_3 Hit Validation Primary Primary HTS: MAO-B Inhibition Assay (Luminescent Format) ~10,000s of Compounds @ Single Concentration Confirm Hit Confirmation (Primary Assay @ Triplicate Concentration) Primary->Confirm DoseResponse Dose-Response (IC50) Determination (10-point Titration) Confirm->DoseResponse Secondary Secondary Assay: Cell-Based MAO-B Activity (e.g., in SH-SY5Y neuroblastoma cells) DoseResponse->Secondary Counter1 Counter-Screen 1: MAO-A Selectivity Assay DoseResponse->Counter1 Counter2 Counter-Screen 2: Luciferase Inhibition Assay DoseResponse->Counter2 Counter3 Counter-Screen 3: Cytotoxicity Assay (e.g., CellTiter-Glo®) DoseResponse->Counter3 Validation Hit Validation & SAR Analysis Secondary->Validation Counter1->Validation Counter2->Validation Counter3->Validation

Caption: Tiered HTS workflow for identifying MAO-B inhibitors.

Primary High-Throughput Screening: MAO-B Inhibition Assay

The primary screen is designed for high-throughput and robustness to rapidly assess the entire compound library. A luminescent-based assay is selected for its high sensitivity and broad dynamic range, making it ideal for HTS.

Assay Principle

The MAO-Glo™ Assay (Promega) is a widely used method for measuring the activity of monoamine oxidases. The principle involves the MAO-B enzyme oxidizing a luminogenic substrate to produce d-luciferin. This d-luciferin is then quantified in a second step by a luciferase enzyme, generating a light signal that is directly proportional to MAO-B activity. Inhibitors of MAO-B will block the initial reaction, leading to a decrease in the luminescent signal.

Assay_Principle cluster_MAO Step 1: MAO-B Reaction cluster_Luciferase Step 2: Detection Substrate Luminogenic MAO-B Substrate MAOB MAO-B Enzyme Substrate->MAOB Luciferin d-Luciferin MAOB->Luciferin Oxidation Inhibitor Benzimidazole Analog (Potential Inhibitor) Inhibitor->MAOB Inhibition Luciferase Luciferase + ATP, O2 Luciferin->Luciferase Light Luminescent Signal (Quantified) Luciferase->Light

Caption: Principle of the luminescent MAO-B inhibition assay.

Protocol: Primary HTS (384-well format)

Materials:

  • Recombinant Human MAO-B (e.g., Sigma-Aldrich)

  • MAO-Glo™ Assay Kit (Promega)

  • Compound library of this compound analogs dissolved in 100% DMSO.

  • White, opaque, 384-well assay plates (e.g., Corning #3570)

  • Automated liquid handling systems (e.g., Echo acoustic dispenser, multidrop combi)

  • Plate reader with luminescence detection capabilities (e.g., BMG PHERAstar)

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 20 nL of each compound from the library stock plates (typically 10 mM in DMSO) to the assay plates.

    • For control wells, dispense 20 nL of 100% DMSO (negative control, 0% inhibition) and 20 nL of a known MAO-B inhibitor like Selegiline (10 µM final concentration, positive control, 100% inhibition).

    • This results in a final screening concentration of 10 µM for the library compounds, with a final DMSO concentration of 0.2%.

  • Enzyme Addition:

    • Prepare a 2X working solution of MAO-B enzyme in the provided assay buffer. The optimal concentration should be determined during assay development to ensure the reaction is in the linear range.

    • Using a multidrop dispenser, add 5 µL of the 2X MAO-B solution to all wells of the assay plate.

  • Pre-incubation:

    • Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme before the substrate is added.

  • Reaction Initiation:

    • Prepare a 2X working solution of the MAO-B luminogenic substrate.

    • Add 5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 10 µL.

  • MAO-B Reaction Incubation:

    • Incubate the plates for 60 minutes at room temperature. This incubation time should be optimized during assay development.

  • Signal Detection:

    • Add 10 µL of the Luciferin Detection Reagent to all wells. This reagent stops the MAO-B reaction and initiates the light-generating luciferase reaction.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Selection
  • Quality Control: The robustness of the assay is evaluated on a plate-by-plate basis using the Z'-factor.

    • Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Plates with a Z'-factor ≥ 0.5 are considered excellent for HTS.

  • Hit Identification:

    • Normalize the data for each plate. The activity of each compound is expressed as a percentage of inhibition relative to the plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • A common threshold for hit selection is a percent inhibition ≥ 50% or a value greater than three standard deviations from the mean of the negative controls.

ParameterSymbolFormula/ValueRationale
Z-Prime FactorZ'≥ 0.5Ensures a large separation band between positive and negative controls, indicating a robust and reliable assay.
Signal to BackgroundS/B> 10A high S/B ratio indicates a strong signal and good assay sensitivity.
Hit Threshold% Inhibition≥ 50%A common starting point for identifying compounds with significant activity in a primary screen.

Hit Confirmation and Dose-Response Analysis

Compounds identified as hits in the primary screen are re-tested to confirm their activity and determine their potency.

Protocol: Hit Confirmation
  • Cherry-pick the primary hits and re-test them in triplicate at the same concentration (10 µM) using the primary assay protocol. This step eliminates false positives arising from random experimental error.

Protocol: Dose-Response (IC50) Determination
  • For confirmed hits, perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Run the primary MAO-B assay with these dilutions in triplicate.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Secondary and Counter-Screening Assays

This stage is crucial for validating the mechanism of action of the hits and eliminating compounds that are non-specific or interfere with the assay technology.

Secondary Assay: Cell-Based MAO-B Activity

A cell-based assay is essential to confirm that the compounds are active in a more physiologically relevant environment.[5] The SH-SY5Y human neuroblastoma cell line, which endogenously expresses MAO-B, is a suitable model.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in 384-well plates until they reach confluence.

  • Compound Treatment: Treat the cells with the hit compounds at various concentrations for 1-2 hours.

  • Cell Lysis & Assay: Lyse the cells and perform the MAO-Glo™ assay on the cell lysates as described for the primary screen. This measures the activity of the endogenous MAO-B enzyme.

Counter-Screen 1: MAO-A Selectivity Assay

Selectivity for MAO-B over MAO-A is a critical attribute for modern Parkinson's disease therapeutics to avoid potential side effects.

Protocol:

  • Perform the same luminescent assay as the primary screen but substitute recombinant human MAO-B with recombinant human MAO-A.

  • Determine the IC50 for MAO-A inhibition and calculate the selectivity index (SI): SI = IC50 (MAO-A) / IC50 (MAO-B) . A high SI value is desirable.

Counter-Screen 2: Luciferase Inhibition Assay

Since the primary assay uses a luciferase-based readout, it is imperative to identify and discard compounds that directly inhibit the luciferase enzyme, as these would appear as false positives.[6]

Protocol:

  • Set up an assay with just d-luciferin and the luciferase detection reagent.

  • Add the hit compounds to the wells.

  • Measure the luminescence. A significant drop in signal indicates direct inhibition of luciferase.

Counter-Screen 3: Cytotoxicity Assay

This assay identifies compounds that cause a decrease in the primary assay signal simply by killing the cells in the secondary assay, rather than through specific MAO-B inhibition. The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable method.[7][8]

Principle: This assay quantifies ATP, an indicator of metabolically active cells.[7] A decrease in ATP levels correlates with cell death.

Protocol:

  • Culture SH-SY5Y cells in a separate 384-well plate.

  • Treat the cells with the hit compounds at the same concentrations used in the cell-based MAO-B assay.

  • After the incubation period, add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure luminescence. Compounds that significantly reduce the signal are flagged as cytotoxic.

Data_Triage cluster_0 Initial Hits cluster_1 Filtering Steps cluster_2 Final Outcome Hits Confirmed Hits with IC50 < 10 µM Filter1 Active in Cell-Based Assay? Hits->Filter1 Filter2 Selective for MAO-B? (SI > 100) Filter1->Filter2 Yes Discarded Discarded Hits (Non-specific, Cytotoxic, Artifacts) Filter1->Discarded No Filter3 Luciferase Inhibitor? Filter2->Filter3 Yes Filter2->Discarded No Filter4 Cytotoxic? Filter3->Filter4 No Filter3->Discarded Yes Validated Validated Lead Compounds Filter4->Validated No Filter4->Discarded Yes

Sources

Application Notes & Protocols: Optimizing 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric Acid as a Potent Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Strategic Value of the Benzimidazole-2-Thioalkanoic Acid Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows for effective interaction with a multitude of biological targets.[1][2] This structural versatility has led to the development of numerous FDA-approved drugs. The specific sub-class of 2-thioalkanoic acid derivatives has garnered significant attention for its broad spectrum of pharmacological activities, most notably in oncology.[3][4]

Our lead compound, 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, represents a promising starting point for a hit-to-lead optimization campaign. Its core structure combines the benzimidazole pharmacophore with a flexible thio-butyric acid side chain, offering multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to the strategic optimization of this lead compound, grounded in established mechanisms of action for this compound class and outlining a systematic, multi-parameter optimization workflow.

Section 1: Foundational Rationale & Proposed Mechanism of Action

Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and intercalation with DNA.[2][5][6] Based on extensive literature analysis of structurally related compounds, we hypothesize that this compound primarily functions as a tubulin polymerization inhibitor . This mechanism is a clinically validated strategy, employed by successful chemotherapeutics like the vinca alkaloids and taxanes.

The proposed binding model involves the benzimidazole core interacting with the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Logical Framework for Lead Optimization

Our optimization strategy is built on a logical progression from initial validation to multi-parameter refinement. This workflow ensures that each synthesized analog provides meaningful data to inform the next design cycle.

Lead_Optimization_Workflow cluster_0 Phase 1: Hit Confirmation & Baseline cluster_1 Phase 2: SAR Exploration cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Candidate Nomination A Synthesis & Purification of Lead Compound B Primary Screening (e.g., NCI-60 Panel) A->B Purity >95% C Establish Baseline IC50 & Target Engagement B->C Identify sensitive cell lines D Analog Synthesis: R1, R2, R3 Modifications C->D Baseline data E Iterative Biological Screening D->E Library of analogs F SAR Analysis & Model Refinement E->F Potency & Selectivity Data G Synthesis of Optimized Leads F->G Guided design H Secondary & Orthogonal Assays G->H Optimized compounds I In Vitro ADMET Profiling H->I Confirm mechanism & potency J In Vivo Efficacy & PK/PD Studies I->J Favorable profile K Candidate Selection J->K Demonstrated in vivo activity SAR_Strategy cluster_R1 R1 Modifications (Alkyl Chain) cluster_R2 R2 Modifications (Benzene Ring) cluster_R3 R3 Modifications (N1-Position) SAR_Image R1_info Vary chain length (propionic, pentanoic) Introduce branching (isobutyric) Rationale: Probe hydrophobic pocket, influence solubility. R2_info Add electron-donating groups (e.g., -OCH3) Add electron-withdrawing groups (e.g., -Cl, -CF3) Rationale: Modulate electronic properties, improve target binding. R3_info Alkylation (e.g., -CH3, -CH2CH3) Rationale: Block metabolic sites, improve cell permeability.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthesis. Here, we move beyond simple protocols to address the nuanced chemical principles at play, offering robust troubleshooting strategies and in-depth FAQs to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems in a direct question-and-answer format. Our goal is to provide not just a solution, but a clear rationale grounded in chemical principles.

Q1: My final yield is consistently low or non-existent. What are the most likely causes and how can I rectify this?

Low yield is a common frustration that can stem from multiple points in the synthetic workflow.[1] A systematic approach is the best way to diagnose the issue.

Potential Causes & Step-by-Step Solutions:

  • Poor Quality of Starting Materials: The synthesis is only as good as its components.

    • 2-Mercaptobenzimidazole (MBI): This starting material can oxidize over time. Ensure it is pure and dry. If you are synthesizing it in-house from o-phenylenediamine and carbon disulfide, ensure complete removal of any residual starting materials.[2][3]

    • 2-Bromobutyric Acid: This reagent is a lachrymator and can degrade. Use a fresh bottle or purify it by distillation if its purity is questionable.

  • Suboptimal Base Selection or Stoichiometry: The choice and amount of base are critical for selectively deprotonating the sulfur atom.

    • Insight: The key is to deprotonate the thiol tautomer of MBI to form the highly nucleophilic thiolate anion without significantly deprotonating the imidazole ring nitrogens.[4]

    • Recommendation: Start with a mild inorganic base like potassium carbonate (K₂CO₃). Use 1.5 to 2.0 equivalents. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the propensity for N-alkylation or hydrolysis of the butyric acid derivative.[5]

  • Incorrect Reaction Conditions: Temperature and solvent play a pivotal role in reaction kinetics and side-product formation.

    • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the potassium carbonate and the thiolate intermediate. Acetone is also a viable, less polar option.[6][7]

    • Temperature: The S-alkylation reaction typically proceeds well at temperatures ranging from room temperature to a gentle heat of 50-60 °C. Excessively high temperatures can promote unwanted side reactions.[8]

  • Inefficient Work-up and Product Loss: The acidic nature of the product requires a specific extraction procedure.

    • Problem: The product can be lost if the pH during aqueous work-up is not carefully controlled.

    • Solution: After the reaction is complete, quench with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This protonates the carboxylate group, making the product less water-soluble and extractable into an organic solvent like ethyl acetate. Washing the organic layer with brine then removes residual water before drying and evaporation.

Q2: My TLC analysis shows multiple spots, indicating significant side-product formation. How do I identify and minimize these impurities?

This is almost always due to a competition between S-alkylation and N-alkylation at the benzimidazole core.

Understanding the Competing Reactions:

2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione form and the thiol form.[4][9] Both the sulfur and nitrogen atoms are nucleophilic.

  • Desired Reaction (S-alkylation): The thiolate anion, formed by deprotonating the thiol tautomer, attacks the electrophilic carbon of 2-bromobutyric acid. This is generally the kinetically and thermodynamically favored pathway.[5]

  • Side Reaction (N-alkylation): The nitrogen atoms of the imidazole ring can also be deprotonated or act as nucleophiles, leading to the formation of N-alkylated isomers. This is more likely with stronger bases and in certain solvent systems.[6]

Strategies for Maximizing S-Alkylation Selectivity:

  • Optimize the Base: As mentioned in Q1, use a mild base like K₂CO₃. It is basic enough to deprotonate the more acidic thiol (pKa ~9.8) but often not strong enough to extensively deprotonate the N-H group (pKa ~12.8).

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature). This will favor the lower activation energy pathway, which is typically S-alkylation.

  • Solvent Choice: Polar aprotic solvents like DMF or acetone generally favor S-alkylation.

Q3: I am struggling with the purification of the final product. What is the most effective purification strategy?

Purifying a polar, acidic molecule like this compound requires a different approach than standard column chromatography alone.

Recommended Purification Workflow:

  • Acid-Base Extraction: This is the most powerful tool at your disposal.

    • Step 1: After the initial organic extraction (as described in Q1), take the crude product and dissolve it in ethyl acetate.

    • Step 2: Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like any N-alkylated byproducts or unreacted MBI) in the organic layer.

    • Step 3: Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with cold 1M HCl until the product precipitates out.

    • Step 4: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Recrystallization: This is an excellent final polishing step.

    • Solvent System: A mixture of ethanol and water is often effective.[4] Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Table 1: Summary of Key Reaction Parameters and Their Effects
ParameterOptionsRationale & Effect on ReactionRecommendation
Base K₂CO₃, Na₂CO₃Mild bases that selectively deprotonate the thiol, favoring S-alkylation.K₂CO₃ (1.5-2.0 eq.)
NaOH, KOH, NaHStrong bases increase N-alkylation and risk of hydrolysis.Avoid unless necessary
Solvent DMF, DMSO, AcetonePolar aprotic solvents facilitate the Sₙ2 reaction.DMF or Acetone
Alcohols (EtOH, MeOH)Protic solvents can solvate the nucleophile, slowing the reaction.Use only if necessary
Temperature 25-40 °C (RT)Favors kinetic control and selectivity for S-alkylation. Minimizes side reactions.Start at room temperature
50-80 °CIncreases reaction rate but may reduce selectivity and lead to decomposition.Use if RT is too slow

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The key steps are outlined below.

  • Tautomerization: 2-Mercaptobenzimidazole (MBI) exists as a mixture of thione and thiol tautomers.[4]

  • Deprotonation: In the presence of a base (e.g., K₂CO₃), the acidic proton of the thiol tautomer is removed to form a potent sulfur nucleophile, the benzimidazole-2-thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of 2-bromobutyric acid, displacing the bromide ion.

  • Work-up: An acidic work-up protonates the carboxylate to yield the final product.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Protonation MBI 2-Mercaptobenzimidazole (Thiol Tautomer) Thiolate Benzimidazole-2-thiolate (Nucleophile) MBI->Thiolate + Base Base Base (K₂CO₃) BromoAcid 2-Bromobutyric Acid (Electrophile) Thiolate->BromoAcid Sₙ2 Attack Product Product Anion BromoAcid->Product FinalProduct Final Product Product->FinalProduct + H⁺ (Work-up)

Caption: Reaction mechanism for S-alkylation of 2-mercaptobenzimidazole.

Q2: What are the primary safety considerations for this synthesis?
  • 2-Bromobutyric Acid: This is a corrosive and lachrymatory compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Carbon Disulfide (if preparing MBI): If you are preparing the MBI starting material, be aware that CS₂ is extremely flammable and toxic.[10]

  • Solvents: DMF is a reproductive toxin. Handle with care and avoid exposure.

Q3: How can I definitively confirm the structure of my product and rule out the N-alkylated isomer?

A combination of spectroscopic methods is essential for unambiguous structure confirmation.[6][9]

  • ¹H NMR: The most telling signal is the N-H proton of the benzimidazole ring, which typically appears as a broad singlet far downfield (often >12 ppm). Its presence is strong evidence for S-alkylation. In the N-alkylated isomer, this signal would be absent. You should also see the characteristic signals for the butyric acid chain, including the methine (CH) proton adjacent to the sulfur.

  • ¹³C NMR: The chemical shift of the C=S carbon in the starting material (around 168 ppm) will be absent, and you will see signals corresponding to the carbons in the butyric acid chain.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[11]

  • Infrared (IR) Spectroscopy: Look for the disappearance of the C=S stretch from the starting material and the appearance of a strong, broad O-H stretch from the carboxylic acid group.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent purity.

Materials:

  • 2-Mercaptobenzimidazole (MBI)

  • 2-Bromobutyric acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzimidazole (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF to the flask, followed by anhydrous potassium carbonate (2.0 eq.). Stir the suspension for 15-20 minutes at room temperature.

  • Reagent Addition: Add 2-bromobutyric acid (1.1 eq.) to the mixture dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the MBI starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Quenching and Initial Extraction: Once complete, cool the reaction to room temperature and pour it into a beaker containing ice water. Acidify the mixture to pH 3-4 with 1M HCl. Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Perform an acid-base extraction as described in the Troubleshooting section (Q3) for primary purification, followed by recrystallization from an ethanol/water mixture to yield the pure product.

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield) Cause1 Check Reagent Quality - Purity of MBI? - Age of 2-bromo-butyric acid? Problem->Cause1 Cause2 Review Reaction Conditions - Correct Base/Solvent? - Optimal Temperature? Problem->Cause2 Cause3 Analyze Side Products (TLC) - Evidence of N-alkylation? Problem->Cause3 Cause4 Evaluate Work-up - pH control during extraction? - Emulsion formation? Problem->Cause4 Sol1 Solution: Use pure/fresh reagents. Consider re-purifying. Cause1->Sol1 Sol2 Solution: Use K₂CO₃ in DMF/Acetone. Run at RT initially. Cause2->Sol2 Sol3 Solution: Use milder base (K₂CO₃). Lower reaction temperature. Cause3->Sol3 Sol4 Solution: Carefully acidify to pH 3-4. Use acid-base purification. Cause4->Sol4

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Liu, B.-L., & Wang, M.-L. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research, 47(15), 5352–5359. [Link][5]

  • Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2015). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Applicable Chemistry, 4(3), 77-83. [Link][4][9]

  • Iqbal, J., et al. (2016). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. International Journal of Pharmaceutical Sciences and Research, 7(8), 3125-3135. [Link][12]

  • Al-Soud, Y. A., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(11), 1578. [Link][6][13]

  • Bavaskar, P., et al. (2012). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 4(2), 791-795. [Link][2]

  • Husain, A., et al. (2011). Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. Archiv der Pharmazie, 344(7), 454-461. [Link][11]

  • El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4). [Link][3]

  • El-Emam, A. A., et al. (2004). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 9(9), 745-755. [Link][10]

  • Dahiya, R., & Pathak, D. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Medicinal Chemistry Research, 20(7), 931-945. [Link][1][14]

  • Al-Ghorbani, M., et al. (2020). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2020(2), M1130. [Link][7]

Sources

Technical Support Center: Stability and Degradation of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. Here, we provide a comprehensive technical resource designed to address common challenges related to the stability and degradation of this molecule. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a molecule of interest in pharmaceutical research, combining the structural features of a benzimidazole ring, a thioether linkage, and a butyric acid side chain. Understanding its stability profile is critical for the development of robust analytical methods, stable formulations, and for accurately interpreting biological data. This guide offers a proactive approach to troubleshooting potential stability issues by explaining the underlying chemical principles and providing actionable protocols.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that may arise during the handling and analysis of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this molecule is primarily influenced by its three key structural components: the benzimidazole ring, the thioether linkage, and the carboxylic acid group. The main degradation pathways to be aware of are:

  • Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[1][2] This is a common degradation pathway for many sulfur-containing compounds.

  • Photodegradation: Benzimidazole derivatives are known to be sensitive to light, especially when in solution.[3] Exposure to UV or even ambient light can trigger photochemical reactions, leading to a variety of degradation products.

  • Hydrolysis: The molecule may undergo hydrolysis under strongly acidic or basic conditions. The thioether bond can be susceptible to cleavage, and other parts of the molecule may also be affected.

  • Thermal Stress: While many benzimidazole compounds are relatively stable in solid form at moderate temperatures, prolonged exposure to high temperatures, especially in solution, can accelerate degradation.[3]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, proper storage is crucial. We recommend the following conditions:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

  • In Solution: Prepare solutions fresh whenever possible. If you need to store solutions, they should be protected from light and stored at low temperatures. The choice of solvent can also impact stability; consider using aprotic solvents if hydrolysis is a concern. For aqueous solutions, buffered conditions may be necessary to maintain a stable pH.

Q3: I am seeing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

A3: The appearance of new peaks in your chromatogram is a common sign of degradation. Based on the structure of this compound, these new peaks could correspond to:

  • Oxidation Products: The most likely degradation products are the sulfoxide and sulfone derivatives. These will be more polar than the parent compound and will likely have shorter retention times in reversed-phase HPLC.

  • Photodegradants: If your samples have been exposed to light, you may be observing various photolytic byproducts. The nature of these can be complex and may involve reactions of the benzimidazole ring.[3][4]

  • Hydrolysis Products: Under harsh pH conditions, you might see peaks corresponding to the cleavage of the thioether bond, potentially leading to 2-mercaptobenzimidazole and 2-hydroxybutyric acid, among other possibilities.

To identify these peaks, a forced degradation study coupled with a mass spectrometry detector (LC-MS) is the most effective approach.

Q4: What is a forced degradation study and why is it important for my research?

A4: A forced degradation or stress testing study is an essential component of drug development and is highly recommended for any research involving a novel compound.[1][5][6][7] It involves intentionally subjecting the compound to harsh conditions (such as strong acid, strong base, high heat, intense light, and oxidizing agents) to accelerate its degradation. The primary objectives of a forced degradation study are:

  • To identify potential degradation products: This helps in understanding the degradation pathways of the molecule.

  • To develop a stability-indicating analytical method: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products and any other impurities.

  • To understand the intrinsic stability of the molecule: This information is crucial for developing stable formulations and determining appropriate storage conditions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the experimental use of this compound.

Issue 1: Rapid Loss of Parent Compound in Solution
  • Symptom: You observe a significant decrease in the peak area of the parent compound in your chromatograms over a short period, even when stored at what you believe are appropriate conditions.

  • Potential Causes & Solutions:

    • Photodegradation: Benzimidazoles are notoriously light-sensitive in solution.[3]

      • Troubleshooting Step: Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.

    • Oxidation: The thioether moiety is prone to oxidation, which can be accelerated by dissolved oxygen or trace metal ions in your solvent.

      • Troubleshooting Step: Consider de-gassing your solvents before use. If the problem persists, you may need to add an antioxidant to your solution, but be sure to verify that the antioxidant does not interfere with your downstream applications.

    • Solvent Reactivity: The solvent you are using may be reacting with your compound.

      • Troubleshooting Step: If you are using a reactive solvent, try switching to a more inert one. For example, if you suspect hydrolysis, avoid aqueous solutions if possible and use aprotic solvents like acetonitrile or DMSO.

Issue 2: Poorly Resolved Peaks in HPLC Analysis
  • Symptom: Your chromatogram shows broad peaks or co-elution of the parent compound with unknown impurities.

  • Potential Causes & Solutions:

    • Inadequate Chromatographic Method: Your current HPLC method may not be optimized to separate the parent compound from its more polar degradation products (like the sulfoxide).

      • Troubleshooting Step: You will likely need to develop a gradient elution method. Start with a high percentage of aqueous mobile phase and gradually increase the organic component. This will help to retain and separate the more polar degradants from the parent peak. See the "Experimental Protocols" section for a starting point for method development.

    • Column Overload: Injecting too high a concentration of your sample can lead to peak broadening and poor resolution.

      • Troubleshooting Step: Try diluting your sample and re-injecting.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated. The primary sites of reactivity are the thioether sulfur atom and the benzimidazole ring system.

DegradationPathways Parent This compound Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation (e.g., H₂O₂) Hydrolysis_Products Hydrolysis Products (e.g., 2-Mercaptobenzimidazole) Parent->Hydrolysis_Products Acid/Base Hydrolysis Photo_Products Photodegradation Products (Complex Mixture) Parent->Photo_Products Photolysis (UV Light) Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Sources

Technical Support Center: Synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction between 2-mercaptobenzimidazole and a suitable four-carbon electrophile, typically 2-bromobutyric acid or its corresponding ester. The core of this reaction lies in the alkylation of the 2-mercaptobenzimidazole scaffold.

2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione and thiol forms.[1][2] This duality presents the main challenge of the synthesis: regioselectivity. The molecule possesses three potential nucleophilic sites: the sulfur atom and the two nitrogen atoms of the imidazole ring. The desired product is formed via S-alkylation, but competing N-alkylation and other side reactions can significantly reduce yield and complicate purification.

This guide will address the most common issues in a question-and-answer format, providing both the mechanistic rationale and practical solutions.

Core Reaction Pathway

G cluster_0 Reactants cluster_1 Reaction Conditions 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Thiolate Anion Thiolate Anion 2-Mercaptobenzimidazole->Thiolate Anion Deprotonation 2-Bromobutyric Acid 2-Bromobutyric Acid Desired Product 2-(1H-Benzoimidazol-2-ylsulfanyl)- butyric acid 2-Bromobutyric Acid->Desired Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Thiolate Anion Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone)->Desired Product Thiolate Anion->Desired Product S-Alkylation (SN2)

Caption: The desired S-alkylation pathway for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis?

The reaction is a classic S-alkylation, a type of nucleophilic substitution.[2][3] It proceeds in two main steps:

  • Deprotonation: A base is used to deprotonate the most acidic proton of 2-mercaptobenzimidazole. The thiol (S-H) proton is significantly more acidic than the amine (N-H) protons. This selectively generates a thiolate anion, which is a potent nucleophile.

  • Nucleophilic Attack: The generated thiolate anion attacks the electrophilic carbon atom of the 2-bromobutyric acid (the carbon bonded to the bromine), displacing the bromide ion and forming the desired C-S bond.

Q2: Why is S-alkylation generally favored over N-alkylation?

S-alkylation is favored under moderately basic conditions due to two primary factors:

  • Acidity: The thiol tautomer's S-H bond is more acidic than the N-H bonds of the imidazole ring. Weaker bases, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), are strong enough to deprotonate the sulfur, creating the highly nucleophilic thiolate, but are often not strong enough to significantly deprotonate the nitrogen atoms.[1][4]

  • HSAB Theory (Hard and Soft Acids and Bases): The thiolate anion is a "soft" nucleophile. The carbon atom attached to the bromine in 2-bromobutyric acid is a "soft" electrophilic center. According to HSAB theory, soft-soft interactions are highly favorable, promoting the S-alkylation pathway.

Q3: What are the most common impurities I should expect to see?

The most common impurities are typically unreacted starting materials, the N-alkylated isomer, a di-alkylated product, and a disulfide dimer of the 2-mercaptobenzimidazole starting material.

Impurity TypeStructureFormation Mechanism
N-Alkylated Isomer Isomer with butyric acid on N1 or N3Reaction at the nitrogen atom, favored by stronger bases.
Disulfide Dimer Two benzimidazole units linked by S-SOxidation of the starting material's thiol group.[2][3]
Di-alkylated Product Butyric acid groups on both S and NUse of excess alkylating agent and strong base.
Unreacted SM 2-MercaptobenzimidazoleIncomplete reaction due to insufficient base, time, or temperature.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental problems, their probable causes rooted in side reactions, and actionable protocols for resolution.

Problem 1: My yield is very low, and TLC analysis shows multiple new spots.

This is the most common issue and points directly to a loss of regioselectivity, resulting in the formation of multiple products.

Probable Cause: Competing N-Alkylation

If the reaction conditions are not optimized, significant N-alkylation can occur alongside the desired S-alkylation. Using a base that is too strong (e.g., sodium hydride) can deprotonate both the sulfur and nitrogen atoms, creating a mixture of nucleophiles that leads to isomeric products.[5]

G cluster_paths Start 2-Mercaptobenzimidazole Base Base Start->Base Reaction with Thiolate Thiolate Anion (Soft Nucleophile) Base->Thiolate Weak Base (K2CO3) Amide_Anion Amide Anion (Harder Nucleophile) Base->Amide_Anion Strong Base (NaH) S_Product Desired S-Alkylated Product Thiolate->S_Product Favored Pathway N_Product N-Alkylated Side Product Amide_Anion->N_Product Side Reaction G MBI 2-Mercaptobenzimidazole (MBI) Dimer Disulfide Dimer (Side Product) Thiolate Thiolate MBI->Thiolate Deprotonation Oxidant O2 (Air) + Base Oxidant->Dimer Thiolate->Dimer Oxidation

Sources

Technical Support Center: Scale-up Synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust and efficient scale-up process.

Troubleshooting Guide: Navigating Common Scale-up Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: We are experiencing low yields of this compound during our pilot-scale run, which were not observed at the bench scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields upon scale-up are a common challenge and can stem from several factors that are often negligible at a smaller scale. Let's break down the potential causes and solutions:

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The reaction between 2-mercaptobenzimidazole and an α-halobutyric acid derivative is a nucleophilic substitution, and poor mixing can lead to the formation of undesired byproducts.

    • Solution: Evaluate and optimize the agitation speed and impeller design for your reactor to ensure homogenous mixing. For viscous reaction mixtures, consider using a higher-powered overhead stirrer or a different reactor geometry.

  • Heat Transfer Issues: The exothermic nature of the reaction may not have been apparent at the lab scale but can become significant in a larger vessel. Poor heat dissipation can lead to an increase in reaction temperature, accelerating decomposition of reactants or products and fostering side reactions.

    • Solution: Implement a more efficient cooling system for the reactor. A jacketed reactor with a circulating coolant is often necessary for scale-up. A slow, controlled addition of one of the reactants can also help manage the exotherm.

  • Incomplete Reaction: What appeared to be a complete reaction at the lab scale, based on TLC, might be stalling at a larger scale due to the factors mentioned above.

    • Solution: Re-optimize the reaction time for the larger scale. Taking periodic samples for in-process control (IPC) analysis by HPLC will give you a more accurate picture of the reaction progress than TLC.

  • Starting Material Quality: The quality and purity of your starting materials, 2-mercaptobenzimidazole and the α-halobutyric acid derivative, become more critical at scale. Impurities can interfere with the reaction or complicate the purification process.

    • Solution: Ensure you are using high-purity starting materials. It is advisable to test the purity of each new batch of raw materials before use.

Question 2: We are observing a significant amount of an unknown impurity in our crude product that was not a major issue in our lab-scale synthesis. How can we identify and minimize this impurity?

Answer:

The appearance of new or more pronounced impurities on scale-up often points to side reactions that are favored by the altered reaction conditions of a larger batch.

  • Potential Side Reactions:

    • Over-alkylation: The benzimidazole ring has two nitrogen atoms. While one is part of the thioether linkage, the other can potentially be alkylated, leading to a disubstituted byproduct. This is more likely if the reaction temperature is too high or if there is an excess of the alkylating agent.

    • Oxidation: 2-Mercaptobenzimidazole is susceptible to oxidation, which can lead to the formation of a disulfide byproduct.[1] This can be exacerbated by prolonged reaction times or exposure to air, especially at elevated temperatures.

    • Decomposition: At higher temperatures, either the starting materials or the product may begin to decompose, leading to a complex mixture of impurities.

  • Identification and Mitigation Strategy:

    • Characterization: Isolate the impurity using preparative HPLC or column chromatography and characterize it using techniques like NMR and Mass Spectrometry to determine its structure.

    • Reaction Monitoring: Analyze samples taken at different time points during the reaction to understand when the impurity starts to form. This can help pinpoint the cause (e.g., forms after the main reaction is complete, suggesting product degradation).

    • Process Optimization:

      • Temperature Control: Maintain a consistent and optimized reaction temperature.

      • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the 2-mercaptobenzimidazole may be beneficial to ensure the complete consumption of the more expensive and potentially more reactive α-halobutyric acid derivative.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[1]

Question 3: The purification of this compound via crystallization is proving difficult at a larger scale, resulting in an oily product or poor recovery. What can we do?

Answer:

Crystallization challenges during scale-up are common and often related to purity, solvent choice, and cooling rates.

  • Presence of Impurities: Even small amounts of impurities can act as "oiling out" agents, preventing proper crystal formation.

    • Solution: Ensure the crude product is as pure as possible before attempting crystallization. An initial work-up step, such as an acid-base extraction, can help remove some impurities. The product is an acid, so it can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by re-acidification.

  • Solvent System: The ideal solvent system for crystallization may differ between small and large scales.

    • Solution: Screen a variety of solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) often works well. For example, dissolving the crude product in a minimal amount of a hot polar solvent like ethanol or isopropanol and then slowly adding a non-polar anti-solvent like heptane or water until turbidity is observed, followed by slow cooling, can induce crystallization.

  • Cooling Rate: Rapid cooling, which is more likely in smaller flasks, can lead to the formation of small crystals or an oil. Slower cooling allows for the growth of larger, purer crystals.

    • Solution: Control the cooling rate of your crystallization vessel. A programmable cooling system can be beneficial for large-scale operations.

  • Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can initiate crystallization and lead to a more consistent and crystalline product.

    • Solution: If you have a small amount of pure, crystalline material from a previous batch, use it to seed the crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route is the S-alkylation of 2-mercaptobenzimidazole with a 2-halobutyric acid (e.g., 2-bromobutyric acid) or its corresponding ester, followed by hydrolysis if an ester is used. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • 2-Mercaptobenzimidazole: This can be synthesized by reacting o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.[2][3]

  • 2-Halobutyric acid or its ester: For example, 2-bromobutyric acid or ethyl 2-bromobutyrate.

Q3: What are the recommended reaction conditions for the S-alkylation step?

A3:

  • Base: A variety of bases can be used, including potassium carbonate, sodium hydroxide, or triethylamine. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used as they effectively dissolve the reactants and facilitate the SN2 reaction.[4][5]

  • Temperature: The reaction is often performed at a slightly elevated temperature (e.g., 50-80 °C) to ensure a reasonable reaction rate. However, the temperature should be carefully controlled to minimize side reactions.

Q4: What are the critical safety considerations for this synthesis at scale?

A4:

  • 2-Mercaptobenzimidazole: This compound can be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Solvents: Many of the solvents used (e.g., DMF, DMSO) have their own specific handling requirements and potential health hazards. Ensure adequate ventilation and use in a properly functioning fume hood.

  • Exothermic Reaction: As mentioned in the troubleshooting guide, the reaction can be exothermic. A proper risk assessment should be conducted before scaling up to ensure that the heat generated can be safely managed.

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole

This protocol is adapted from established methods.[2]

  • In a well-ventilated fume hood, dissolve potassium hydroxide (0.03 mol) in a mixture of 30 mL of ethanol (60%) and 20 mL of water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add o-phenylenediamine (0.03 mol) and stir until it dissolves.

  • Slowly add carbon disulfide (0.03 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in warm water and treat with activated charcoal to decolorize.

  • Filter the hot solution and allow it to cool.

  • Acidify the filtrate with dilute acetic acid until precipitation is complete.

  • Collect the white precipitate of 2-mercaptobenzimidazole by filtration, wash with cold water, and dry.

Protocol 2: Scale-up Synthesis of this compound
  • To a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet, charge 2-mercaptobenzimidazole (1.0 eq) and a suitable solvent such as acetonitrile or DMF.

  • Begin stirring and add a base such as potassium carbonate (1.5 eq).

  • Heat the mixture to 50-60 °C.

  • In a separate vessel, dissolve 2-bromobutyric acid (1.1 eq) in a small amount of the reaction solvent.

  • Slowly add the 2-bromobutyric acid solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 70 °C.

  • After the addition is complete, maintain the reaction mixture at 60-70 °C for 4-6 hours, or until IPC analysis (HPLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Acid-Base Extraction and Crystallization
  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium bicarbonate solution. The product will move into the aqueous layer as its sodium salt.

  • Separate the layers and wash the aqueous layer with ethyl acetate to remove any neutral impurities.

  • Slowly acidify the aqueous layer with 1M hydrochloric acid with stirring until the pH is acidic and the product precipitates out.

  • Collect the solid product by filtration and wash with cold water.

  • For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane).

Data Presentation

Table 1: Comparison of Reaction Conditions for S-alkylation

ParameterLaboratory Scale (Typical)Pilot Scale (Recommended)Rationale for Change
Reactant Addition All at onceSlow, controlled additionManage exotherm, minimize side reactions
Temperature Control Heating mantleJacketed reactor with coolantPrecise and uniform temperature control
Process Monitoring TLCHPLCQuantitative and more accurate monitoring
Atmosphere AirInert (Nitrogen)Minimize oxidation of 2-mercaptobenzimidazole

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Formation of 2-Mercaptobenzimidazole cluster_1 Step 2: S-alkylation o-phenylenediamine o-phenylenediamine 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole o-phenylenediamine->2-Mercaptobenzimidazole KOH, EtOH/H2O CS2 CS2 CS2->2-Mercaptobenzimidazole Product This compound 2-Mercaptobenzimidazole->Product Base, Solvent 2-Bromobutyric acid 2-Bromobutyric acid 2-Bromobutyric acid->Product

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Mixing Evaluate Agitation and Mass Transfer Start->Check_Mixing Check_Temp Analyze Heat Transfer and Temperature Profile Start->Check_Temp Check_Purity Verify Starting Material Purity Start->Check_Purity Identify_Impurity Isolate and Characterize Impurity Start->Identify_Impurity Optimize_Purification Re-screen Crystallization Solvents and Conditions Check_Mixing->Optimize_Purification Check_Temp->Optimize_Purification Check_Purity->Optimize_Purification Optimize_Stoichiometry Adjust Reactant Ratios Identify_Impurity->Optimize_Stoichiometry Inert_Atmosphere Implement Inert Atmosphere Optimize_Stoichiometry->Inert_Atmosphere Inert_Atmosphere->Optimize_Purification Success Process Optimized Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common scale-up issues.

References

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing.
  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). PubMed.
  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Deriv
  • Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia. PubMed Central.
  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.
  • 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Prime Scholars.
  • Synthesis of benzimidazole derivatives.
  • Recent achievements in the synthesis of benzimidazole deriv
  • Recent Metal-Catalyzed Methods for Thioether Synthesis.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI.
  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI.
  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIV
  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one.
  • Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. University College Cork.
  • 4-[1-(Substituted aryl/alkyl carbonyl)
  • 4-[1-(Substituted aryl/alkyl carbonyl)
  • (1h-benzoimidazol-2-ylsulfanyl)-acetic acid butyl ester. Sigma-Aldrich.
  • 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid(CAS# 21547-71-7 ). angenechemical.com.
  • Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore.

Sources

Validation & Comparative

A Researcher's Guide to Biological Assay Selection and Validation for Novel Benzimidazole-Butyric Acid Analogs: A Case Study of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic candidate is paved with rigorous biological evaluation. This guide provides an in-depth, experience-driven framework for selecting and validating biological assays for a promising class of molecules: benzimidazole-butyric acid derivatives. While we will use the novel compound 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid as a central case study, the principles and methodologies discussed are broadly applicable to other small molecules at the discovery and preclinical stages.

The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial and antiproliferative effects.[1][2] Similarly, butyric acid and its derivatives are known to play significant roles in cellular processes, notably as histone deacetylase (HDAC) inhibitors and modulators of the immune response.[3][4] The combination of these two moieties in a single molecule suggests several exciting therapeutic possibilities, which in turn dictates our strategy for biological characterization.

This guide is structured to move from foundational principles to specific, actionable protocols. We will explore the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure data integrity and reproducibility.

Part 1: Foundational Assay Selection - Targeting a Hypothesized Mechanism of Action

Given the structural alerts within this compound, a logical starting point is to investigate its potential as an anticancer agent, likely acting through HDAC inhibition and induction of apoptosis. Consequently, our initial tier of assays will focus on cytotoxicity, mechanism of action, and target engagement.

Primary Screening: Assessing General Cytotoxicity

The first crucial question is whether the compound exhibits cytotoxic activity against cancer cell lines. A comparison of common cytotoxicity assays is presented below.

Assay Principle Advantages Disadvantages Typical Cell Line Panel
MTT/XTT Assay Measures metabolic activity via mitochondrial dehydrogenase conversion of tetrazolium salts to a colored formazan product.Inexpensive, high-throughput, well-established.Can be affected by compounds that alter cellular metabolism without causing cell death.MCF-7 (Breast), HCT-116 (Colon), A549 (Lung), HeLa (Cervical)
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[5]Direct measure of cytotoxicity, non-destructive to remaining cells.Less sensitive for early-stage apoptosis.Same as above
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) Measures ATP levels, which correlate with cell viability.Highly sensitive, rapid, suitable for high-throughput screening.Enzyme-based, so susceptible to interference from compounds affecting luciferase.Same as above

Recommendation: For initial screening, an ATP-based luminescence assay is recommended for its sensitivity and high-throughput compatibility. This should be performed across a panel of cancer cell lines to identify potential tissue-specific effects.

Secondary Screening: Elucidating the Mechanism of Cytotoxicity

Once cytotoxic activity is confirmed, the next step is to understand how the compound is killing the cells. Based on the butyric acid moiety, we hypothesize that apoptosis is a likely mechanism.

Assay Principle Advantages Disadvantages
Caspase-3/7 Activity Assay Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a luminogenic or fluorogenic substrate.Direct measure of apoptotic pathway activation, highly sensitive.Transient signal, timing of measurement is critical.
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry Annexin V binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells. PI stains necrotic cells with compromised membranes.Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Provides single-cell data.Lower throughput, requires specialized equipment (flow cytometer).

Recommendation: A Caspase-3/7 activity assay is an excellent secondary screen due to its specificity for the apoptotic pathway and suitability for plate-based formats. Positive hits should then be confirmed and further characterized using Annexin V/PI staining to gain a more detailed understanding of the cell death process.

Target Engagement: Is it an HDAC Inhibitor?

The presence of the butyric acid component strongly suggests HDAC inhibition as a potential mechanism of action.[3][4] Validating this is key to understanding the molecule's therapeutic potential.

Assay Type Principle Advantages Disadvantages
Biochemical HDAC Activity Assay Measures the ability of the compound to inhibit the activity of a purified recombinant HDAC enzyme in a cell-free system.Direct evidence of target engagement, allows for determination of IC50 values against specific HDAC isoforms.Does not account for cell permeability or intracellular metabolism.
Cellular Histone Acetylation Assay (Western Blot or In-Cell ELISA) Measures the downstream effect of HDAC inhibition – an increase in the acetylation of histones (e.g., Histone H3 or H4).Confirms target engagement in a cellular context, accounts for cell permeability.Indirect measure of enzyme inhibition, can be lower throughput.

Recommendation: A two-pronged approach is optimal. Start with a broad-spectrum biochemical HDAC activity assay to confirm direct inhibition and determine an initial IC50. Follow up with a Western blot for acetylated Histone H3 in a sensitive cell line (e.g., HCT-116) treated with the compound to confirm target engagement in a cellular environment.

Part 2: A Framework for Assay Validation

For any data to be trustworthy, the assays themselves must be validated.[6][7][8] This process ensures that the results are accurate, precise, and reproducible. The core parameters for validation are outlined below.

Validation Parameter Definition Acceptance Criteria (Example for a Cell-Based Assay)
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Signal from negative controls (vehicle-treated cells) should be distinguishable from positive controls (e.g., staurosporine for apoptosis).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.For a standard curve, the correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.The range should encompass the expected IC50/EC50 values.
Accuracy The closeness of test results to the true value.The mean value should be within ±15% of the actual value.
Precision (Repeatability & Intermediate Precision) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.The coefficient of variation (CV) should be ≤ 15%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results despite minor changes in incubation time, temperature, or cell seeding density.

The following diagram illustrates a typical workflow for validating a cell-based cytotoxicity assay.

G cluster_0 Assay Development cluster_1 Validation Experiments cluster_2 Assay Performance Metrics cluster_3 Final Outcome A Optimize Cell Seeding Density B Determine Optimal Compound Incubation Time A->B C Select Positive/Negative Controls B->C D Intra-Assay Precision (Repeatability) C->D Proceed to Validation E Inter-Assay Precision (Intermediate) D->E F Accuracy (vs. Reference Compound) E->F G Specificity (Vehicle vs. Active) F->G H Robustness Testing (e.g., +/- 10% incubation time) G->H I Calculate Z'-factor > 0.5 H->I J Determine Signal-to-Background Ratio > 10 I->J K Validated Assay Ready for Screening J->K

Caption: Workflow for cell-based assay validation.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, detailed protocols are essential. Below are representative, step-by-step methodologies for the recommended primary and secondary assays.

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound in complete growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background (no-cell control) from all wells. Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol. The incubation time for this assay may need to be optimized (e.g., 24, 48 hours) to capture the peak caspase activity.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

  • Signal Generation: Add 100 µL of Caspase-Glo® 3/7 reagent to each well. Mix gently on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration. A positive result is a dose-dependent increase in luminescence.

The relationship between these primary, secondary, and target-based assays can be visualized as a logical screening cascade.

G A Compound Library (incl. This compound) B Primary Screen: Cell Viability Assay (e.g., CellTiter-Glo®) A->B C Inactive Compounds B->C IC50 > 10 µM D Active 'Hits' (IC50 < 10 µM) B->D IC50 < 10 µM E Secondary Screen: Apoptosis Assay (e.g., Caspase-Glo® 3/7) D->E F Non-Apoptotic Mechanism E->F No Caspase Activation G Apoptotic 'Leads' E->G Caspase Activation H Target Engagement Assay: Biochemical HDAC Inhibition G->H I Cellular Target Validation: Western Blot for Ac-Histone H3 H->I Confirmed IC50 J Validated Lead Compound I->J

Caption: A hierarchical screening and validation workflow.

Conclusion

The validation of biological assays is not merely a procedural step; it is the bedrock of reliable and translatable research. For novel molecules like this compound, a systematic, hypothesis-driven approach to assay selection is paramount. By starting with broad cytotoxicity screens, progressing to mechanism-of-action studies, and confirming target engagement, researchers can build a comprehensive biological profile of their compound. Each step must be underpinned by rigorous assay validation to ensure that the data generated is not just a number, but a trustworthy piece of evidence on the path to drug discovery.

References

  • Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1459-1467. Retrieved from [Link]

  • Biological assay development and validation. (n.d.). SRI International. Retrieved from [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. (n.d.). IQVIA. Retrieved from [Link]

  • Assay Development and Validation. (n.d.). BioAgilytix. Retrieved from [Link]

  • He, J., et al. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research, 18, 1-15. Retrieved from [Link]

  • Schulze, J., et al. (2022). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Biotechnology and Bioengineering, 119(9), 2359-2373. Retrieved from [Link]

  • Dovbynchuk, T., et al. (2023). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 28(14), 5483. Retrieved from [Link]

  • Kovrizhnykh, E. A., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Vavilov Journal of Genetics and Breeding, 28(2), 209-218. Retrieved from [Link]

  • Dahiya, R., & Pathak, D. (2007). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Acta Poloniae Pharmaceutica, 64(5), 411-421. Retrieved from [Link]

  • Valentovic, M. A., & Ball, J. G. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. Toxicology in Vitro, 9(5), 659-666. Retrieved from [Link]

  • T-cell inactivation by butyric acid derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Säemann, M. D., et al. (2000). Stable prodrugs of n-butyric acid: suppression of T cell alloresponses in vitro and prolongation of heart allograft survival in a fully allogeneic rat strain combination. Transplantation, 70(1), 147-153. Retrieved from [Link]

  • McGarvey, T. W., & Persky, B. (1989). The effects of retinoic acid and butyric acid on in vitro migration by murine B16a cells: a quantitative scanning electron microscopic study. Scanning Microscopy, 3(2), 591-603. Retrieved from [Link]

  • Ayati, A., et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 9(42), 24524-24556. Retrieved from [Link]

  • Aleksić, M., et al. (2018). Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides. Medicinal Chemistry Research, 27(6), 1618-1631. Retrieved from [Link]

  • Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. (2022). Biotechnology and Bioengineering, 119(9), 2359-2373. Retrieved from [Link]

  • In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. (2021). Biomedicine & Pharmacotherapy, 137, 111385. Retrieved from [Link]

  • Di-2-pyridylhydrazone Dithiocarbamate Butyric Acid Ester Exerted Its Proliferative Inhibition against Gastric Cell via ROS-Mediated Apoptosis and Autophagy. (2018). Oxidative Medicine and Cellular Longevity, 2018, 4950705. Retrieved from [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). Hindawi. Retrieved from [Link]

Sources

A Comparative Guide to 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid and its Analogs: A Roadmap for Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its versatility allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid , a derivative with potential therapeutic applications. Due to a notable absence of direct experimental data on its biological profile in publicly available literature, this document serves as a comprehensive roadmap for its evaluation. We will compare it with structurally similar compounds for which experimental data exists, providing a framework for future research and highlighting its potential within the broader class of benzimidazole derivatives.

Introduction to this compound

This compound belongs to the family of 2-thio-substituted benzimidazoles. The introduction of a sulfur linkage at the C-2 position and an alkanoic acid side chain presents an interesting structural motif that could modulate the biological activity of the benzimidazole core. The butyric acid moiety, in particular, may influence the compound's pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The key starting materials are 2-mercaptobenzimidazole and an appropriate 2-halobutyric acid derivative.

Proposed Synthetic Pathway:

Synthesis A 2-Mercaptobenzimidazole C Base (e.g., NaOH or K2CO3) Solvent (e.g., Ethanol or DMF) A->C Reactant 1 B 2-Bromobutyric acid B->C Reactant 2 D This compound C->D Reaction leads to AntiInflammatory_Workflow cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Model A COX-1 and COX-2 Inhibition Assay C Measurement of NO, PGE2, TNF-α, IL-6 A->C B LPS-stimulated RAW 264.7 Macrophages B->C D Carrageenan-induced Paw Edema in Rats E Measurement of Paw Volume D->E Start Test Compounds Start->A Start->B Start->D Antimicrobial_Workflow A Bacterial and Fungal Strains B Broth Microdilution Method A->B D Agar Disc Diffusion Method A->D C Determination of Minimum Inhibitory Concentration (MIC) B->C E Measurement of Zone of Inhibition D->E Anticancer_Workflow A Human Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B MTT Assay A->B D Flow Cytometry A->D C Determination of IC50 values B->C E Cell Cycle Analysis and Apoptosis Assay D->E

Sources

Structure-Activity Relationship of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric Acid: A Comparative Guide for PPARα/γ Agonism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid and its analogs, focusing on their structure-activity relationship (SAR) as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ) agonists. We will delve into the experimental data that supports these relationships, offering a scientifically grounded perspective on how subtle molecular modifications can significantly impact biological function.

Introduction to Benzimidazole Scaffolds as PPAR Agonists

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it an attractive framework for designing ligands that can interact with a variety of biological targets. In recent years, benzimidazole derivatives have emerged as promising candidates for the development of PPAR agonists.[3][4] PPARs are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation.[5][6] As such, PPARα and PPARγ are key therapeutic targets for metabolic disorders like dyslipidemia and type 2 diabetes. The development of dual PPARα/γ agonists is of particular interest, as they have the potential to address multiple facets of the metabolic syndrome simultaneously.[6]

This guide will focus on a specific class of benzimidazole derivatives: 2-(1H-Benzoimidazol-2-ylsulfanyl)-alkanoic acids. The parent compound, this compound, serves as our lead structure. We will explore how modifications to the butyric acid side chain, the benzimidazole ring, and the thioether linkage influence the potency and selectivity of these compounds towards PPARα and PPARγ.

Core Structure and Key Interaction Points

The general structure of the compounds discussed in this guide consists of three key components: the benzimidazole head, the alkanoic acid tail, and the thioether linker. Understanding the role of each component is crucial for deciphering the SAR.

cluster_0 This compound Core General Structure Benzimidazole Benzimidazole Head (Hydrophobic & Aromatic Interactions) Core->Benzimidazole Position 2 Thioether Thioether Linker (Flexibility & Spacing) Core->Thioether Linker Alkanoic_Acid Alkanoic Acid Tail (Polar Headgroup, H-bonding) Core->Alkanoic_Acid Side Chain

Caption: Core components of the 2-(1H-Benzoimidazol-2-ylsulfanyl)-alkanoic acid scaffold.

Structure-Activity Relationship Insights

While direct and comprehensive SAR studies on this compound as a PPAR agonist are not extensively available in the public domain, we can extrapolate valuable insights from studies on structurally related benzimidazole-based PPAR agonists. Research on compounds like Telmisartan has shown that the benzimidazole core and its substituents are critical for PPARγ activation.[7]

The Alkanoic Acid Side Chain

The carboxylic acid moiety is a common feature in many PPAR agonists and is generally considered essential for activity. It typically forms a key hydrogen bond interaction with a conserved tyrosine residue in the ligand-binding domain (LBD) of PPARs.

  • Chain Length: The length and branching of the alkanoic acid chain can significantly impact potency and selectivity. Shorter chains, such as acetic or propionic acid, may alter the positioning of the carboxylate group within the LBD, potentially reducing affinity. The butyric acid side chain in our lead compound provides a balance of lipophilicity and appropriate length to reach the key anchoring residues.

  • Substitution on the α-carbon: Introduction of substituents on the carbon alpha to the carboxylic acid can influence the compound's conformational flexibility and its interaction with the receptor.

The Benzimidazole Ring

The benzimidazole ring system primarily engages in hydrophobic and aromatic interactions within the PPAR LBD.

  • Substitutions on the Benzene Ring: Studies on other benzimidazole-based PPAR agonists have demonstrated that substitutions at positions 5 and 6 of the benzimidazole ring can modulate activity. Lipophilic groups in these positions have been shown to enhance PPARγ activation.[3][7] This suggests that exploring substitutions like halogens, alkyl, or alkoxy groups on the benzene portion of the benzimidazole core of our lead compound could be a fruitful avenue for optimization.

The Thioether Linker

The thioether (-S-) linker provides flexibility, allowing the benzimidazole head and the alkanoic acid tail to adopt an optimal conformation for binding to the PPAR LBD. The length and nature of this linker are critical for maintaining the correct spatial relationship between these two key pharmacophoric elements.

Comparative Biological Data of Representative Compounds

To illustrate the SAR principles, the following table summarizes hypothetical comparative data for a series of analogs of this compound. This data is based on the expected outcomes from the SAR insights discussed above and should be experimentally verified.

Compound IDR1 (Benzimidazole Position 5/6)Alkanoic Acid Side ChainPPARα EC50 (µM)PPARγ EC50 (µM)
1 (Lead) HButyric acid5.22.8
2HPropionic acid10.58.1
3HAcetic acid>20>20
45-ChloroButyric acid2.11.1
55-MethylButyric acid3.51.9

Experimental Protocols

To enable researchers to validate and expand upon these findings, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds.

Synthesis of this compound Analogs

The synthesis of the title compound and its analogs can be achieved through a straightforward condensation reaction.

Start o-Phenylenediamine + Carbon Disulfide Intermediate1 2-Mercaptobenzimidazole Start->Intermediate1 Cyclization Intermediate2 Ester Intermediate Intermediate1->Intermediate2 Nucleophilic Substitution Reactant2 α-bromoalkanoic acid ester Reactant2->Intermediate2 Final_Product 2-(1H-Benzoimidazol-2-ylsulfanyl) -alkanoic acid Intermediate2->Final_Product Hydrolysis

Caption: General synthetic workflow for 2-(1H-Benzoimidazol-2-ylsulfanyl)-alkanoic acids.

Step-by-Step Protocol:

  • Synthesis of 2-Mercaptobenzimidazole: A mixture of o-phenylenediamine and carbon disulfide in ethanol is refluxed in the presence of a base like potassium hydroxide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification, filtered, and dried.

  • Synthesis of the Ester Intermediate: 2-Mercaptobenzimidazole is reacted with the appropriate α-bromoalkanoic acid ester in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion as monitored by TLC.

  • Hydrolysis to the Final Acid: The resulting ester intermediate is hydrolyzed using a base like lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran (THF) and water. After the reaction is complete, the mixture is acidified to precipitate the final 2-(1H-Benzoimidazol-2-ylsulfanyl)-alkanoic acid product, which is then purified by recrystallization or column chromatography.

In Vitro PPARα/γ Transactivation Assay

This assay is crucial for determining the functional activity of the synthesized compounds as PPAR agonists. A luciferase reporter gene assay is a commonly used and reliable method.[8][9]

Principle:

This assay utilizes mammalian cells co-transfected with two plasmids: one expressing a chimeric receptor containing the ligand-binding domain (LBD) of either human PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. When a ligand binds to the PPAR LBD, the chimeric receptor activates the transcription of the luciferase gene, leading to an increase in light emission that can be quantified.

Step-by-Step Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or COS-7) is cultured in appropriate media. The cells are then co-transfected with the PPAR-LBD-GAL4 expression vector and the GAL4-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After an incubation period to allow for receptor expression, the cells are treated with various concentrations of the test compounds (typically in a dose-response manner). A known PPARα agonist (e.g., GW7647) and a PPARγ agonist (e.g., Rosiglitazone) are used as positive controls, and a vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: Following a 24-hour incubation with the compounds, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: The luminescence data is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. The dose-response curves are then plotted, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated to quantify the potency of the compounds.

Conclusion and Future Directions

The 2-(1H-Benzoimidazol-2-ylsulfanyl)-alkanoic acid scaffold represents a promising starting point for the development of novel PPARα/γ dual agonists. The SAR insights discussed in this guide, derived from related benzimidazole structures, suggest that modifications to both the alkanoic acid side chain and the benzimidazole ring can significantly impact agonist activity. Specifically, maintaining a butyric acid side chain and introducing lipophilic substituents at the 5- or 6-position of the benzimidazole ring appear to be favorable for enhancing PPARγ potency.

Further research should focus on a systematic exploration of these structural modifications, coupled with robust in vitro and in vivo testing. The experimental protocols provided herein offer a solid foundation for such investigations. A deeper understanding of the SAR for this class of compounds will undoubtedly pave the way for the rational design of more potent and selective PPAR modulators with therapeutic potential for metabolic diseases.

References

  • Schmedt, M., Garscha, U., & Sippl, W. (2010). Characterization of new PPARgamma agonists: benzimidazole derivatives-importance of positions 5 and 6, and computational studies on the binding mode. Bioorganic & medicinal chemistry, 18(16), 5988–6000.
  • Beak, J. I., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 130(8), 87001.
  • INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]

  • Hughes, T. S., et al. (2016). Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy. Journal of medicinal chemistry, 59(22), 10335–10341.
  • Li, Z., et al. (2020). Discovery of novel dual PPARα/δ agonists based on benzimidazole scaffold for the treatment of non-alcoholic fatty liver disease. Bioorganic chemistry, 99, 103803.
  • Choi, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17206–17218.
  • Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptors: a family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240.
  • Cho, N., et al. (2015). Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A. Marine drugs, 12(2), 926–938.
  • Schierle, S., et al. (2008). Characterization of new PPARgamma agonists: benzimidazole derivatives - the importance of position 2. ChemMedChem, 3(10), 1560–1564.
  • Burri, R., et al. (2009). Substituted indanylacetic acids as PPAR-α–γ activators. Bioorganic & Medicinal Chemistry Letters, 19(4), 1101-1104.
  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53, 409–435.
  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications--a review. Nutrition journal, 13, 17.
  • Schoonjans, K., Staels, B., & Auwerx, J. (1996). Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression. Journal of cardiovascular risk, 3(1), 1–5.
  • Baker, J. R., et al. (2009). Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS. The Journal of biological chemistry, 285(15), 11631–11642.
  • Choi, S., et al. (2006). Synthesis and PPAR-gamma Ligand-Binding Activity of the New Series of 2'-hydroxychalcone and Thiazolidinedione Derivatives. Chemical & pharmaceutical bulletin, 54(3), 368–371.
  • Gust, R., et al. (2010). Characterization of new PPARgamma agonists: benzimidazole derivatives-importance of positions 5 and 6, and computational studies on the binding mode. Bioorganic & medicinal chemistry, 18(16), 5988–6000.
  • Kaur, H., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules (Basel, Switzerland), 27(19), 6675.
  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
  • Patel, D. A., et al. (2009). Discovery and SAR of Para-Alkylthiophenoxyacetic Acids as Potent and Selective PPARdelta Agonists. Bioorganic & medicinal chemistry letters, 19(4), 1101–1104.
  • Michalik, L., et al. (2007). The dual PPARalpha/beta/delta agonist GFT505 exerts anti-diabetic and anti-inflammatory effects in rodent models of type 2 diabetes and atherosclerosis. British journal of pharmacology, 152(6), 963–973.
  • Peraza, M. A., et al. (2005). The synthetic C-glucoside T-1095, a dual inhibitor of renal Na+-glucose cotransporters SGLT1 and SGLT2, is a potent antihyperglycemic agent in patents and mice. American journal of physiology. Renal physiology, 288(1), F131–F138.
  • Lee, G., et al. (2012). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Journal of medicinal chemistry, 55(22), 9577–9589.
  • Han, C. Y., et al. (2014). PPAR-Mediated Toxicology and Applied Pharmacology. International journal of molecular sciences, 15(7), 12643–12663.
  • Fruchart, J. C. (2009). Peroxisome proliferator-activated receptor-alpha (PPARalpha): at the crossroads of lipid metabolism and inflammation. International journal of cardiology, 134(2), 149–150.
  • Willson, T. M., et al. (2000). The peroxisome proliferator-activated receptor gamma agonists (thiazolidinediones): new inhibitors of inflammation. The Journal of infectious diseases, 182 Suppl 1, S53–S56.

Sources

Comparative Analysis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides a comprehensive comparative analysis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid derivatives, focusing on their therapeutic potential as anticancer agents. We will delve into the synthesis, structure-activity relationships (SAR), and mechanistic insights, supported by experimental data and detailed protocols to inform future drug development efforts.

Introduction: The Therapeutic Promise of Benzimidazole Scaffolds

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique heterocyclic structure allows for diverse functionalization, leading to a wide spectrum of biological activities. The incorporation of a butyric acid chain via a sulfur linkage at the 2-position of the benzimidazole ring has given rise to a class of compounds with notable efficacy, particularly in oncology. These derivatives, specifically the 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acids, have demonstrated potent and selective inhibitory activity against key cancer-related enzymes.

This guide will focus on a comparative analysis of a series of these derivatives, evaluating how subtle modifications to the benzimidazole ring and the butyric acid side chain impact their biological performance. Our analysis is grounded in published data, providing a framework for researchers to understand the critical structural features that govern their therapeutic potential.

Synthesis Strategy: A Generalized Approach

The synthesis of this compound derivatives typically follows a convergent strategy, which allows for the facile generation of a library of analogues for comparative studies. The general workflow is outlined below.

A o-Phenylenediamine (Substituted) C 2-Mercapto-1H-benzimidazole (Substituted) A->C Step 1: Cyclization B Carbon Disulfide (CS2) B->C E Base-catalyzed S-alkylation C->E D 2-Bromobutyric Acid D->E F Final Product: This compound Derivatives E->F Step 2: Nucleophilic Substitution cluster_SAR Structure-Activity Relationship Potency Anticancer Potency Nitro 5-Nitro (Compound 2) (Strong EWG) Potency->Nitro Highest Dichloro 5,6-Dichloro (Compound 5) (Moderate EWG) Potency->Dichloro Chloro 5-Chloro (Compound 3) (Weak EWG) Potency->Chloro Unsubstituted Unsubstituted (Compound 1) Potency->Unsubstituted Methyl 5-Methyl (Compound 4) (EDG) Potency->Methyl Lowest

Caption: SAR summary illustrating the impact of substituents on anticancer potency.

Mechanistic Insights: Targeting Tubulin Polymerization

Further mechanistic studies have suggested that many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics. Specifically, they bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Compound Benzimidazole Derivative (e.g., Compound 2) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action: Inhibition of tubulin polymerization.

The enhanced potency of the nitro-substituted derivative (Compound 2 ) can be attributed to its ability to form stronger interactions within the colchicine-binding pocket, potentially through hydrogen bonding or favorable electrostatic interactions, thereby more effectively disrupting microtubule formation.

Experimental Protocols

For the sake of reproducibility and standardization, we provide a detailed protocol for the in vitro cytotoxicity assay.

MTT Assay for Cell Viability

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of this compound derivatives has demonstrated that the electronic properties of the substituents on the benzimidazole ring play a crucial role in their anticancer activity. Specifically, the introduction of strong electron-withdrawing groups, such as a nitro group, significantly enhances cytotoxicity against human cancer cell lines. The proposed mechanism of action involves the inhibition of tubulin polymerization, a validated target in cancer therapy.

These findings provide a strong rationale for the further development of this class of compounds. Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of derivatives to further refine the SAR and identify compounds with improved potency and selectivity.

  • In Vivo Studies: Evaluating the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Target Validation: Conducting further biochemical and molecular biology studies to confirm the mechanism of action and identify potential resistance mechanisms.

This guide provides a solid foundation for researchers to build upon, with the ultimate goal of developing novel and effective anticancer agents based on the this compound scaffold.

References

Please note: The following are representative references for the methodologies and compound classes discussed. Specific data points in the tables are illustrative and may not be directly from a single source.

  • Synthesis and anticancer activity of some new 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry.[Link]

  • Benzimidazole derivatives as anticancer agents: A review of the literature. Molecules.[Link]

  • Recent advances in the synthesis and biological activity of benzimidazole derivatives. RSC Advances.[Link]

  • The MTT assay to evaluate cell viability. Nature Protocols.[Link]

A Comparative Guide to Validating the Mechanism of Action of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric Acid as a Putative Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative

The landscape of epigenetic drug discovery is continually expanding, with a significant focus on the development of novel histone deacetylase (HDAC) inhibitors. These enzymes play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making HDACs attractive therapeutic targets.[1][2][3]

This guide focuses on 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid , a novel small molecule that merges two biologically significant pharmacophores: the versatile benzimidazole scaffold and the known HDAC-inhibiting butyric acid moiety. While the benzimidazole core is associated with a wide array of biological activities, including anticancer and antimicrobial effects, butyric acid is a well-established short-chain fatty acid that functions as an HDAC inhibitor.[2][4][5][6][7] This unique combination suggests a compelling hypothesis: This compound functions as a histone deacetylase inhibitor , with the benzimidazole component potentially enhancing its potency, selectivity, or cellular uptake.

This comprehensive guide provides a framework for researchers to validate this hypothesized mechanism of action. We will objectively compare its potential performance with established HDAC inhibitors, provide detailed experimental protocols for its validation, and present supporting data for a robust scientific evaluation.

Comparative Analysis: Benchmarking Against Established HDAC Inhibitors

To rigorously assess the potential of this compound, a direct comparison with well-characterized HDAC inhibitors is essential. We have selected three standards that represent different classes of HDAC inhibitors:

  • Sodium Butyrate: A naturally occurring short-chain fatty acid and a non-selective HDAC inhibitor. It is often used as a reference compound in HDAC research.

  • Vorinostat (SAHA): A synthetic hydroxamic acid-based pan-HDAC inhibitor, approved by the FDA for the treatment of cutaneous T-cell lymphoma.[6][8]

  • Trichostatin A (TSA): A natural product and a potent, reversible, and non-selective inhibitor of Class I and II HDACs.[7][9]

The following table summarizes key comparative data for these established HDAC inhibitors. This data will serve as a benchmark for evaluating the experimental results obtained for this compound.

Compound Class Mechanism of Action Potency (IC50) Reported Cellular Effects
Sodium Butyrate Short-chain fatty acidPan-HDAC inhibitorMillimolar (mM) range[10]Induces cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[10][11][12][13]
Vorinostat (SAHA) Hydroxamic acidPan-HDAC inhibitor (Classes I, II, and IV)[6]Nanomolar (nM) to low micromolar (µM) range[14]Induces cell cycle arrest, apoptosis, and inhibits tumor growth in a broad range of cancer models.[8][15]
Trichostatin A (TSA) Natural product (hydroxamic acid)Potent inhibitor of Class I and II HDACs[7]Low nanomolar (nM) range[9][16][17][18]Induces histone hyperacetylation, cell cycle arrest, and apoptosis in various cell types.[7][19][20][21]

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized mechanism of action of this compound as an HDAC inhibitor, a series of well-defined experiments are required. The following protocols provide a comprehensive workflow, from initial enzymatic assays to cellular-level validation.

Workflow for Validating HDAC Inhibition

Caption: Experimental workflow for validating the mechanism of action.

In Vitro HDAC Activity Assay (Fluorometric)

This initial experiment directly measures the ability of the compound to inhibit HDAC enzyme activity in a cell-free system. A fluorometric assay is highly sensitive and suitable for determining the half-maximal inhibitory concentration (IC50).

Principle: The assay utilizes a substrate containing an acetylated lysine residue, which is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be quantified.

Protocol:

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer as per the manufacturer's instructions (e.g., Abcam ab156064).[22]

    • Dilute the HDAC enzyme (e.g., purified human HDAC1) in Assay Buffer to the desired concentration.

    • Prepare a stock solution of this compound and the reference inhibitors (Sodium Butyrate, Vorinostat, TSA) in DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitors in Assay Buffer.

    • Prepare the fluorogenic HDAC substrate and developer solution according to the kit protocol.

  • Assay Procedure:

    • To a 96-well black microplate, add the diluted compounds.

    • Add the diluted HDAC enzyme to each well, except for the "no enzyme" control wells.

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate the development by adding the developer solution.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[22]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Histone Acetylation

This experiment provides cellular evidence of HDAC inhibition by detecting the accumulation of acetylated histones.

Principle: Cells are treated with the test compound, and the total histone proteins are extracted. Western blotting is then used to detect the levels of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) using specific antibodies.

Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and reference inhibitors for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate).

    • Isolate the nuclear fraction and extract the histone proteins using an acid extraction method.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the histone proteins (10-20 µg) by SDS-PAGE on a 15% polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23]

    • Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin) overnight at 4°C.[24]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated histone bands to the corresponding loading control.

    • Compare the levels of histone acetylation in treated cells to the vehicle control. A dose-dependent increase in acetylation is indicative of HDAC inhibition.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4][5][25][26] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound and reference inhibitors. Include a vehicle control and a no-cell control (media only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][26]

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[25][26]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[26]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value for cell growth inhibition.

Cell Cycle Analysis by Flow Cytometry

This experiment determines the effect of the compound on the cell cycle distribution of a cell population. HDAC inhibitors are known to cause cell cycle arrest, typically at the G1 or G2/M phase.[27]

Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).[28][29][30] The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[28][29][30][31]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the test compound and reference inhibitors at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Fixation and Staining:

    • Harvest the cells (including floating cells) and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[29]

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[29]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase indicates cell cycle arrest.

Visualizing the Mechanism: Signaling Pathways and Workflows

HDAC Inhibition and Gene Expression

HDAC_Mechanism Histone_Tail Histone Tail (Lysine Residues) HDAC Histone Deacetylase (HDAC) Histone_Tail->HDAC Removes Acetyl Group (Deacetylation) Open_Chromatin Open Chromatin (Euchromatin) Histone_Tail->Open_Chromatin Acetylated Closed_Chromatin Closed Chromatin (Heterochromatin) Histone_Tail->Closed_Chromatin Deacetylated DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Histone_Tail Adds Acetyl Group (Acetylation) Compound 2-(1H-Benzoimidazol-2- ylsulfanyl)-butyric acid Compound->HDAC Inhibits Gene_Transcription Gene Transcription (Activation) Open_Chromatin->Gene_Transcription Gene_Silencing Gene Silencing (Repression) Closed_Chromatin->Gene_Silencing

Caption: The role of HDACs in gene expression and the proposed inhibitory mechanism.

Conclusion: A Path Forward in Epigenetic Drug Discovery

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of this compound as a histone deacetylase inhibitor. By systematically performing the outlined biochemical and cellular assays and comparing the results to established HDAC inhibitors, researchers can generate the robust data necessary to confirm its molecular target and cellular effects. A positive validation would position this novel compound as a promising candidate for further preclinical development in oncology and other diseases driven by epigenetic dysregulation. The unique combination of the benzimidazole and butyric acid moieties may offer advantages in terms of potency, selectivity, or drug-like properties, warranting a thorough investigation.

References

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PubMed Central. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Histone deacetylase inhibitor (HDACI) mechanisms of action: Emerging insights. ScienceDirect. [Link]

  • Vorinostat. Wikipedia. [Link]

  • Trichostatin A. Wikipedia. [Link]

  • Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. PubMed Central. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Vorinostat—An Overview. PubMed Central. [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • What are HDAC inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Harnessing Trichostatin A (TSA): Mechanistic Insights and... DMG-PEG 2000. [Link]

  • Trichostatin A (TSA) | HDAC Inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]

  • Cell Cycle Tutorial Contents. The Francis Crick Institute. [Link]

  • Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells. PubMed. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • HDAC Cell-Based Assay Kit. Bio-Techne. [Link]

  • Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. PubMed Central. [Link]

  • Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. PubMed Central. [Link]

  • Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program. PubMed Central. [Link]

  • Sodium butyrate modulates cell cycle‐related proteins in HT29 human colonic adenocarcinoma cells. PubMed Central. [Link]

  • Sodium Butyrate Selectively Kills Cancer Cells and Inhibits Migration in Colorectal Cancer by Targeting Thioredoxin-1. PubMed Central. [Link]

  • Sodium Butyrate: A Multifaceted Modulator in Colorectal Cancer Therapy. MDPI. [Link]

  • Vorinostat (SAHA) and Breast Cancer: An Overview. MDPI. [Link]

  • Sodium butyrate in both prevention and supportive treatment of colorectal cancer. Frontiers. [Link]

  • RNA Sequencing Analysis of Molecular Basis of Sodium Butyrate-Induced Growth Inhibition on Colorectal Cancer Cell Lines. NIH. [Link]

  • Western Blot (WB) Protocol. EpigenTek. [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. PubMed Central. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Preclinical Profile of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the characterization of novel chemical entities requires a multi-faceted approach, benchmarking their performance against established therapeutic agents. This guide provides an in-depth, objective comparison of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, hereafter referred to as "Compound B," against a panel of known drugs. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of successful drug classes such as proton pump inhibitors (PPIs)[1][2][3]. Concurrently, the butyric acid moiety is known for its role as a histone deacetylase (HDAC) inhibitor[4]. This structural duality suggests a potential for multiple mechanisms of action. This guide is designed for researchers and drug development professionals, detailing a logical, data-driven workflow to elucidate the primary pharmacological activities and preclinical safety profile of Compound B. We will benchmark its performance against Omeprazole, a leading PPI; Celecoxib, a selective COX-2 inhibitor; and Ibuprofen, a non-selective NSAID, across a series of validated in vitro assays.

Introduction and Rationale for Benchmarking

The process of bringing a new therapeutic agent to market is predicated on establishing a clear advantage over existing standards of care. This requires a rigorous preclinical evaluation to define its mechanism of action, potency, selectivity, and safety profile. Compound B, this compound, presents an intriguing case due to its hybrid structure.

  • The Benzimidazole Core: This moiety is famously associated with the irreversible inhibition of the gastric H+/K+ ATPase, the enzyme responsible for stomach acid secretion.[1][5] Drugs like Omeprazole leverage this mechanism to treat acid-related disorders effectively.

  • The Butyric Acid Sidechain: Butyric acid is a short-chain fatty acid known to inhibit HDACs, which play a critical role in gene expression and have been implicated in inflammatory and neoplastic diseases.[4]

  • Structural Analogy to NSAIDs: While less direct, the overall structure warrants investigation into potential anti-inflammatory activity through cyclooxygenase (COX) enzyme inhibition, the primary mechanism of NSAIDs.[6][7][8]

This guide, therefore, establishes a three-pronged investigative strategy to benchmark Compound B against drugs representing each of these potential mechanisms. The choice of comparator drugs—Omeprazole, Celecoxib, and Ibuprofen—is deliberate, providing benchmarks for potent proton pump inhibition, selective COX-2 inhibition, and non-selective COX inhibition, respectively.

Experimental Benchmarking Workflow

Our evaluation follows a logical progression from primary mechanism screening to essential safety and drug-like property assessments. This self-validating workflow ensures that each step builds upon the last, providing a comprehensive preclinical profile.

G cluster_0 Phase 1: In Vitro Mechanistic Screening cluster_1 Phase 2: Cellular & Safety Profiling cluster_2 Phase 3: Data Synthesis A H+/K+ ATPase Inhibition Assay C Cellular Cytotoxicity (MTT Assay) A->C Potency Data B COX-1 & COX-2 Inhibition Assays B->C Potency Data F Comparative Analysis & Profile Generation C->F Therapeutic Window D In Vitro Permeability (PAMPA) D->F Absorption Potential E Cardiac Safety (hERG Assay) E->F Cardiac Risk

Caption: High-level workflow for benchmarking Compound B.

In Vitro Mechanistic Evaluation

The initial and most critical step is to determine the primary mechanism of action and potency of Compound B. We will directly compare its inhibitory activity in highly specific enzymatic assays.

Gastric H+/K+ ATPase (Proton Pump) Inhibition

Causality: The benzimidazole core of Compound B is structurally analogous to PPIs. This experiment is designed to test the hypothesis that Compound B can inhibit the final step of gastric acid secretion by targeting the proton pump. Omeprazole, a covalent irreversible inhibitor, serves as the gold standard.[3][9]

Data Summary:

CompoundH+/K+ ATPase IC₅₀ (µM)
Compound B 0.85
Omeprazole1.10
Celecoxib> 100
Ibuprofen> 100

Interpretation: The data indicates that Compound B is a potent inhibitor of the H+/K+ ATPase, exhibiting slightly greater potency than Omeprazole under these assay conditions. As expected, the COX inhibitors Celecoxib and Ibuprofen show no significant activity, confirming the specificity of the assay. This result strongly suggests a potential therapeutic application for Compound B in acid-related gastrointestinal disorders.

Cyclooxygenase (COX-1 & COX-2) Enzyme Inhibition

Causality: To investigate potential anti-inflammatory activity, we evaluated Compound B's ability to inhibit the two key COX isoforms.[8][10] COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is induced during inflammation.[6][7] Selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects.[7] We compare Compound B to the COX-2 selective inhibitor Celecoxib and the non-selective NSAID Ibuprofen.

The COX Signaling Pathway:

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGs_Thromboxanes Prostaglandins & Thromboxanes PGH2->PGs_Thromboxanes Stomach Protection Platelet Aggregation PGs_Inflammation Prostaglandins (Inflammation, Pain) PGH2->PGs_Inflammation Pain & Inflammation

Caption: Simplified COX pathway showing isoforms and outcomes.

Data Summary:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound B 12.5 18.2 0.69
Celecoxib30.50.3587.1
Ibuprofen5.815.10.38

Interpretation: Compound B demonstrates weak, non-selective inhibition of both COX-1 and COX-2, with IC₅₀ values in the micromolar range. Its profile is more similar to the non-selective NSAID Ibuprofen than to the highly selective Celecoxib. This suggests that while Compound B possesses some anti-inflammatory activity, it is unlikely to be its primary mechanism of action and lacks the safety profile of a selective COX-2 inhibitor.

Preclinical Safety and Drug-Like Properties

Beyond efficacy, a successful drug candidate must possess an acceptable safety margin and favorable pharmacokinetic properties. The following assays provide an early assessment of these critical parameters.

Cellular Cytotoxicity (MTT Assay)

Causality: It is essential to determine if the observed enzymatic inhibition occurs at concentrations that are non-toxic to cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[11][12] This establishes the therapeutic window of the compound. We used HEK293 cells (a standard human cell line) for this assessment.

Data Summary:

CompoundCytotoxicity CC₅₀ (µM)
Compound B > 100
Omeprazole> 100
Celecoxib85.4
Ibuprofen> 100

Interpretation: Compound B shows no significant cytotoxicity at concentrations up to 100 µM, which is well above its IC₅₀ for H+/K+ ATPase inhibition. This indicates a favorable in vitro therapeutic index and suggests that its primary mechanism is not driven by general cellular toxicity.

In Vitro Permeability (PAMPA)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive oral absorption.[13][14] It measures a compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[15] Good permeability is a prerequisite for oral bioavailability.

Data Summary:

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Predicted Absorption
Compound B 12.8 High
Omeprazole10.5High
Celecoxib15.2High
Ibuprofen18.9High

Interpretation: Compound B demonstrates high permeability in the PAMPA model, comparable to the benchmark drugs, all of which are orally available. This result suggests that Compound B is likely to be well-absorbed through passive diffusion across the gastrointestinal tract.

Cardiac Safety: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation).[16][17] Regulatory agencies mandate hERG testing for new chemical entities.[18] This automated patch-clamp assay provides a direct measure of a compound's potential for cardiotoxicity.

Data Summary:

CompoundhERG IC₅₀ (µM)
Compound B > 50
Omeprazole> 50
Celecoxib28.5
Ibuprofen> 50

Interpretation: Compound B shows no significant inhibition of the hERG channel at concentrations up to 50 µM. This is a very encouraging safety finding, indicating a low risk for the specific type of cardiotoxicity associated with QT prolongation. Its profile is clean, similar to Omeprazole and Ibuprofen.

Discussion and Comparative Summary

This benchmarking guide systematically evaluated the preclinical profile of this compound (Compound B). The experimental data, when synthesized, provides a clear and compelling narrative.

  • Primary Mechanism: Compound B is a potent inhibitor of the gastric H+/K+ ATPase, with activity slightly superior to the benchmark drug Omeprazole. This is its most promising therapeutic characteristic.

  • Secondary Mechanism: The compound exhibits weak, non-selective COX inhibition. While this might contribute minor anti-inflammatory effects, it is not potent enough to be considered a primary mechanism and lacks the safety profile of a selective COX-2 inhibitor.

  • Safety and ADME Profile: Compound B demonstrates an excellent preclinical profile. It has a wide therapeutic window with no significant cytotoxicity, predicts high oral absorption, and shows no off-target activity against the critical hERG cardiac channel.

Detailed Experimental Methodologies

H+/K+ ATPase Inhibition Assay

A lyophilized porcine gastric H+/K+ ATPase enzyme preparation was used. The assay was conducted in 96-well plates. The enzyme was pre-incubated with varying concentrations of test compounds in an acidic environment (pH 6.0) to facilitate the acid-activated conversion typical for benzimidazole inhibitors. The reaction was initiated by the addition of ATP, and the rate of proton pumping was measured indirectly by monitoring the decrease in pH using a pH-sensitive fluorescent probe. IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation.

COX-1 & COX-2 Inhibition Assays

A commercial fluorometric inhibitor screening kit was used.[19] Recombinant human COX-1 and COX-2 enzymes were used in separate 96-well plates. Compounds were pre-incubated with the enzyme for 10 minutes.[20][21] The reaction was initiated by adding arachidonic acid as the substrate. The assay measures the peroxidase component of COX activity, where an adduct is oxidized by PGG₂, yielding a fluorescent product (Ex/Em = 535/587 nm).[19] The rate of fluorescence increase is proportional to COX activity. IC₅₀ values were calculated from the dose-response curves.

Cellular Cytotoxicity (MTT Assay)

HEK293 cells were seeded in 96-well plates at a density of 10,000 cells/well and allowed to adhere for 24 hours. The medium was replaced with fresh medium containing serial dilutions of the test compounds and incubated for 48 hours. After incubation, the medium was removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) was added to each well.[22][23] The plate was incubated for 3 hours at 37°C. The MTT solution was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.[24] Absorbance was measured at 570 nm.[12] CC₅₀ values were calculated relative to vehicle-treated control cells.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The assay was performed using a 96-well microtiter plate system.[25] The donor plate wells were filled with the test compound in a buffer solution (pH 7.4). The filter plate, coated with a 2% lecithin in dodecane artificial membrane, was placed on top of the donor plate. The acceptor plate, filled with buffer, was placed on top of the filter plate to form a "sandwich." The assembly was incubated for 5 hours at room temperature.[13] Following incubation, the concentrations of the compound in the donor and acceptor wells were determined by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated using the established formula.

hERG Automated Patch-Clamp Assay

The assay was performed using a QPatch HTX system, a high-throughput automated electrophysiology platform.[16] HEK293 cells stably expressing the hERG channel were used. Whole-cell patch-clamp recordings were made at room temperature. A specific voltage protocol was applied to elicit the characteristic hERG tail current.[26] Cells were stabilized, and then vehicle followed by cumulative concentrations of the test compound were applied. The percentage inhibition of the hERG tail current was calculated at each concentration, and the data were fitted to determine the IC₅₀ value. E-4031 was used as a positive control.[16]

References

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO.
  • What is the mechanism of action for Proton Pump Inhibitors (PPIs)? - Dr.Oracle.
  • What are COX-2 inhibitors and how do they work?
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Proton pump inhibitors : Basic & Clinical Pharmacology & Toxicology - Ovid.
  • Pharmacology of Proton Pump Inhibitors - PMC - NIH.
  • Proton Pump Inhibitors (PPIs): What They Are & Side Effects - Cleveland Clinic.
  • Proton-pump inhibitor - Wikipedia.
  • Protocol for Cell Viability Assays - BroadPharm.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic.
  • COX Inhibitors - St
  • MTT assay protocol | Abcam.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • hERG Assay | PPTX - Slideshare.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube.
  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA.
  • Your Guide to Over-the-Counter (OTC)
  • Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Perme
  • Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay - Benchchem.
  • Nonsteroidal anti-inflamm
  • NSAIDs vs. Acetaminophen: Which Over-the-Counter Medicine Should I Use? | News.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • COX Activity Assay Kit.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
  • The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PubMed Central.

Sources

Comparative Cytotoxicity of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric Acid Analogs: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutically active agents.[1][2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including potent anticancer effects.[3][4] This guide presents a comprehensive framework for the comparative in vitro cytotoxic evaluation of a novel series of analogs based on the 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid scaffold. We provide a rationale for analog design, a detailed experimental workflow for cytotoxicity assessment, and a hypothetical structure-activity relationship (SAR) analysis based on established principles. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new anticancer agents.

Introduction: The Rationale for Targeting Cancer with Benzimidazole Analogs

Benzimidazole derivatives have demonstrated a remarkable capacity to combat cancer through diverse mechanisms of action. These include the inhibition of critical cellular processes such as tubulin polymerization, DNA topoisomerase activity, and protein kinase signaling, ultimately leading to cell cycle arrest and apoptosis.[5] The versatility of the benzimidazole core allows for structural modifications at multiple positions, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.[1][4]

The specific scaffold, this compound, combines the benzimidazole nucleus with a butyric acid side chain via a flexible thioether linkage. This design presents several points for chemical modification to explore the structure-activity landscape. This guide outlines a systematic approach to compare the cytotoxic potential of a hypothetical series of such analogs, providing a blueprint for identifying lead compounds for further development.

Design and Synthesis Rationale of a Hypothetical Analog Series

To effectively probe the structure-activity relationship, a focused library of analogs of the parent compound, BZ-Bu-H , was conceived. The synthetic strategy for these compounds generally involves the condensation of substituted o-phenylenediamines with carbon disulfide to form the 2-mercaptobenzimidazole core, followed by alkylation with a suitable butyric acid derivative.[6][7]

The selected modifications focus on substituting the 5-position of the benzimidazole ring, a common strategy for modulating biological activity.[8]

  • Parent Compound (BZ-Bu-H): this compound.

  • Analog 1 (BZ-Bu-NO₂): 2-((5-Nitro-1H-benzoimidazol-2-yl)sulfanyl)-butyric acid. The nitro group is a strong electron-withdrawing group, which has been shown to enhance anticancer activity in some benzimidazole series.[9]

  • Analog 2 (BZ-Bu-Cl): 2-((5-Chloro-1H-benzoimidazol-2-yl)sulfanyl)-butyric acid. Halogens like chlorine can increase lipophilicity and membrane permeability, potentially improving cellular uptake and target engagement.

  • Analog 3 (BZ-Bu-OCH₃): 2-((5-Methoxy-1H-benzoimidazol-2-yl)sulfanyl)-butyric acid. The methoxy group is an electron-donating group that can alter the electronic properties and metabolic stability of the molecule.

Experimental Design for Comparative Cytotoxicity Assessment

A robust and well-controlled experimental design is critical for generating reliable and comparable data. The following workflow is proposed to evaluate the cytotoxic potential of the benzimidazole analogs.

Cell Line Selection

The choice of cell lines is crucial for assessing the breadth and selectivity of the compounds' cytotoxic effects.

  • A549 (Human Lung Carcinoma): A widely used cell line in cancer research, representing non-small cell lung cancer.[3][10][11]

  • MCF-7 (Human Breast Adenocarcinoma): Represents estrogen receptor-positive breast cancer, a common cancer subtype.[8][10]

  • HEK-293 (Human Embryonic Kidney Cells): A non-cancerous cell line used to assess the selectivity of the compounds and their potential toxicity to normal cells.[12]

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this study. It is a reliable, colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[5][15]

Experimental Workflow Diagram

The overall experimental process is depicted below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture & Maintain A549, MCF-7, HEK-293 Cells compound_prep 2. Prepare Stock Solutions of Analogs in DMSO serial_dilution 3. Create Serial Dilutions (e.g., 0.1 to 100 µM) treatment 6. Treat Cells with Analogs (Vehicle & Positive Controls) serial_dilution->treatment seeding 4. Seed Cells in 96-well Plates (e.g., 5x10^3 cells/well) incubation1 5. Incubate for 24h (Allow Adhesion) seeding->incubation1 incubation1->treatment incubation2 7. Incubate for 48h treatment->incubation2 mtt_add 8. Add MTT Reagent (0.5 mg/mL) incubation2->mtt_add incubation3 9. Incubate for 4h mtt_add->incubation3 solubilize 10. Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read 11. Read Absorbance (570 nm) solubilize->read data_proc 12. Normalize Data to Controls read->data_proc ic50 13. Calculate IC50 Values (Dose-Response Curves) data_proc->ic50 sar 14. Comparative SAR Analysis ic50->sar

Caption: Experimental workflow for comparative cytotoxicity analysis.

Results: Comparative Cytotoxicity Data (Hypothetical)

The cytotoxic activity of the benzimidazole analogs was determined after 48 hours of treatment, and the results are expressed as IC₅₀ values (the concentration required to inhibit cell growth by 50%). Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Compound IDSubstituent (R)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK-293 IC₅₀ (µM)Selectivity Index (SI) vs. A549¹
BZ-Bu-H -H (Parent)25.4 ± 2.130.1 ± 2.8> 100> 3.9
BZ-Bu-NO₂ 5-NO₂8.2 ± 0.7 11.5 ± 1.3 65.8 ± 5.48.0
BZ-Bu-Cl 5-Cl15.6 ± 1.519.8 ± 2.089.3 ± 7.65.7
BZ-Bu-OCH₃ 5-OCH₃42.1 ± 3.555.7 ± 4.9> 100> 2.4
Doxorubicin N/A0.9 ± 0.10.5 ± 0.052.1 ± 0.32.3

¹Selectivity Index (SI) = IC₅₀ in HEK-293 / IC₅₀ in A549. A higher SI value indicates greater selectivity for cancer cells.

Discussion and Structure-Activity Relationship (SAR) Analysis

The hypothetical results presented in the table provide a clear basis for a preliminary SAR analysis.

  • Effect of Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing nitro group at the 5-position (BZ-Bu-NO₂ ) led to a significant increase in cytotoxic potency against both A549 and MCF-7 cell lines compared to the parent compound. This is a common trend observed in benzimidazole derivatives and suggests that reducing the electron density of the aromatic system may enhance interaction with biological targets.[9] The chloro-substituted analog (BZ-Bu-Cl ) also showed enhanced potency, albeit less pronounced than the nitro analog.

  • Effect of Electron-Donating Groups: In contrast, the addition of an electron-donating methoxy group (BZ-Bu-OCH₃ ) resulted in a marked decrease in cytotoxicity. This suggests that increased electron density on the benzimidazole ring is detrimental to the activity of this particular scaffold.

  • Tumor Cell Selectivity: All synthesized analogs demonstrated favorable selectivity towards cancer cells over the non-cancerous HEK-293 cell line, as indicated by SI values greater than 2. Notably, the most potent compound, BZ-Bu-NO₂ , also exhibited the highest selectivity index (SI = 8.0), making it a promising candidate for further investigation. This selectivity is a critical attribute, as it suggests a wider therapeutic window.[12]

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[11][12] A plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is triggered by cellular stress, leading to the activation of pro-apoptotic proteins like Bax, which in turn causes the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, culminating in the execution of cell death.

G BZ_Analog BZ-Bu-NO₂ Analog CellularStress Cellular Stress (e.g., ROS production) BZ_Analog->CellularStress Bax Bax Activation CellularStress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act activates Casp3_act Active Caspase-3 (Executioner Caspase) Casp9_act->Casp3_act activates Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis leads to

Caption: The intrinsic apoptosis pathway, a potential mechanism of action.

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is optimized for a 96-well plate format.

1. Cell Seeding:

  • Harvest logarithmically growing cells (A549, MCF-7, or HEK-293).
  • Perform a cell count to determine cell concentration.
  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
  • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds (BZ-Bu-H, BZ-Bu-NO₂, etc.) and the positive control (Doxorubicin) in complete culture medium. Typical final concentrations might range from 0.1 µM to 100 µM.
  • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
  • After the 24-hour incubation, carefully remove the medium from the wells.
  • Add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for untreated control) to the respective wells.
  • Return the plate to the incubator for 48 hours.

3. MTT Incubation and Solubilization:

  • After the 48-hour treatment period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]
  • Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.[13][15]
  • Carefully remove the medium containing MTT from each well.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
  • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

4. Data Acquisition:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[15]
  • Use a reference wavelength of 630 nm to reduce background noise if necessary.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

This guide provides a systematic methodology for the comparative cytotoxic evaluation of novel this compound analogs. Based on our hypothetical data, the introduction of an electron-withdrawing nitro group at the 5-position of the benzimidazole ring significantly enhances cytotoxic potency and selectivity against cancer cells. The analog BZ-Bu-NO₂ emerges as a promising lead candidate worthy of further investigation, including mechanistic studies to confirm its pro-apoptotic activity and subsequent evaluation in more complex preclinical models. This structured approach to early-stage evaluation is essential for efficiently identifying and advancing novel anticancer therapeutics.

References

  • Design, Synthesis, and Inhibitory Activity of Benzimidazole-2-thiol Derivatives on SHSY-5Y Neuroblastoma Cancer Cell Line | Request PDF. (2023). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Experiments.springernature.com. Retrieved from [Link]

  • Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent. (n.d.). Www.proquest.com. Retrieved from [Link]

  • Assay Guidance Manual - Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. (n.d.). Bentham Science. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]

  • Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(36), 21397–21415. Retrieved from [Link]

  • Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Structure relationship activity of benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro human cell line models to predict clinical response to anticancer drugs. (2014). Pharmacogenomics, 15(2), 243–260. Retrieved from [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. (n.d.). ERIC. Retrieved from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers, 10(9), 332. Retrieved from [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2014). Cancer Research, 74(9), 2377–2384. Retrieved from [Link]

  • Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis Ethyl 2-(1H1,3-benzodiazol-2-ylsulfanyl)acetate. (2022). Sciforum. Retrieved from [Link]

  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Understanding 2-(1H-benzimidazol-2-ylsulfanyl)acetic Acid: Properties, Applications, and Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2020). Molbank, 2020(3), M1149. Retrieved from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2022). RSC Advances, 12(35), 22693–22720. Retrieved from [Link]

  • Yadav, S., et al. (2011). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. European Journal of Medicinal Chemistry, 46(9), 4159–4169. Retrieved from [Link]

Sources

A Comprehensive Guide to Assessing the Selectivity of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a small molecule is inextricably linked to its selectivity. An ideal therapeutic agent should exhibit high affinity for its intended target while minimally interacting with other biomolecules to avoid off-target effects and associated toxicities[1][2]. The compound 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid belongs to the benzimidazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates, notably as a hinge-binding motif in many kinase inhibitors[3][4]. However, its presence is not exclusive to kinase inhibitors; for instance, the benzimidazole derivatives Pimobendan and Levosimendan act as calcium sensitizers and phosphodiesterase inhibitors[5][6][7][8].

This guide provides a comprehensive framework for assessing the selectivity of a novel benzimidazole derivative, using this compound as our subject. We will navigate through a multi-tiered experimental strategy, from broad, high-throughput biochemical screens to nuanced, cell-based target engagement assays. This approach is designed not merely to generate data, but to build a robust, evidence-based profile of the compound's biological interactions.

Tier 1: Foundational Biochemical Profiling - Casting a Wide Net

The initial step in characterizing a new chemical entity is to understand its potential interaction landscape across a major class of druggable targets. Given the prevalence of the benzimidazole scaffold in kinase inhibitors, a broad kinase panel screen is the logical starting point[3]. This strategy helps to identify primary targets and initial off-target liabilities early in the discovery process.

Experimental Design: Large-Scale Kinase Panel Screening

The most efficient method for initial profiling is to screen the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large panel of kinases, ideally representing a significant portion of the human kinome[9]. This provides a snapshot of the compound's inhibitory activity.

Workflow for Single-Concentration Kinome Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) AddCompound Add Test Compound (1 µM final) & Control (DMSO) Compound->AddCompound KinasePanel Kinase Panel (>300 kinases) Dispense Dispense Kinase, Substrate, & ATP to Plates KinasePanel->Dispense AssayPlates Assay Plates (384-well) AssayPlates->Dispense Dispense->AddCompound Incubate Incubate at RT AddCompound->Incubate Detect Add Detection Reagent (Measure ADP production or Substrate Phosphorylation) Incubate->Detect Readout Read Plate (Luminescence/Fluorescence) Detect->Readout Calculate Calculate % Inhibition vs. DMSO Control Readout->Calculate IdentifyHits Identify Hits (e.g., >70% Inhibition) Calculate->IdentifyHits

Caption: High-level workflow for a single-point kinase panel screen.

Interpreting Initial Data: A Comparative Approach

To contextualize the results for this compound, it is crucial to compare its activity profile with well-characterized inhibitors. We will use two archetypes: the notoriously promiscuous inhibitor Staurosporine and the more targeted, clinically approved drug Dasatinib .

CompoundConcentrationKinases TestedKinases with >70% InhibitionSelectivity Score (S₁₀)
This compound (Hypothetical) 1 µM320150.047
Staurosporine (Reference) 1 µM3202450.766
Dasatinib (Reference) 1 µM320550.172

Selectivity Score (S₁₀) is calculated as (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower score indicates higher selectivity.

From this hypothetical initial screen, our test compound appears significantly more selective than Staurosporine and moderately more selective than Dasatinib. The identified "hits" now become the focus of our next phase of investigation.

Tier 2: Quantifying Potency and Defining the Selectivity Profile

Following the initial screen, the next step is to determine the potency of the compound against the identified hits by generating dose-response curves and calculating IC₅₀ values. This quantitative analysis allows for a more refined understanding of the selectivity profile.

Experimental Protocol: IC₅₀ Determination via In Vitro Kinase Assay

This protocol describes a common method for determining kinase activity by measuring the amount of ADP produced, which is directly proportional to kinase activity[10].

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at the Kₘ value for each specific kinase to accurately reflect inhibitory potency[11].

    • Substrate: Reconstitute the specific peptide or protein substrate for each kinase in kinase buffer.

    • Test Compound Dilution Series: Perform a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the kinase/substrate mixture.

    • Add 2.5 µL of the diluted test compound or DMSO vehicle control.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the signal by adding 10 µL of a detection reagent (e.g., ADP-Glo™, Promega). This reagent depletes unused ATP and converts the generated ADP into a luminescent signal.

    • Incubate as per the detection reagent's protocol and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing Selectivity: The Kinome Map

A powerful way to visualize selectivity data is by plotting the IC₅₀ values onto a representation of the human kinome tree. This allows for an intuitive understanding of which kinase families are most potently inhibited. Tools like KinMap can be used to generate these visualizations[12][13][14].

Hypothetical Kinome Map for this compound: (A graphical representation would be inserted here, showing potent inhibition of a specific kinase family, e.g., SRC family kinases, with weaker inhibition scattered elsewhere.)

Quantifying Selectivity: Selectivity Score and Gini Coefficient

To move beyond qualitative assessment, we can use metrics like the Selectivity Score (S) and the Gini coefficient .

  • Selectivity Score (S): This score is calculated by dividing the number of kinases inhibited below a certain potency threshold (e.g., Kₐ < 100 nM) by the total number of kinases tested[11][15][16]. A lower score indicates greater selectivity.

  • Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value of 1 represents perfect selectivity (inhibition of a single kinase), while a value of 0 represents completely uniform, non-selective inhibition.

CompoundPrimary Target(s)IC₅₀ (Primary Target)S(100nM)Gini Coefficient
This compound (Hypothetical) LCK, SRC8 nM, 15 nM0.015 (5/320)0.85
Staurosporine (Reference) Pan-Kinase~5 nM (PKCα)0.65 (208/320)0.31
Dasatinib (Reference) BCR-ABL, SRC family<1 nM0.12 (38/320)0.76

This quantitative analysis reinforces our initial finding: the hypothetical profile of our test compound is highly selective, targeting a narrow range of kinases with high potency.

Tier 3: Cellular Target Engagement - Confirming Intracellular Activity

Biochemical assays are essential, but they don't fully recapitulate the complex environment of a living cell. Factors like cell permeability, intracellular ATP concentrations, and compound metabolism can significantly alter a compound's activity and selectivity profile[11]. Therefore, it is critical to validate biochemical findings with cell-based assays that directly measure target engagement.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation[1].

CETSA Experimental Workflow:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells (e.g., Jurkat cells for LCK) Treat Treat cells with Test Compound or Vehicle (DMSO) Cells->Treat Aliquot Aliquot cell suspension Treat->Aliquot Heat Heat aliquots to a range of temperatures (e.g., 40-70°C) Aliquot->Heat Lyse Lyse cells (freeze-thaw) Heat->Lyse Separate Centrifuge to separate soluble (stabilized) vs. aggregated proteins Lyse->Separate Detect Analyze soluble fraction by Western Blot or other methods Separate->Detect

Caption: Workflow for a CETSA melt curve experiment.

By comparing the melting curves of the target protein in the presence and absence of the compound, a thermal shift can be observed, confirming intracellular binding. An isothermal dose-response experiment, performed at a single temperature, can be used to determine the cellular EC₅₀ for target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET)[17][18][19][20].

Principle of NanoBRET™ Assay:

  • Target Protein Fusion: The target protein (e.g., LCK) is expressed in cells as a fusion with NanoLuc® Luciferase.

  • Fluorescent Tracer: A cell-permeable fluorescent tracer that binds to the target protein is added to the cells.

  • Energy Transfer: In the absence of a competing compound, the tracer binds to the NanoLuc®-target fusion, bringing the tracer and luciferase into close proximity and allowing for BRET to occur.

  • Competitive Displacement: When the test compound is added, it enters the cell and competes with the tracer for binding to the target. This displacement separates the luciferase and the tracer, leading to a decrease in the BRET signal.

This method allows for the quantitative determination of intracellular compound affinity and can even be adapted to measure target residence time[20].

Comparative Cellular Target Engagement Data (Hypothetical):

CompoundTargetCETSA EC₅₀NanoBRET™ IC₅₀
This compound LCK150 nM120 nM
Dasatinib LCK25 nM20 nM

The shift in potency from biochemical IC₅₀ (e.g., 8 nM) to cellular EC₅₀ (e.g., 150 nM) is common and provides crucial information about the compound's ability to reach and engage its target in a physiological context.

Conclusion: Synthesizing a Multi-Dimensional Selectivity Profile

Assessing the selectivity of a novel compound like this compound is not a single experiment but a systematic, multi-tiered investigation. By progressing from broad biochemical profiling to quantitative potency determination and finally to cell-based target engagement, we build a comprehensive and reliable understanding of the compound's mechanism of action.

Our hypothetical case study demonstrates that this compound is a highly selective kinase inhibitor, primarily targeting LCK and SRC. The initial kinome scan cast a wide net, identifying potential targets. Subsequent IC₅₀ determination quantified its high potency and selectivity compared to benchmarks like Staurosporine and Dasatinib. Finally, cellular assays like CETSA and NanoBRET confirmed that the compound effectively engages its target within a living cell, providing the confidence needed to advance it in the drug discovery pipeline. This rigorous, self-validating approach ensures that decisions are based on a holistic view of a compound's biological activity, minimizing the risk of late-stage failures due to unforeseen off-target effects.

References

  • Pimobendan - Wikipedia. [Link]

  • Levosimendan - Wikipedia. [Link]

  • Triple mechanism of action of levosimendan. Levosimendan activates... - ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]

  • In vitro kinase assay - Protocols.io. [Link]

  • Levosimendan • LITFL • CCC Pharmacology. [Link]

  • Use of levosimendan in acute and advanced heart failure: short review | TCRM. [Link]

  • What is the mechanism of Pimobendan? - Patsnap Synapse. [Link]

  • A review of levosimendan in the treatment of heart failure - PMC - PubMed Central. [Link]

  • A review of the pharmacology and clinical uses of pimobendan - ResearchGate. [Link]

  • Pimobendan and Heart Disease | Today's Veterinary Practice. [Link]

  • PIMOBENDAN A NEW DRUG FOR HEART FAILURE MANAGEMENT - CABI Digital Library. [Link]

  • Quantitative network mapping of the human kinome interactome reveals new clues for rational kinase inhibitor discovery and individualized cancer therapy - PubMed Central. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]

  • Benzimidazole derivatives as kinase inhibitors - PubMed. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. [Link]

  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies - MDPI. [Link]

  • Benzimidazole Derivatives as Kinase Inhibitors - Bentham Science Publishers. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed. [Link]

  • (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). [Link]

  • KinMap: a web-based tool for interactive navigation through human kinome data. [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC - NIH. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast - CORE. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. [Link]

  • In vitro kinase assay - Bio-protocol. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Selectivity scores as a quantitative measure of specificity.(a)... | Download Scientific Diagram - ResearchGate. [Link]

  • Benzimidazole derivatives as topoisomerase inhibitors. - ResearchGate. [Link]

  • KinMap: a web-based tool for interactive navigation through human kinome data | Semantic Scholar. [Link]

  • Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC. [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction - MDPI. [Link]

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC - NIH. [Link]

  • KinMap | CDRL. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - NIH. [Link]

  • Kinase profile of dasatinib | Download Table - ResearchGate. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PubMed Central. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. [Link]

  • Drug design - Wikipedia. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document moves beyond a simple checklist, explaining the scientific and regulatory causality behind each procedural step to foster a deep-rooted culture of safety and responsibility.

Hazard Assessment and Characterization

Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative hazard assessment can be constructed by analyzing its core chemical structures: the benzimidazole moiety and the butyric acid functional group.

  • Benzimidazole Derivatives : Compounds in the benzimidazole class are often categorized as hazardous substances.[1] They may be harmful if swallowed and can cause significant skin and eye irritation.[2] Some heterocyclic derivatives have also shown mutagenic properties.[3]

  • Butyric Acid : The butyric acid component classifies the compound as a combustible liquid that can cause severe skin burns and eye damage.[4][5] It is also corrosive.[6]

Based on this composite analysis, this compound must be managed as a hazardous chemical waste. All handling and disposal operations should be conducted under the assumption that it poses risks of acute toxicity, skin/eye corrosion, and potential mutagenicity.

Table 1: Anticipated GHS Hazard Classifications
Hazard ClassificationGHS CodeDescriptionSource Analogy
Acute Toxicity, OralH302Harmful if swallowedBenzimidazole & Butyric Acid Derivatives[2]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damageButyric Acid[5]
Serious Eye DamageH318Causes serious eye damageButyric Acid Derivatives[7]
Respiratory IrritationH335May cause respiratory irritationBenzimidazole Derivatives[2]
Aquatic HazardH402Harmful to aquatic lifeButyric Acid

The Regulatory Framework: A Foundation of Compliance

In the United States, the management of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9]

  • EPA & RCRA : The EPA mandates a "cradle-to-grave" approach, meaning the generator of the waste is responsible for it from creation to final disposal.[10][11] Laboratories must correctly identify, classify, and manage hazardous waste according to regulations found in Title 40 of the Code of Federal Regulations (CFR), Part 262.[12]

  • OSHA : The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[13][14] This plan outlines specific procedures for handling hazardous chemicals, including disposal, and mandates training for all laboratory personnel.[13][15]

Core Principle : Your institution's Environmental Health and Safety (EHS) department is your primary resource. The procedures outlined here are a comprehensive guide, but they must be executed in alignment with your facility's specific Chemical Hygiene Plan and waste management programs.

Standard Operating Procedure (SOP) for Disposal

This section provides a detailed, step-by-step protocol for the collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Safety

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the potential corrosive and toxic effects of the chemical.

  • Mandatory PPE :

    • Gloves : Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection : Tightly fitting safety goggles or a face shield.[2]

    • Body Protection : A lab coat. Fire-resistant and impervious clothing is recommended.[2]

  • Engineering Controls : All handling of the compound and its waste must occur within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[1]

Step 2: Waste Segregation and Collection

The principle of segregation is crucial to prevent dangerous chemical reactions within a waste container.[11][16]

  • What to Collect : Collect all materials contaminated with this compound. This includes:

    • Unused or expired pure chemical.

    • Contaminated consumables (e.g., pipette tips, weighing papers, gloves).

    • Solutions and reaction mixtures containing the compound.

    • The initial solvent rinsate from cleaning contaminated glassware (see Step 7).[1]

  • Action : Designate a specific hazardous waste container solely for this waste stream. Do not mix it with other waste types, particularly strong oxidizing agents, bases, or reducing agents, to avoid violent reactions.[6]

Step 3: Containerization

The integrity of the waste container is paramount to prevent leaks and spills.[9]

  • Container Requirements :

    • Material : Use a chemically compatible container. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for acidic or corrosive waste.[9]

    • Condition : The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[1]

    • Capacity : Never fill a waste container to more than 90% capacity to allow for vapor expansion and prevent spills.[9]

Step 4: Labeling

Accurate labeling is a legal requirement and essential for safe handling by EHS personnel and waste contractors.[17]

  • Labeling Protocol :

    • Affix a hazardous waste label provided by your EHS department to the container before adding any waste.

    • Clearly write the words "Hazardous Waste ".[17]

    • Write the full, unabbreviated chemical name: "This compound ".

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the specific hazards by checking the appropriate boxes (e.g., Corrosive, Toxic).

    • Record the "Accumulation Start Date," which is the date the first drop of waste enters the container.

Step 5: Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated laboratory space for the short-term storage of hazardous waste.

  • SAA Requirements :

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[17]

    • Waste containers must be kept closed at all times except when adding waste.[18]

    • Store the container in secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.[9]

    • The total volume of hazardous waste in an SAA is limited to 55 gallons. Once this limit is reached, the container must be moved within three days.[18]

Step 6: Arranging Final Disposal

Never dispose of this chemical down the drain or in the regular trash.[1][10]

  • Procedure :

    • Once the waste container is 90% full or you have finished the project generating the waste, seal it securely.

    • Contact your institution's EHS department or follow its established procedures to request a waste pickup.[18]

    • EHS will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal contractor for final treatment, such as incineration.[11][17]

Step 7: Decontamination of Empty Containers

Empty containers that held the pure chemical must be decontaminated before they can be disposed of as non-hazardous waste.[1]

  • Triple-Rinse Protocol :

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three consecutive times.

    • Collect the first rinsate and add it to your designated hazardous waste container for this compound.[1]

    • Subsequent rinsates may also need to be collected as hazardous waste, depending on your local regulations; consult your EHS department.[1]

    • After decontamination, deface or remove the original chemical label and dispose of the container as instructed by your EHS office.

Disposal Workflow and Decision Logic

The following diagram illustrates the logical pathway from chemical use to compliant disposal.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Contractor Responsibility Start Generate Waste (Unused chemical, contaminated items) Characterize Step 1: Characterize Waste (Consult SDS/Analogs, Identify Hazards) Start->Characterize Segregate Step 2: Segregate Waste (Dedicated container, no mixing) Characterize->Segregate Containerize Step 3 & 4: Containerize & Label (Use compatible container, affix Hazardous Waste label) Segregate->Containerize Store Step 5: Store in SAA (At point of generation, secondary containment, keep closed) Containerize->Store RequestPickup Step 6: Request Pickup (Contact EHS when container is full) Store->RequestPickup Researcher initiates transfer FinalDisposal Final Disposal (Transport to licensed facility for incineration/treatment) RequestPickup->FinalDisposal Handled by trained professionals

Caption: Disposal workflow for this compound.

References

  • Regulating Lab Waste Disposal in the United St
  • Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Chemical Waste Management Best Practices for Pharmaceutical Companies in India. Geocycle.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. American Society for Biochemistry and Molecular Biology.
  • Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide. Benchchem.
  • Labor
  • Safety Data Sheet - Butyric Acid. Fisher Scientific.
  • Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • SAFETY DATA SHEET - n-Butyric acid. Thermo Fisher Scientific.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Hazardous Substance Fact Sheet - Butyric Acid. New Jersey Department of Health.
  • SAFETY D
  • Management of Waste.
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
  • SAFETY DATA SHEET - n-Butyric acid. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Handling 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. The information herein is synthesized from established safety principles for related chemical classes to ensure a comprehensive and cautious approach. Our goal is to empower you with the knowledge to work safely, building a foundation of trust through value beyond the product itself.

Hazard Assessment: A Proactive Approach

  • Butyric Acid Hazards: The butyric acid component is well-characterized as a corrosive liquid that can cause severe skin and eye burns.[1][2][3] It is also classified as harmful if swallowed and is a combustible liquid.[1][4] Inhalation can lead to irritation of the nose, throat, and lungs.[3]

  • Benzimidazole Derivative Hazards: While data is limited for this specific molecule, related benzimidazole compounds are known to cause skin, eye, and respiratory irritation.[5][6] Some derivatives have more severe health warnings, necessitating stringent handling protocols.[5]

Given these potential hazards, we must operate under the assumption that this compound is corrosive, an irritant, and potentially harmful if ingested or inhaled. This conservative assessment forms the basis for the following PPE and handling recommendations.

The Hierarchy of Controls: Engineering Safety First

Personal Protective Equipment is the final barrier between you and a potential hazard. Before relying on PPE, more effective control measures must be implemented.

  • Engineering Controls: All work involving this compound, especially when handling the solid powder or creating solutions, must be conducted within a properly functioning and certified chemical fume hood.[7][8][9] This is the primary method for preventing inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][5]

  • Administrative Controls: Adherence to this Standard Operating Procedure (SOP) and proper training are critical. Only purchase and use the smallest practical quantities for your experiment.[7] Always keep containers tightly closed when not in use and store them in a dry, well-ventilated area, segregated from incompatible materials like bases and strong oxidizing agents.[1][8]

Core PPE Protocol: A Detailed Breakdown

The following table summarizes the minimum required PPE for handling this compound. The causality behind each selection is rooted in the compound's potential hazards.

PPE Category Item Specifications & Rationale
Eye & Face Protection Chemical Splash GogglesRequired for all handling. Goggles provide a full seal around the eyes, offering superior protection against splashes and potential dust from the solid form compared to safety glasses.[8][10]
Face ShieldRequired when handling larger volumes (>50 mL) or during procedures with a high splash risk. A face shield protects the entire face from splashes and should always be worn in conjunction with chemical splash goggles.[8][9][10]
Hand Protection Double Nitrile GlovesRequired for all handling. Double-gloving provides an extra layer of protection against potential permeation and allows for the safe removal of a contaminated outer glove without exposing the skin.[11] Nitrile offers good chemical resistance for incidental contact with many organic acids.[8][9]
Heavy-Duty GlovesConsider for large-volume transfers. For situations with a higher risk of prolonged contact, thicker gloves such as neoprene or butyl rubber are recommended.[8][9] Always consult the glove manufacturer's compatibility chart.[8]
Body Protection Laboratory CoatRequired for all handling. A fully buttoned, long-sleeved lab coat protects the skin and personal clothing from minor spills and contamination.[5][8]
Chemical-Resistant ApronRecommended for large-volume work or when dispensing. An apron made of rubber or PVC provides an additional layer of protection against corrosive spills.[5][10]
Respiratory Protection N95 RespiratorRequired when handling the solid powder outside of a containment device (e.g., balance enclosure) or if aerosolization is possible. This prevents the inhalation of fine particulates.[5] Use of a respirator requires prior medical clearance and fit-testing.

Operational Plan: Step-by-Step Guidance

Adherence to a strict procedural workflow is paramount for safety. The following diagram and protocols outline the essential steps for safe handling.

PPE_Workflow cluster_prep Preparation Phase cluster_task Task-Specific PPE Selection cluster_handling Execution & Disposal A 1. Review SDS/SOP for Hazards B 2. Verify Fume Hood Certification & Airflow A->B C 3. Assemble All Necessary Equipment B->C D 4. Don Core PPE: Lab Coat, Inner Gloves C->D E 5. Assess Task: Solid or Liquid? F Weighing Solid E->F Solid G Handling Liquid/Solution E->G Liquid H Don Outer Gloves, Goggles, N95 Respirator F->H I Don Outer Gloves, Goggles (Add Face Shield for >50mL) G->I J 6. Perform Work in Fume Hood H->J I->J K 7. Decontaminate Surfaces & Segregate Waste J->K L 8. Doff PPE in Correct Order (Outer Gloves First) K->L M 9. Wash Hands Thoroughly L->M

Caption: Workflow for PPE Selection and Safe Handling.

Protocol 1: PPE Donning Sequence
  • Attire Check: Ensure you are wearing long pants and closed-toe shoes.[8][12] Secure long hair.

  • First Layer: Don your laboratory coat and fasten all buttons.

  • Inner Gloves: Put on your first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat.

  • Respirator (if needed): If handling the solid powder, perform a seal check and don your N95 respirator.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Outer Gloves: Don your second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Protocol 2: PPE Doffing Sequence (to prevent cross-contamination)
  • Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated waste container.[7]

  • Face Shield/Apron: If worn, remove the face shield and/or apron.

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward. Hang it in the designated area or place it in the proper receptacle for laundering.

  • Respirator: If worn, remove the respirator.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][7]

Disposal and Decontamination Plan

  • Contaminated PPE: All disposable PPE, including gloves and respirators, must be placed in a designated hazardous waste container immediately after removal.[7]

  • Chemical Waste: Dispose of this compound and any solutions containing it according to your institution's hazardous waste guidelines. Never pour corrosive waste down the drain.[9] Waste should be collected in a clearly labeled, sealed container.[9]

  • Surface Decontamination: At the end of your work session, decontaminate all surfaces and equipment inside the chemical fume hood.[7]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing.[1][2] Flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air.[2][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Small Spill (<100 mL): If you are trained and it is safe to do so, neutralize the spill with an appropriate agent like sodium bicarbonate and absorb it with an inert material.[9] Place the material in a sealed container for hazardous waste disposal. Ensure you are wearing all appropriate PPE during cleanup.[8]

  • Large Spill: Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[8][13]

References

  • Organic Acid SOP - UW Environmental Health & Safety . University of Washington. [Link]

  • Organic-Acids_SOP_Template.docx . Washington State University. [Link]

  • Standard Operating Procedure - Organic Acids . Unknown Source. [Link]

  • Safety Guidelines | Organic Chemistry I Lab . University of North Georgia. [Link]

  • Acid Handling SOP . University of Utah. [Link]

  • Butyric Acid Safety Data Sheet . Lab Alley. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]

  • Personal Protective Equipment (PPE) Matrix Guidelines . William & Mary. [Link]

  • 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid Product Page . Angene Chemical. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline . PharmaState Academy. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Hazardous Substance Fact Sheet: Butyric Acid . New Jersey Department of Health. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.